3-Bromo-5-methylpyridine-2-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-2-5(8)6(7(10)11)9-3-4/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFGEDISONEYIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694175 | |
| Record name | 3-Bromo-5-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211515-68-2 | |
| Record name | 3-Bromo-5-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-methylpyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-5-methylpyridine-2-carboxylic acid
CAS Number: 1211515-68-2
This technical guide provides a comprehensive overview of 3-Bromo-5-methylpyridine-2-carboxylic acid, a key building block for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Chemical Properties and Identifiers
This compound, also known as 3-Bromo-5-methylpicolinic acid, is a substituted pyridine derivative. Its chemical structure incorporates a bromine atom, a methyl group, and a carboxylic acid function on the pyridine ring, making it a versatile intermediate for further chemical modifications.
| Property | Value | Reference(s) |
| CAS Number | 1211515-68-2 | [1][2] |
| Molecular Formula | C₇H₆BrNO₂ | [1][3] |
| Molecular Weight | 216.03 g/mol | [1][4] |
| Appearance | White solid | [1] |
| Synonyms | 3-Bromo-5-methylpicolinic acid, 3-Bromo-2-carboxy-5-methylpyridine | [1] |
| Purity | Typically ≥97% | [1] |
Synthesis and Purification
While specific, detailed reaction protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, a common and logical synthetic route involves the selective bromination of 5-methylpyridine-2-carboxylic acid.
General Synthesis Workflow
The synthesis can be conceptualized as a two-step process starting from the commercially available 5-methylpyridine.
References
An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-methylpyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 3-Bromo-5-methylpyridine-2-carboxylic acid. Due to the limited availability of explicit quantitative data in publicly accessible literature, this document also furnishes detailed, generalized experimental protocols for the determination of key physical characteristics, providing a foundational framework for laboratory investigation.
Core Physical Properties
This compound, a substituted pyridine derivative, is a compound of interest in medicinal chemistry and organic synthesis. Its physical properties are fundamental to its handling, reactivity, and application in further research and development.
Table 1: Summary of Physical Properties for this compound
| Property | Data | Citations |
| Molecular Formula | C₇H₆BrNO₂ | [1][2][3][4][5] |
| Molecular Weight | 216.03 g/mol | [1][2][5] |
| Appearance | White solid | [5] |
| CAS Number | 1211515-68-2 | [1][2][6][7] |
| Melting Point | Not Available | [6] |
| Boiling Point | Not Available | [6] |
| Solubility | Not Available | |
| pKa | Not Available |
Synonyms: 3-Bromo-5-methylpicolinic acid, 3-Bromo-2-carboxy-5-methylpyridine.[4][5]
Experimental Protocols for Physical Property Determination
While specific experimental data for this compound is not extensively documented, the following are established methodologies for determining the primary physical properties of similar organic carboxylic acids.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range.
Methodology: Capillary Melting Point Apparatus (e.g., MelTemp or Thiele Tube)
-
Sample Preparation: A small, dry sample of this compound is finely powdered. The open end of a capillary tube is jabbed into the powder and the tube is inverted and tapped to pack the solid into the sealed end to a height of 2-3 mm.[8]
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.[9] For a Thiele tube, the capillary is attached to a thermometer.[8]
-
Heating: The sample is heated at a steady, slow rate, typically 1-2 °C per minute, especially when approaching the anticipated melting point.[8]
-
Observation: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample has liquefied is the end of the range.[8] For a pure compound, this range should be narrow (0.5-1.5 °C). A broad melting range often indicates the presence of impurities.
Solubility Determination
Understanding the solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation.
Methodology: Gravimetric Analysis
-
Equilibrium Saturation: A supersaturated solution of this compound is prepared in a known volume of a specific solvent (e.g., water, ethanol, dichloromethane) in a sealed container.
-
Temperature Control: The solution is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Extraction: A known volume of the clear, saturated supernatant is carefully withdrawn using a filtered syringe pre-heated to the experimental temperature.
-
Solvent Evaporation: The extracted solution is transferred to a pre-weighed container, and the solvent is evaporated completely under controlled conditions (e.g., in a vacuum oven).
-
Mass Determination: The container with the solid residue is weighed again. The difference in mass corresponds to the amount of dissolved solute.
-
Calculation: The solubility is then calculated and expressed in terms of g/100 mL or mol/L.
For pyridine carboxylic acids, solubility is expected to be higher in polar solvents due to the presence of the carboxylic acid and the nitrogen atom in the pyridine ring, which can participate in hydrogen bonding.[10][11] The pH of aqueous solutions will also significantly influence solubility.[10]
pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.
Methodology: Potentiometric Titration
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol if solubility is low, to create a solution of known concentration (e.g., 10⁻⁴ M).[12]
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the acidic solution.[13]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For a monoprotic acid, the pKa is the pH at which half of the acid has been neutralized.[12][14]
Logical Workflow for Physical Property Characterization
The determination of the physical properties of a novel or sparsely characterized compound like this compound follows a logical progression. The workflow begins with the synthesis and purification of the compound, followed by a series of analytical tests to ascertain its fundamental physical constants.
Workflow for Physical Property Characterization.
Signaling Pathways and Experimental Workflows
A thorough review of the available scientific literature did not yield any specific signaling pathways or established experimental workflows in which this compound is a key component. Its structural similarity to other pyridine carboxylic acids suggests potential applications as a building block in the synthesis of bioactive molecules, such as enzyme inhibitors or receptor antagonists.[15] Further research is required to elucidate its biological activity and potential therapeutic applications.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. calpaclab.com [calpaclab.com]
- 3. echemi.com [echemi.com]
- 4. This compound CAS#: 1211515-68-2 [amp.chemicalbook.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chemwhat.com [chemwhat.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. mdpi.com [mdpi.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Bromo-5-methylpyridine-2-carboxylic acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-methylpyridine-2-carboxylic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including a carboxylic acid group, a bromine atom, and a methyl group on the pyridine ring, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and characterization.
Core Compound Data
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrNO₂ | [1][2][3] |
| Molecular Weight | 216.03 g/mol | [1][2][4] |
| CAS Number | 1211515-68-2 | [1][2] |
| Appearance | White solid | [1][2] |
| Purity | Typically ≥97% | [2] |
| Storage Temperature | 2-8°C under inert gas | [1] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the direct bromination of 5-methylpyridine-2-carboxylic acid.[1]
Materials:
-
5-methylpyridine-2-carboxylic acid
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve 5-methylpyridine-2-carboxylic acid in dichloromethane.
-
Add N-bromosuccinimide (NBS) as the brominating agent to the solution.
-
Introduce a catalytic amount of azobisisobutyronitrile (AIBN) to initiate the reaction.
-
The reaction is typically stirred at a controlled temperature to ensure selective bromination at the 3-position of the pyridine ring.
-
Reaction progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is worked up to isolate the crude product. This may involve washing with aqueous solutions to remove unreacted reagents and byproducts.
-
The crude product is then purified, commonly by recrystallization or column chromatography, to yield pure this compound.
Compound Characterization Workflow
The structural confirmation and purity assessment of the synthesized this compound are critical. The following logical workflow outlines the key analytical steps.
References
An In-depth Technical Guide to 3-Bromo-5-methylpyridine-2-carboxylic Acid
This technical guide provides a comprehensive overview of 3-Bromo-5-methylpyridine-2-carboxylic acid, a substituted pyridine derivative of interest in chemical synthesis and potential pharmaceutical applications. This document details its chemical identity, physicochemical properties, and key experimental protocols for its synthesis, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] It is also known by synonyms such as 3-Bromo-5-methylpicolinic acid and 3-Bromo-2-carboxy-5-methylpyridine.[2][3][4] The chemical structure consists of a pyridine ring substituted with a bromine atom at the 3-position, a methyl group at the 5-position, and a carboxylic acid group at the 2-position.
Below is a diagram illustrating the chemical structure of this compound.
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₂ | [2][3] |
| Molecular Weight | 216.03 g/mol | [2][3][5] |
| CAS Number | 1211515-68-2 | [1][3] |
| Appearance | White solid | [3] |
| Purity | 97% | [3] |
| InChIKey | BAFGEDISONEYIX-UHFFFAOYSA-N | [2][4] |
| SMILES | CC1=CC(=C(N=C1)C(=O)O)Br | [2] |
Synthesis Protocols
The synthesis of pyridine carboxylic acids and their derivatives is a fundamental process in organic chemistry, often serving as key intermediates in the preparation of more complex molecules.
A. Synthesis of 5-Bromo-3-methylpyridine-2-carboxylic acid (Isomer)
A common synthetic route for a structural isomer, 5-bromo-3-methylpyridine-2-carboxylic acid, involves the hydrolysis of the corresponding nitrile. While not the exact compound of focus, this protocol illustrates a general strategy that could be adapted.
-
Step 1: Hydrolysis of 5-bromo-3-methylpyridine-2-carbonitrile
-
Dissolve 5-bromo-3-methylpyridine-2-carbonitrile (3.9 g, 20 mmol) in ethanol (30 mL).
-
Add 6.0 M aqueous sodium hydroxide solution (15 mL).
-
Stir the reaction mixture at 80 °C for 1.5 hours.
-
Monitor the reaction for completion.
-
Concentrate the reaction mixture and dilute it with water.
-
Extract the aqueous phase with ethyl acetate to remove any non-acidic impurities.
-
Acidify the aqueous phase to a pH of 2-3 with hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.[6]
-
The following diagram outlines the workflow for this synthesis.
Caption: Experimental workflow for the synthesis of an isomeric compound.
B. General Considerations for Synthesis of this compound
A plausible synthetic route for this compound could involve the bromination of 5-methylpyridine-2-carboxylic acid.[4] This electrophilic aromatic substitution would likely use a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst.[4] The regioselectivity of the bromination would be a critical factor to control to ensure the desired isomer is obtained.
Biological and Pharmaceutical Relevance
While specific biological activity data for this compound is not extensively documented in the provided search results, related structures have shown significant pharmaceutical potential. For instance, a derivative, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, is a component of a potent antagonist for dopamine D2 and D3 receptors, as well as serotonin-3 (5-HT3) receptors.[7] This suggests that the bromo-methyl-pyridine carboxylic acid scaffold could be a valuable pharmacophore for developing novel therapeutics targeting these receptors, which are implicated in various neurological and psychiatric disorders. Further research into the biological effects of this compound and its derivatives is warranted.
References
- 1. This compound - C7H6BrNO2 | CSSB00010113388 [chem-space.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound CAS#: 1211515-68-2 [amp.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 5-BROMO-2-CARBOXY-3-METHYLPYRIDINE | 886365-43-1 [chemicalbook.com]
- 7. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 3-Bromo-5-methylpyridine-2-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of 3-Bromo-5-methylpyridine-2-carboxylic acid in various organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages solubility data from its parent compound, picolinic acid (pyridine-2-carboxylic acid), to provide valuable estimations. Furthermore, it outlines detailed experimental protocols for determining solubility, ensuring that researchers can ascertain precise values for their specific applications.
Core Concepts in Solubility
Solubility is a fundamental physicochemical property that dictates the extent to which a compound (solute) can dissolve in a solvent to form a homogeneous solution. In the context of drug development and chemical research, understanding the solubility of a compound like this compound is critical for:
-
Reaction Chemistry: Ensuring that reactants are in the same phase for optimal reaction kinetics.
-
Purification: Selecting appropriate solvents for crystallization and removal of impurities.
-
Formulation: Developing stable and effective dosage forms for pharmaceutical applications.
-
Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC and spectroscopy.
The solubility of a compound is influenced by several factors, including the chemical structure of the solute and solvent, temperature, and pH. The principle of "like dissolves like" is a useful qualitative predictor, suggesting that polar compounds are more soluble in polar solvents, and nonpolar compounds are more soluble in nonpolar solvents.
Estimated Solubility of this compound
Picolinic acid is moderately soluble in water and shows good solubility in various organic solvents, including alcohols, ethers, and chloroform.[1] A 2023 study provided quantitative solubility data for picolinic acid in several polar solvents at various temperatures, which is summarized in the table below.[2] This data serves as a valuable reference point for estimating the solubility of this compound. It is anticipated that the bromo and methyl substitutions may slightly decrease solubility in highly polar solvents like water and increase solubility in less polar organic solvents compared to picolinic acid.
Table 1: Quantitative Solubility of Picolinic Acid (Pyridine-2-carboxylic acid) in g/kg of Solvent [2]
| Temperature (°C) | Water | Ethanol | Acetonitrile |
| 20 | ~862.5 | ~57.1 | ~17.0 |
| 25 | Data not available | Data not available | Data not available |
| 30 | Data not available | Data not available | Data not available |
| 35 | Data not available | Data not available | Data not available |
| 40 | Data not available | Data not available | Data not available |
| 45 | Data not available | Data not available | Data not available |
| 50 | Data not available | Data not available | Data not available |
Note: The original data was provided in mole fraction and has been converted to an approximate g/kg value for easier interpretation. The solubility of picolinic acid is significantly higher in water compared to ethanol and acetonitrile.[2]
Experimental Protocol for Solubility Determination (Gravimetric Method)
To obtain precise solubility data for this compound, a standardized experimental protocol is essential. The gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid solvent.
Objective: To determine the saturation concentration of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Spatula
-
Vials or flasks with airtight seals
-
Syringe with a solvent-resistant filter (e.g., 0.45 µm PTFE)
-
Pre-weighed sample containers
-
Drying oven or rotary evaporator
-
Desiccator
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: Once equilibrium is achieved, cease agitation and allow the vial to stand undisturbed at the constant temperature for several hours to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter. It is critical to avoid aspirating any solid particles. The filtration step should be performed quickly to minimize any temperature changes that could affect solubility.
-
Mass Determination: Dispense the filtered solution into a pre-weighed, dry sample container. Record the exact mass of the solution.
-
Solvent Evaporation: Place the container in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound. Alternatively, use a rotary evaporator to remove the solvent.
-
Final Weighing: Once the solvent has completely evaporated, cool the container in a desiccator to room temperature and weigh it again. The difference between this mass and the initial mass of the container gives the mass of the dissolved solid.
Calculation:
The solubility (S) can be expressed in various units, such as g/L, g/kg of solvent, or mole fraction.
-
Solubility in g/L: S (g/L) = (Mass of dissolved solid in g) / (Volume of solution withdrawn in L)
-
Solubility in g/kg of solvent: S (g/kg solvent) = (Mass of dissolved solid in g) / (Mass of solvent in kg)
Mass of solvent = Mass of solution - Mass of dissolved solid
Experimental Workflow
The following diagram illustrates the general workflow for the gravimetric determination of solubility.
Caption: General workflow for the grav-imetric determination of solubility.
Conclusion
While direct quantitative solubility data for this compound remains to be published, a strong estimation of its behavior in organic solvents can be made based on the properties of its parent compound, picolinic acid. It is expected to exhibit good solubility in polar organic solvents. For applications requiring precise solubility values, the detailed gravimetric method provided in this guide offers a robust experimental protocol. This information is intended to empower researchers and drug development professionals in their handling and application of this important chemical entity.
References
Spectroscopic Data for 3-Bromo-5-methylpyridine-2-carboxylic acid Unavailable
A comprehensive search for the ¹H NMR and ¹³C NMR spectral data of 3-Bromo-5-methylpyridine-2-carboxylic acid has yielded no publicly available experimental or predicted datasets. As a result, the creation of an in-depth technical guide on this topic is not possible at this time.
The requested technical guide, intended for researchers, scientists, and drug development professionals, necessitates detailed quantitative NMR data, including chemical shifts (δ), coupling constants (J), and integration values. This foundational information is crucial for the structural elucidation and characterization of the molecule. Without access to either experimental spectra or reliable predicted data, a meaningful analysis and presentation in the form of structured tables and explanatory diagrams, as per the user's core requirements, cannot be performed.
The search for experimental protocols for the NMR analysis of this compound was also unsuccessful, as no publications detailing its synthesis and characterization with associated NMR data could be located.
While information on related compounds, such as isomers and derivatives, is available, this data is not transferable to the specific substitution pattern of this compound. The precise arrangement of the bromo, methyl, and carboxylic acid groups on the pyridine ring significantly influences the electronic environment of each proton and carbon atom, leading to a unique NMR fingerprint.
Therefore, until the ¹H NMR and ¹³C NMR spectra of this compound are acquired and made publicly available, the development of the requested in-depth technical guide remains unfeasible.
Navigating the Molecular Maze: A Technical Guide to the Mass Spectrometry Fragmentation of 3-Bromo-5-methylpyridine-2-carboxylic Acid
For Immediate Release
[City, State] – December 29, 2025 – In the intricate world of drug discovery and development, a profound understanding of molecular structure and behavior is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering deep insights into the composition and fragmentation of novel chemical entities. This technical guide provides a detailed exploration of the predicted mass spectrometry fragmentation pathways of 3-Bromo-5-methylpyridine-2-carboxylic acid, a substituted pyridine derivative of interest to researchers and scientists in the pharmaceutical and chemical industries.
Core Molecular Profile
This compound possesses the molecular formula C7H6BrNO2 and a molecular weight of approximately 216.03 g/mol .[1][2][3][4] The presence of bromine is a key feature, as its isotopic pattern (79Br and 81Br in nearly equal abundance) will result in characteristic M and M+2 peaks for the molecular ion and any bromine-containing fragments.[5]
Predicted Fragmentation Pathways under Electron Ionization (EI)
Electron ionization (EI) is a hard ionization technique that typically induces extensive fragmentation, providing a detailed molecular fingerprint. The fragmentation of this compound is anticipated to proceed through several key pathways, driven by the lability of the carboxylic acid group and the carbon-bromine bond.
A primary and highly favored fragmentation route for carboxylic acids involves the loss of the hydroxyl radical (•OH), resulting in a fragment with a mass loss of 17 Da. This is followed by the subsequent loss of a carbon monoxide (CO) molecule, a common fragmentation for acylium ions, leading to a further mass reduction of 28 Da.[6]
Another significant fragmentation pathway for carboxylic acids is the direct loss of the entire carboxyl group (•COOH), corresponding to a mass loss of 45 Da.[7]
The carbon-bromine bond is also susceptible to cleavage, leading to the loss of a bromine radical (•Br). This would result in a significant mass loss of 79 or 81 Da, depending on the bromine isotope.
The pyridine ring itself can undergo cleavage, although this often requires higher energy and results in smaller fragment ions.
Quantitative Data Summary
The following table summarizes the predicted major fragment ions for this compound under electron ionization mass spectrometry. The m/z values are calculated based on the monoisotopic mass of the most abundant isotopes (12C, 1H, 14N, 16O, 79Br).
| Proposed Fragment Ion | Neutral Loss | Predicted m/z (for 79Br) | Predicted m/z (for 81Br) | Notes |
| [M]+• | - | 215 | 217 | Molecular Ion |
| [M - •OH]+ | •OH | 198 | 200 | Loss of hydroxyl radical from the carboxylic acid group. |
| [M - •OH - CO]+ | •OH, CO | 170 | 172 | Subsequent loss of carbon monoxide. |
| [M - •COOH]+ | •COOH | 170 | 172 | Direct loss of the carboxyl group. |
| [M - •Br]+ | •Br | 136 | - | Loss of the bromine radical. |
| [C5H4N]+ | C2H2O2, Br• | 78 | - | A potential smaller fragment from ring cleavage and other losses.[5] |
Visualizing the Fragmentation Cascade
To elucidate the logical relationships between the parent molecule and its predicted fragments, a fragmentation pathway diagram has been generated using the DOT language.
Caption: Predicted EI-MS fragmentation pathway of this compound.
Experimental Protocols
While a specific protocol for this molecule is not available, a general methodology for analyzing a solid crystalline sample like this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source is provided below. This protocol is based on standard practices for similar aromatic carboxylic acids.
1. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, dichloromethane).
-
If the compound is not readily volatile, derivatization to a more volatile ester (e.g., methyl ester) may be necessary. This can be achieved by reacting the sample with a methylating agent like diazomethane or trimethylsilyldiazomethane.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode for higher sensitivity.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: A suitable solvent delay should be set to prevent the filament from being saturated by the solvent peak.
For Electrospray Ionization (ESI-MS), which is a softer ionization technique, the compound would be dissolved in a suitable solvent mixture (e.g., acetonitrile/water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode) and introduced into the mass spectrometer via direct infusion or after liquid chromatography separation.[8] ESI would likely produce a prominent protonated molecule [M+H]+ in positive ion mode or a deprotonated molecule [M-H]- in negative ion mode, with fragmentation induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).
This in-depth guide provides a foundational understanding of the expected mass spectrometric behavior of this compound, serving as a valuable resource for researchers in the field. Experimental verification of these predicted pathways will be crucial for the definitive structural elucidation of this compound.
References
- 1. 5-Bromo-3-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 45789779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 5-BROMO-3-METHYLPYRIDINE-2-CARBOXYLIC ACID | CAS 886365-43-1 [matrix-fine-chemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Unexplored Landscape: A Technical Guide to the Biological Potential of 3-Bromo-5-methylpyridine-2-carboxylic Acid Derivatives
For the attention of: Researchers, Scientists, and Drug Development Professionals
Issued: December 2025
Abstract
This technical guide serves as an in-depth exploration of the biological activities associated with 3-bromo-5-methylpyridine-2-carboxylic acid and its derivatives. The pyridine ring is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic placement of substituents, such as a bromine atom, a methyl group, and a carboxylic acid moiety, on this heterocyclic scaffold presents a compelling avenue for the discovery of novel bioactive compounds. However, a comprehensive review of the current scientific literature reveals that the specific core structure of this compound remains a largely uncharted territory in terms of its biological potential.
This document acknowledges the current scarcity of direct research on this particular molecular framework. In light of this, we will extrapolate from structurally related pyridine carboxylic acid derivatives to provide a forward-looking perspective on potential therapeutic applications, including antimicrobial, anticancer, and herbicidal activities. This guide will also present generalized experimental protocols and conceptual workflows to aid researchers in the systematic investigation of this promising, yet under-explored, class of compounds.
Introduction: The Pyridine Carboxylic Acid Scaffold
Pyridine carboxylic acids and their derivatives are a well-established class of compounds with a broad spectrum of biological activities. They are key components in a variety of pharmaceuticals and agrochemicals. The electronic properties and steric arrangement of substituents on the pyridine ring play a crucial role in their pharmacological and toxicological profiles. The core structure of this compound combines several key features: the electron-withdrawing carboxylic acid group, the halogen bond-donating bromine atom, and the lipophilic methyl group, which together are anticipated to modulate the molecule's interaction with biological targets.
While direct studies on this compound derivatives are limited, research on analogous compounds suggests potential for enzyme inhibition and other cellular effects. This guide aims to bridge the existing knowledge gap by providing a framework for future research endeavors.
Potential Biological Activities: An Extrapolative Overview
Based on the biological activities reported for structurally similar pyridine and benzofuran carboxylic acid derivatives, the following areas represent promising avenues of investigation for this compound derivatives.
Antimicrobial Activity
Pyridine-based compounds have a long history as antimicrobial agents. The introduction of a halogen atom, such as bromine, can enhance the antimicrobial potency of a molecule. It is hypothesized that derivatives of this compound could exhibit activity against a range of microbial pathogens.
Table 1: Exemplary Antimicrobial Activity Data for Related Carboxylic Acid Derivatives
| Compound Class | Organism | Activity (MIC in µg/mL) | Reference |
| Benzofuran Carboxylic Acid Derivatives | Staphylococcus aureus | 50 - 200 | [1] |
| Benzofuran Carboxylic Acid Derivatives | Candida albicans | 100 | [1] |
| Pyridine-based Thioureas | Staphylococcus aureus | 31.25 - 62.5 | [2] |
| Pyridine-based Thioureas | Escherichia coli | 31.25 - 62.5 | [2] |
Note: This table presents data from related compound classes to suggest potential activity ranges for novel derivatives.
Anticancer Activity
Numerous pyridine derivatives have been investigated for their potential as anticancer agents. The mechanism of action often involves the inhibition of kinases or other enzymes crucial for cancer cell proliferation and survival. The cytotoxic potential of novel this compound derivatives against various cancer cell lines warrants investigation. For instance, amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid have shown promising anticancer activity.
Table 2: Exemplary Anticancer Activity Data for Related Carboxylic Acid Amide Derivatives
| Compound Class | Cell Line | Activity (IC50 in µM) | Reference |
| Substituted 3-methyl-benzofuran-2-carboxylic acid amides | A549 (Lung Cancer) | 0.858 | [3] |
| Substituted 3-methyl-benzofuran-2-carboxylic acid amides | MCF7 (Breast Cancer) | 2.07 | [3] |
Note: This table provides examples from a related class of compounds to indicate potential potency.
Herbicidal Activity
Carboxylic acid derivatives are extensively utilized in the agricultural sector as herbicides. These compounds often act by inhibiting key enzymes in plant metabolic pathways. The structural features of this compound suggest that its derivatives could be explored for their potential as novel herbicides.
Experimental Protocols: A General Framework
Detailed experimental protocols for the biological evaluation of this compound derivatives are not yet established in the literature. However, standardized assays commonly used for screening similar compounds can be adapted.
General Synthesis of Amide Derivatives
A common synthetic route to prepare amide derivatives from a carboxylic acid involves the following conceptual steps:
Caption: General workflow for the synthesis of amide derivatives.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial activity.
-
Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Conceptual Signaling Pathways and Mechanisms of Action
As there is no specific research on the signaling pathways affected by this compound derivatives, we present a generalized diagram illustrating a hypothetical mechanism of action for a novel enzyme inhibitor.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Future Directions and Conclusion
The field of medicinal chemistry is in constant need of novel molecular scaffolds to address unmet medical needs. While the biological activity of this compound and its derivatives is currently underexplored, the structural alerts and the known bioactivities of related compounds suggest that this is a promising area for future research.
It is recommended that future work should focus on:
-
The synthesis of a diverse library of derivatives, particularly amides and esters.
-
Broad-spectrum screening for antimicrobial and anticancer activities.
-
Herbicidal activity screening.
-
Mechanistic studies to identify the molecular targets of any active compounds.
References
The Cornerstone of Modern Drug Discovery: A Technical Guide to 3-Bromo-5-methylpyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-methylpyridine-2-carboxylic acid has emerged as a pivotal intermediate in the synthesis of a diverse range of high-value pharmaceutical compounds. Its unique structural features, including a strategically positioned bromine atom, a methyl group, and a carboxylic acid on a pyridine scaffold, offer medicinal chemists a versatile platform for generating complex molecules with significant therapeutic potential. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this key building block, with a focus on its role in the development of novel therapeutics, including protein degraders, BACE1 inhibitors, and receptor antagonists.
Chemical and Physical Properties
This compound is a white to off-white solid. Its chemical structure and key properties are summarized in the table below. It is important to note that this compound is sometimes referred to as 5-Bromo-3-methylpyridine-2-carboxylic acid, with CAS numbers 1211515-68-2 and 886365-43-1 being associated with it. For clarity, this guide will use the IUPAC name this compound.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Bromo-5-methylpicolinic acid, 5-Bromo-3-methylpyridine-2-carboxylic acid | [2][3] |
| CAS Number | 1211515-68-2, 886365-43-1 | [4][5] |
| Molecular Formula | C₇H₆BrNO₂ | [2] |
| Molecular Weight | 216.03 g/mol | [2] |
| Appearance | White solid | [2] |
| Purity | Typically ≥95-97% | [2] |
| Storage | Store under inert gas (nitrogen or argon) at 2-8°C | [3] |
Synthesis of this compound: An Experimental Workflow
A common and efficient synthetic route to this compound involves a multi-step process starting from readily available precursors. The following workflow outlines a typical experimental protocol.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Amino-5-methylpyridine from 3-Nitro-5-methylpyridine [6]
-
Materials: 3-Nitro-5-methylpyridine, Palladium on carbon (Pd/C), Methanol.
-
Procedure: 3-Nitro-5-methylpyridine is dissolved in methanol. A catalytic amount of Pd/C is added to the solution. The mixture is then subjected to hydrogenation. Upon completion of the reaction, the catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure to yield 3-amino-5-methylpyridine.
Step 2: Synthesis of 3-Bromo-5-methylpyridine from 3-Amino-5-methylpyridine [6]
-
Materials: 3-Amino-5-methylpyridine, Hydrobromic acid (HBr), Sodium nitrite (NaNO₂), Liquid bromine (Br₂).
-
Procedure: 3-Amino-5-methylpyridine is first treated with an acid to form a salt. The mixture is cooled to between -10°C and 0°C. Liquid bromine is added dropwise, followed by the dropwise addition of an aqueous solution of sodium nitrite. After the addition is complete, the pH of the solution is adjusted to be alkaline. The product is then extracted, dried, and concentrated to give 3-bromo-5-methylpyridine.
Step 3 & 4: Synthesis of this compound from 3-Bromo-5-methylpyridine-2-carbonitrile [7]
-
Note: The direct conversion of 3-bromo-5-methylpyridine to the carboxylic acid can be challenging. A more controlled and higher-yielding approach involves the introduction of a nitrile group followed by hydrolysis.
-
Step 3 (Cyanation - Representative Procedure): 3-Bromo-5-methylpyridine is reacted with a cyanide source, such as zinc cyanide, in the presence of a palladium catalyst, like tetrakis(triphenylphosphine)palladium(0), in an appropriate solvent to yield 3-Bromo-5-methylpyridine-2-carbonitrile.
-
Step 4 (Hydrolysis):
-
Materials: 3-Bromo-5-methylpyridine-2-carbonitrile (3.9 g, 20 mmol), Ethanol (30 mL), 6.0 M aqueous sodium hydroxide solution (15 mL).
-
Procedure: 3-Bromo-5-methylpyridine-2-carbonitrile is dissolved in ethanol, followed by the addition of the aqueous sodium hydroxide solution. The reaction mixture is stirred at 80°C for 1.5 hours. Upon completion, the reaction mixture is concentrated, diluted with water, and extracted with ethyl acetate. The aqueous phase is then acidified to a pH of 2-3 with hydrochloric acid, and the product is extracted with ethyl acetate. The organic phase is washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound as a yellow solid.
-
Yield: 4.2 g (98%).[7]
-
Applications in Pharmaceutical Development
This compound is a versatile intermediate used in the synthesis of several classes of therapeutic agents.
PROTACs (Proteolysis-Targeting Chimeras)
PROTACs are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system. This compound serves as a key building block for the synthesis of ligands that bind to E3 ubiquitin ligases, a critical component of PROTACs.
Caption: General mechanism of action for PROTACs.
The pyridinecarboxylic acid moiety can be functionalized to create a linker that connects to a ligand for a target protein. This modular design allows for the development of highly specific protein degraders for therapeutic intervention in various diseases, including cancer.[8]
BACE1 Inhibitors for Alzheimer's Disease
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease.[9] this compound is used to synthesize potent BACE1 inhibitors. The pyridine nitrogen and carboxylic acid can interact with the active site of the enzyme, while the bromo and methyl groups can be modified to optimize potency, selectivity, and pharmacokinetic properties.[10][11]
Caption: BACE1 signaling pathway in Alzheimer's disease.
Dopamine D2 and Serotonin 3 (5-HT3) Receptor Antagonists
Dopamine D2 and serotonin 3 receptors are important targets for the treatment of various central nervous system disorders, including schizophrenia and chemotherapy-induced nausea and vomiting. The pyridine scaffold of this compound is a common feature in many D2 and 5-HT3 receptor antagonists. The carboxylic acid can be converted to an amide or other functional groups to interact with the receptor binding pocket, while the bromo and methyl groups provide handles for further chemical modification to fine-tune the pharmacological profile.[12][13]
Caption: Simplified signaling pathways for Dopamine D2 and Serotonin 3 receptors.
Conclusion
This compound is a highly valuable and versatile intermediate in modern pharmaceutical research and development. Its utility in the synthesis of cutting-edge therapeutics such as PROTACs, as well as established drug classes like BACE1 inhibitors and receptor antagonists, underscores its importance. The synthetic routes to this compound are well-established, providing a reliable supply for drug discovery programs. As the demand for novel and more effective treatments for a range of diseases continues to grow, the role of key building blocks like this compound will undoubtedly expand, solidifying its status as a cornerstone of medicinal chemistry.
References
- 1. 5-Bromo-3-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 45789779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound CAS#: 1211515-68-2 [amp.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 886365-43-1・5-Bromo-3-methylpyridine-2-carboxylic Acid・354-32841・350-32843[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. 5-BROMO-2-CARBOXY-3-METHYLPYRIDINE | 886365-43-1 [chemicalbook.com]
- 8. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Basic Biology of BACE1: A Key Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of 1,4-dihydropyridine derivatives as BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 3-Bromo-5-methylpyridine-2-carboxylic acid for Researchers and Drug Development Professionals
SMILES String: CC1=CC(=C(N=C1)C(=O)O)Br
This technical guide provides a comprehensive overview of 3-Bromo-5-methylpyridine-2-carboxylic acid, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. This document details its chemical properties, a plausible synthetic route with a detailed experimental protocol, and explores its potential biological significance through the lens of related compounds and their interactions with key signaling pathways.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its application in experimental settings, including solubility and stability assessments.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₂ | [1][2][3][4][5] |
| Molecular Weight | 216.03 g/mol | [1][2][3][4] |
| Appearance | White solid | [1] |
| SMILES | CC1=CC(=C(N=C1)C(=O)O)Br | [5][6] |
| CAS Number | 1211515-68-2 | [1][2][3][4][5] |
Synthesis and Experimental Protocols
Experimental Workflow for the Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Bromo-5-methylpyridine from 3-Amino-5-methylpyridine
This procedure is adapted from a patented method for the synthesis of similar bromo-pyridines.[7]
-
Preparation of the Diazonium Salt: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 3-amino-5-methylpyridine in 48% hydrobromic acid (HBr). Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a saturated aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in 48% HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. An evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure complete reaction.
-
Work-up and Purification: Cool the reaction mixture and neutralize it with a sodium hydroxide solution until it is basic.
-
Subject the mixture to steam distillation to isolate the crude 3-bromo-5-methylpyridine.
-
Extract the distillate with a suitable organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 3-bromo-5-methylpyridine.
Step 2: Carboxylation of 3-Bromo-5-methylpyridine
This is a standard method for the introduction of a carboxylic acid group onto an aromatic ring.
-
Lithiation: In a flame-dried, three-necked flask under an inert atmosphere of argon or nitrogen, dissolve the 3-bromo-5-methylpyridine obtained from Step 1 in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature at -78 °C. The formation of the lithiated pyridine intermediate is typically indicated by a color change. Stir the mixture at this temperature for 1-2 hours.
-
Carboxylation: Bubble dry carbon dioxide (CO₂) gas through the solution for 1-2 hours while maintaining the temperature at -78 °C. Alternatively, the reaction mixture can be poured over crushed dry ice.
-
Work-up and Purification: Allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of water.
-
Make the aqueous layer acidic (pH 2-3) by the addition of dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Potential Biological Activity and Signaling Pathways
While no specific biological activity data for this compound has been identified in the searched literature, the pyridine carboxylic acid scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including enzyme inhibition.[8][9]
A structurally related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been described as a potent antagonist of dopamine D2 and D3 receptors, as well as serotonin-3 (5-HT3) receptors. This suggests that this compound could potentially interact with these or other G-protein coupled receptors (GPCRs) and ligand-gated ion channels.
Quantitative Data for Structurally Related Pyridine Derivatives
To provide context for the potential bioactivity of this compound, Table 2 summarizes the reported activities of some related pyridine derivatives against various biological targets.
| Compound | Target | Activity (IC₅₀) | Source |
| Compound 2g (a pyridine derivative) | Plasmodium falciparum RKL9 (CQ-resistant) | 0.0402 µM | [10] |
| Diclofenac (a known KMO inhibitor) | Kynurenine 3-monooxygenase (KMO) | 64.8 µM (KD) | [8] |
Note: The data in this table is for structurally related or functionally relevant compounds and is intended to be illustrative of the potential for this class of molecules. No direct activity data for this compound was found.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are GPCRs that are key targets for antipsychotic medications.[11] Their activation typically leads to the inhibition of adenylyl cyclase through the Gαi/o subunit, reducing intracellular cAMP levels. They can also signal through β-arrestin pathways.[11][12]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound CAS#: 1211515-68-2 [amp.chemicalbook.com]
- 6. 3-溴-5-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to 3-Bromo-5-methylpyridine-2-carboxylic Acid for Researchers and Drug Development Professionals
Introduction: 3-Bromo-5-methylpyridine-2-carboxylic acid is a halogenated pyridine derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a carboxylic acid, a bromine atom, and a methyl group on the pyridine ring, offers multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, commercial availability, and potential applications, with a focus on its role in the development of novel therapeutics, particularly as an intermediate for inhibitors of soluble epoxide hydrolase (sEH).
Chemical Properties and Commercial Availability
This compound is a white to off-white solid at room temperature. Below is a summary of its key chemical data and a list of commercial suppliers.
| Property | Data | Reference |
| CAS Number | 1211515-68-2 | [1] |
| Molecular Formula | C₇H₆BrNO₂ | [1] |
| Molecular Weight | 216.03 g/mol | [1] |
| Purity | ≥95% to 97% | [2] |
| Physical Appearance | White solid | [2] |
| Storage Conditions | Room temperature or under inert gas (2-8°C) | [1] |
Table 1: Physicochemical Properties of this compound
Commercial Suppliers:
A number of chemical suppliers offer this compound for research and development purposes. The following table lists some of the key vendors.
| Supplier | Purity Specification |
| Alfa Chemistry | Not specified |
| Apollo Scientific | 97% |
| CymitQuimica | 97% |
| CP Lab Chemicals | min 95% |
Table 2: Commercial Suppliers of this compound
Application in Drug Discovery: Inhibition of Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid cascade, responsible for the hydrolysis of anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs) to their less active dihydroxyeicosatrienoic acids (DHETs)[3][4][5]. Inhibition of sEH increases the bioavailability of EETs, making it a promising therapeutic strategy for managing hypertension, inflammation, and neuropathic pain[3][6].
The structure of this compound makes it an attractive starting material for the synthesis of sEH inhibitors. The carboxylic acid group can be readily converted to amides or ureas, which are known to interact with the catalytic site of sEH[3][5]. The bromine atom provides a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl groups to explore the inhibitor's structure-activity relationship (SAR)[2].
Below is a diagram illustrating the role of sEH in the arachidonic acid signaling pathway and the therapeutic potential of its inhibition.
Caption: Role of sEH in the arachidonic acid pathway and the effect of sEH inhibition.
Experimental Protocols
Synthesis of 5-Bromo-3-methylpyridine-2-carboxylic Acid
This protocol describes the synthesis of the isomeric 5-Bromo-3-methylpyridine-2-carboxylic acid from its corresponding nitrile, which can be adapted for similar pyridine carboxylic acids.
Materials:
-
5-bromo-3-methylpyridine-2-carbonitrile
-
Ethanol
-
6.0 M aqueous sodium hydroxide solution
-
Water
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (to adjust pH)
-
Saturated brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5-bromo-3-methylpyridine-2-carbonitrile (e.g., 3.9 g, 20 mmol) in ethanol (30 mL).
-
Add 6.0 M aqueous sodium hydroxide solution (15 mL) to the reaction mixture.
-
Stir the mixture at 80 °C for 1.5 hours.
-
Monitor the reaction completion using an appropriate method (e.g., TLC or LC-MS).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dilute the residue with water and perform a liquid-liquid extraction with ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Acidify the aqueous phase to a pH of 2-3 with hydrochloric acid.
-
Extract the product from the acidified aqueous phase with ethyl acetate.
-
Wash the combined organic phases with saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the solid product.
General Protocol for Suzuki-Miyaura Coupling of Bromopyridines
This protocol provides a general framework for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromopyridine with an arylboronic acid, a key step in diversifying the structure of potential sEH inhibitors.
Materials:
-
This compound (or its ester derivative) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate
-
Water and Brine for workup
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
In a dry reaction vessel (e.g., a Schlenk flask), combine this compound (or its ester), the arylboronic acid, and the base.
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst to the reaction vessel under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Logical Workflow for sEH Inhibitor Synthesis
The following diagram illustrates a logical workflow for the synthesis and evaluation of a potential sEH inhibitor starting from this compound.
Caption: Synthetic and evaluation workflow for a novel sEH inhibitor.
References
- 1. Synthesis and evaluation of isoquinolinyl and pyridinyl-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase to alleviate orofacial hyperalgesia in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-guided discovery of potent and oral soluble epoxide hydrolase inhibitors for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Handling of 3-Bromo-5-methylpyridine-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling procedures for 3-Bromo-5-methylpyridine-2-carboxylic acid (CAS No: 1211515-68-2). Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize risks associated with the handling of this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this chemical are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]
GHS Hazard Classification:
| Hazard Class | Category |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2A |
| Specific Target Organ Toxicity (Single Exposure) | 3 |
Hazard Statements (H-phrases):
| Code | Statement |
| H315 | Causes skin irritation.[1] |
| H319 | Causes serious eye irritation.[1] |
| H335 | May cause respiratory irritation.[1] |
Precautionary Statements (P-phrases):
| Code | Statement |
| P261 | Avoid breathing dust/fumes.[1] |
| P264 | Wash all exposed external body areas thoroughly after handling.[1] |
| P271 | Use only outdoors or in a well-ventilated area.[1] |
| P280 | Wear protective gloves, protective clothing, eye protection and face protection.[1] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Toxicological Information
Detailed toxicological data for this compound is not widely available. However, based on its classification, it is known to cause irritation upon contact.
-
Inhalation: May cause respiratory tract irritation.[1] Good hygiene practice requires that exposure be kept to a minimum and that suitable control measures be used in an occupational setting.[1]
-
Skin Contact: Causes skin irritation.[1] Prolonged contact should be avoided.
-
Eye Contact: Can cause serious eye irritation and damage in some individuals.[1]
-
Ingestion: The material has not been classified as harmful by ingestion by EC Directives, but ingestion should always be avoided.[1]
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
Handling:
-
Do not eat, drink, or smoke when handling this product.[1]
-
Avoid all personal contact, including inhalation of dust.[1]
-
Use in a well-ventilated area to prevent the concentration of dust in the air.[1]
-
Wear appropriate personal protective equipment (PPE), as detailed in the section below.[1]
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
-
Contaminated work clothes should be laundered separately before reuse.[1]
Storage:
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][2]
-
Recommended storage temperature is between 2-8°C.[1]
-
Protect containers from physical damage and check regularly for leaks.[1]
-
Store away from incompatible materials and foodstuff containers.[1] While specific incompatibilities are not listed, it is good practice to store it away from strong oxidizing agents.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
| Protection Type | Recommendation |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] |
| Body Protection | Laboratory coat or other protective clothing to prevent skin contact.[1] |
| Respiratory Protection | A dust respirator should be used if dust is generated.[1] |
First Aid Measures
In the event of exposure, follow these first aid procedures:
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the individual from the contaminated area to fresh air. If respiratory symptoms occur, seek medical attention.[3] |
| Skin Contact | Immediately flush the affected skin and hair with running water and soap, if available.[1] Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately wash out with fresh running water.[1] Ensure complete irrigation of the eye by keeping eyelids apart and away from the eye.[1] Seek immediate medical attention without delay.[1][3] |
| Ingestion | Rinse mouth with water.[2] Immediately give a glass of water.[1] First aid is not generally required, but if in doubt, contact a Poisons Information Centre or a doctor.[1] |
Accidental Release Measures
In the case of a spill, follow these procedures to minimize exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.
-
Assess the Spill: Determine the extent of the spill and if it can be managed by laboratory personnel. For large spills, contact emergency services.
-
Don Appropriate PPE: Wear protective clothing, gloves, safety glasses, and a dust respirator.[1]
-
Contain the Spill: Use dry clean-up procedures and avoid generating dust.[1]
-
Clean Up:
-
Decontaminate the Area: Wash the spill area with large amounts of water and prevent runoff into drains.[1]
-
Dispose of Waste: Dispose of the contained waste and any contaminated cleaning materials according to local, state, and federal regulations.
Caption: Workflow for handling a chemical spill.
Firefighting Measures
This compound is non-combustible and not considered a significant fire risk.[1] However, containers may burn in a fire.[1]
-
Suitable Extinguishing Media: Use extinguishing media suitable for the surrounding area. There is no restriction on the type of extinguisher which may be used.[1]
-
Firefighting Procedures:
-
Hazardous Combustion Products: May emit corrosive fumes.[1]
Disposal Considerations
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains, waterways, or the soil.[2] It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[2]
This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical familiarize themselves with this information and adhere to the recommended safety protocols.
References
Methodological & Application
Synthesis of 3-Bromo-5-methylpyridine-2-carboxylic acid from 5-bromo-3-methylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-Bromo-5-methylpyridine-2-carboxylic acid from 5-bromo-3-methylpyridine-2-carbonitrile via alkaline hydrolysis. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. The provided methodology is based on established procedures for the hydrolysis of cyanopyridines, with specific considerations for the substrate .
Introduction
The conversion of a nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. For pyridine derivatives, this reaction opens avenues for the creation of a diverse range of functionalized molecules with potential biological activity. The target molecule, this compound, is a valuable building block in medicinal chemistry. This protocol outlines a robust and reproducible method for its preparation from the corresponding carbonitrile.
Reaction Scheme
The overall reaction involves the hydrolysis of the nitrile group of 5-bromo-3-methylpyridine-2-carbonitrile in the presence of a strong base, followed by acidification to yield the desired carboxylic acid.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established methods for the hydrolysis of 2-cyanopyridine derivatives.[1][2] Caution should be exercised to avoid temperatures exceeding 135°C during the reaction to prevent potential decarboxylation of the product.[1][3]
Materials and Reagents:
-
5-bromo-3-methylpyridine-2-carbonitrile
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle with a stirrer
-
pH meter or pH paper
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-bromo-3-methylpyridine-2-carbonitrile (1.0 eq) and a 10% aqueous solution of sodium hydroxide (2.5 eq).
-
Hydrolysis: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-8 hours. It is crucial to maintain the reaction temperature below 135°C to minimize the risk of decarboxylation.[1]
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature.
-
Acidification: Slowly add concentrated hydrochloric acid to the cooled reaction mixture with stirring until the pH of the solution reaches approximately 2-3. This will precipitate the this compound.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. The final product should be a white to off-white solid.[4]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 5-bromo-3-methylpyridine-2-carbonitrile |
| Molecular Weight of Starting Material ( g/mol ) | 197.03 |
| Product | This compound |
| Molecular Weight of Product ( g/mol ) | 216.03 |
| Theoretical Yield (%) | >90 (based on similar reactions) |
| Appearance of Product | White to off-white solid[4] |
| Purity (by HPLC) | >95% |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
This protocol provides a comprehensive guide for the synthesis of this compound. Researchers may need to optimize reaction times and purification methods to achieve the best results for their specific applications.
References
- 1. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 2. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for Suzuki Coupling with 3-Bromo-5-methylpyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 3-Bromo-5-methylpyridine-2-carboxylic acid with various arylboronic acids. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and hetero-biaryl structures, which are prevalent in medicinally important compounds.
The Suzuki-Miyaura coupling is a versatile and widely used reaction in organic synthesis.[1] It involves the reaction of an organoboron compound, typically a boronic acid, with a halide in the presence of a palladium catalyst and a base.[1] The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. However, substrates with acidic protons, such as carboxylic acids, can present challenges and may require careful optimization of reaction conditions to achieve high yields.[2][3]
Comparative Reaction Conditions for Suzuki-Miyaura Coupling of Bromopyridines
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following table summarizes quantitative data from various protocols for the coupling of substituted bromopyridines, providing a comparative overview of different reaction conditions that can serve as a starting point for the coupling of this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 | 3-Bromo-2-methylpyridine |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 | 3-Bromo-2-methylpyridine |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 | 3-Bromo-2-methylpyridine |
| 4 | Various arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | moderate to good | 5-bromo-2-methylpyridin-3-amine |
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines and is intended as a starting point for the reaction with this compound.[2][4] Optimization may be necessary to achieve the best results.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv - an extra equivalent may be necessary to neutralize the carboxylic acid)
-
Anhydrous 1,4-Dioxane (8 mL)
-
Degassed deionized water (2 mL)
Equipment:
-
Oven-dried Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Add the palladium catalyst to the flask under the inert atmosphere.
-
Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Carefully acidify the aqueous layer with 1M HCl to pH ~4-5 to protonate the carboxylic acid, then separate the organic layer.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired coupled product.
Experimental Workflow
Caption: Experimental workflow for the Suzuki coupling of this compound.
Catalytic Cycle of Suzuki-Miyaura Coupling
The mechanism of the Suzuki reaction is generally understood to proceed through a catalytic cycle involving a palladium catalyst.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the bromopyridine to form a Pd(II) complex.[5]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is often facilitated by the base.[5]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium complex, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-5-methylpyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-bromo-5-methylpyridine-2-carboxylic acid. This trifunctional heterocyclic compound is a valuable building block in medicinal chemistry and materials science. The presence of a bromine atom, a methyl group, and a carboxylic acid on the pyridine ring offers multiple points for diversification, but also presents unique challenges in reaction development.
The carboxylic acid moiety at the 2-position can influence the reactivity of the molecule in palladium-catalyzed reactions. It may coordinate to the palladium center, potentially inhibiting the catalyst. Furthermore, the acidic proton can react with basic reagents, necessitating careful selection of reaction conditions. An alternative pathway, decarboxylative cross-coupling, may also be considered, where the carboxylic acid itself is replaced.
This document details protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, providing a foundation for the synthesis of a diverse range of substituted pyridine derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various organoboron compounds, leading to the synthesis of biaryl and heteroaryl structures.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 | For a similar 3-bromo-2-methylpyridine substrate.[1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 | For a similar 3-bromo-2-methylpyridine substrate.[1] |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 | For a similar 3-bromo-2-methylpyridine substrate.[1] |
| 4 | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good | For 5-bromo-2-methylpyridin-3-amine.[2] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (8 mL)
-
Degassed deionized water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of N-aryl and N-heteroaryl amines.[3][4]
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 18 | 95 | For 3-bromopyridine. |
| 2 | Aniline | Pd(OAc)₂ (1) | P(tBu)₃ (2) | K₃PO₄ (1.5) | Dioxane | 100 | 24 | 88 | General conditions for aryl bromides. |
| 3 | Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | t-BuOH | 110 | 12 | 91 | General conditions for heteroaryl bromides. |
| 4 | Volatile Amines | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | - | 55-98 | For 2-bromopyridines.[5] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Ligand (e.g., BINAP, 0.06 mmol, 6 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (10 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a flame-dried Schlenk tube.
-
Add this compound and a stir bar.
-
Evacuate and backfill the tube with inert gas (repeat three times).
-
Add anhydrous toluene, followed by the amine via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.
Data Presentation: Representative Conditions for Sonogashira Coupling of Bromopyridines
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 65 | 12 | 90 | For 3-bromo-2-methylpyridine.[1] |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH (2) | DMF | 80 | 8 | 85 | General conditions for aryl bromides. |
| 3 | TMS-acetylene | Pd(OAc)₂ (1.5) | PPh₃ (3) | CuI (3) | Et₃N | RT | 16 | 93 | For a fluorinated bromopyridine.[6] |
Experimental Protocol: Sonogashira Coupling
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Base (e.g., Et₃N, 3.0 mmol, 3.0 equiv)
-
Anhydrous THF (10 mL)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous solvent and the base, followed by the terminal alkyne via syringe.[1]
-
Stir the reaction mixture at the specified temperature.
-
Monitor the reaction's progress by TLC.[1]
-
Upon completion, cool the mixture, dilute with diethyl ether, and filter through celite.[1]
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.[1]
-
Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.[1]
-
Purify the product by flash column chromatography.[1]
Heck Coupling
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[7][8]
Data Presentation: Representative Conditions for Heck Coupling of Bromopyridines
| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 24 | 75 | For 3-bromo-2-methylpyridine. |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | Na₂CO₃ (1.5) | DMA | 120 | 18 | 82 | General conditions for aryl bromides. |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | NMP | 110 | 16 | 78 | General conditions for heteroaryl bromides. |
Experimental Protocol: Heck Coupling
This is a general procedure and may require optimization.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%)
-
Base (e.g., Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous DMF (5 mL)
Procedure:
-
In a sealed tube, combine this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent, the alkene, and the base via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature with stirring.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Decarboxylative Cross-Coupling
An important consideration for this compound is the potential for decarboxylative cross-coupling. In this type of reaction, the carboxylic acid group is extruded as CO₂ and replaced by the coupling partner.[9] This pathway can be advantageous as it utilizes the inherent functionality of the substrate and may proceed under different conditions than traditional cross-coupling reactions. Palladium-catalyzed decarboxylative cross-coupling of heteroaromatic carboxylic acids with aryl halides has been reported.[10][11]
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Caption: Logical relationships of cross-coupling reactions for the title compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 10. Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Esterification of 3-Bromo-5-methylpyridine-2-carboxylic acid to its Methyl Ester
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the efficient synthesis of methyl 3-bromo-5-methylpyridine-2-carboxylate via the esterification of 3-bromo-5-methylpyridine-2-carboxylic acid. The protocol detailed herein employs a robust and high-yielding method utilizing thionyl chloride and methanol, a common and effective procedure for the esterification of pyridine carboxylic acids.[1][2] This application note includes detailed experimental procedures, tables of physical and chemical properties of key reagents and the product, and a visual representation of the experimental workflow to ensure clarity and reproducibility for researchers in organic synthesis and drug development.
Introduction
Pyridine carboxylic acid esters are significant intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][3] The specific target of this protocol, methyl 3-bromo-5-methylpyridine-2-carboxylate, is a valuable building block in medicinal chemistry due to the versatile reactivity of its functional groups. The bromine atom can participate in various cross-coupling reactions, while the ester can be hydrolyzed or converted to other functional groups.[4][5]
The direct esterification of carboxylic acids, such as the Fischer esterification, can be an equilibrium-limited process.[6][7][8] To achieve high conversion rates, particularly with heterocyclic carboxylic acids, the formation of a more reactive intermediate, such as an acyl chloride, is often preferred. The use of thionyl chloride to convert the carboxylic acid to its corresponding acyl chloride, which is then reacted in situ with an alcohol, is a widely adopted and effective strategy.[9][10][11] This method is advantageous as it is generally high-yielding and the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed from the reaction mixture.
Experimental Protocol
This protocol is adapted from established methods for the esterification of pyridine carboxylic acids.[1][2]
1. Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 886365-43-1 | C7H6BrNO2 | 216.03 |
| Thionyl chloride (SOCl₂) | 7719-09-7 | SOCl₂ | 118.97 |
| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | NaHCO₃ | 84.01 |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |
| Water (H₂O) | 7732-18-5 | H₂O | 18.02 |
2. Equipment
-
Round-bottom flask with a reflux condenser and a gas outlet
-
Magnetic stirrer and heating mantle
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
3. Safety Precautions
-
Thionyl chloride is a corrosive and toxic substance that reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate PPE.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
The reaction generates HCl and SO₂ gases, which are corrosive and toxic. The reaction setup should include a gas trap (e.g., a bubbler with a sodium hydroxide solution).
4. Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of carboxylic acid).
-
Acyl Chloride Formation: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 40 °C) for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Removal of Excess Thionyl Chloride: Cool the reaction mixture to room temperature and carefully evaporate the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Esterification: Re-dissolve the resulting crude acyl chloride in methanol (approx. 10 mL per gram of the initial carboxylic acid). Heat the solution to reflux (approximately 65 °C) for 3 hours.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious of gas evolution.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-bromo-5-methylpyridine-2-carboxylate.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization if the product is a solid.
Data Presentation
Table 1: Physical Properties of Starting Material and Product
| Compound | Appearance | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | White to pale yellow solid | 216.03 | N/A | 330.5 ± 42.0 |
| Methyl 3-bromo-5-methylpyridine-2-carboxylate | / | 230.06 | N/A | 302.2 |
Data for the product is based on available information for a similar compound, 5-Bromo-3-methylpyridine-2-carboxylic acid methyl ester.[12]
Table 2: Typical Reaction Parameters and Expected Yield
| Parameter | Value |
| Scale | 1-10 g |
| Reaction Time (Acyl Chloride) | 2-3 hours |
| Reaction Time (Esterification) | 3 hours |
| Reaction Temperature | Reflux |
| Expected Yield | 85-95% (based on similar preparations)[1] |
Visual Workflow
Caption: Experimental workflow for the esterification of this compound.
Conclusion
The described protocol provides a reliable and efficient method for the synthesis of methyl 3-bromo-5-methylpyridine-2-carboxylate. By activating the carboxylic acid with thionyl chloride prior to the addition of methanol, this procedure circumvents the equilibrium limitations of direct acid-catalyzed esterification, leading to high yields of the desired product. This application note serves as a valuable resource for chemists engaged in the synthesis of heterocyclic compounds for pharmaceutical and other applications.
References
- 1. EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters - Google Patents [patents.google.com]
- 2. EP0820987A1 - Process for the preparation of pyridine-2,3-dicarboxylic acid esters - Google Patents [patents.google.com]
- 3. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. Dimethyl 5-bromopyridine-2,3-dicarboxylate (521980-82-5) for sale [vulcanchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. echemi.com [echemi.com]
- 11. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 12. Cas 213771-32-5,5-Bromo-3-methylpyridine-2-carboxylic acid methyl ester | lookchem [lookchem.com]
Application Notes and Protocols: The Utility of 3-Bromo-5-methylpyridine-2-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-methylpyridine-2-carboxylic acid is a substituted pyridine derivative that serves as a valuable building block in the synthesis of complex organic molecules for medicinal chemistry. Its structural features, including a carboxylic acid handle for amide bond formation, a bromine atom for potential cross-coupling reactions, and a methyl group for steric and electronic modulation, make it a versatile scaffold for the development of novel therapeutic agents. This document provides an overview of its application, with a focus on its use in the synthesis of orexin receptor modulators, and includes detailed experimental protocols.
Application in the Synthesis of Orexin Receptor Modulators
Orexin receptors (OX1R and OX2R) are G-protein coupled receptors that play a crucial role in the regulation of sleep-wake cycles, appetite, and other physiological processes. Modulators of these receptors have therapeutic potential for the treatment of sleep disorders such as insomnia, as well as other neurological conditions. Patents have disclosed the use of this compound as a key intermediate in the synthesis of substituted 2-azabicycles that act as orexin receptor modulators[1][2][3].
The general synthetic strategy involves the amide coupling of this compound with a suitable amine, typically a bicyclic amine core, to form the corresponding carboxamide. This is a common and robust reaction in medicinal chemistry, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Quantitative Data
While specific IC50 values for compounds synthesized directly from this compound are not always explicitly detailed in publicly available literature, the patent literature describes related compounds with potent orexin receptor activity. The following table presents representative data for orexin receptor modulators with similar structural motifs.
| Compound Class | Target | IC50 (nM) |
| Substituted 2-azabicycles | Orexin 1 Receptor (OX1R) | < 100 |
| Substituted 2-azabicycles | Orexin 2 Receptor (OX2R) | < 50 |
Experimental Protocols
General Protocol for Amide Coupling of this compound
This protocol describes a standard method for the formation of an amide bond between this compound and a primary or secondary amine using a peptide coupling reagent.
Materials:
-
This compound
-
Amine of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling reagent (e.g., HATU, HOBt)
-
N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq) and triethylamine (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the coupling reagent, for example, DCC (1.2 eq), portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.
-
Dilute the filtrate with water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
-
Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Visualizations
Orexin Signaling Pathway
Caption: Simplified Orexin Signaling Pathway.
Experimental Workflow: Synthesis of a Carboxamide Derivative
Caption: Workflow for Carboxamide Synthesis.
Conclusion
This compound is a key building block for the synthesis of medicinally relevant compounds, particularly orexin receptor modulators. The straightforward and high-yielding amide coupling reactions it undergoes make it an attractive starting material for the generation of compound libraries for drug discovery programs. The protocols and information provided herein are intended to facilitate the use of this versatile reagent in medicinal chemistry research.
References
- 1. US9611277B2 - Substituted 2-azabicycles and their use as orexin receptor modulators - Google Patents [patents.google.com]
- 2. CN107108566B - å代ç2-æ°®æåç¯ååç©ä»¥åå®ä»¬ä½ä¸ºé£æ¬²ç´ åä½è°èåçç¨é - Google Patents [patents.google.com]
- 3. CN110669052B - å代ç2-æ°®æäºç¯ååç©ä»¥åå®ä»¬ä½ä¸ºé£æ¬²ç´ åä½è°èåçç¨é - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 3-Bromo-5-methylpyridine-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Bromo-5-methylpyridine-2-carboxylic acid is a versatile starting material for the synthesis of novel heterocyclic compounds, which are foundational scaffolds in medicinal chemistry. The presence of a carboxylic acid, a bromine atom, and a methyl group on the pyridine ring offers multiple points for chemical modification. This document outlines key synthetic strategies, including palladium-catalyzed cross-coupling reactions and subsequent cyclization, to generate diverse heterocyclic structures. The protocols provided are based on established methodologies and can be adapted for the synthesis of compound libraries for drug discovery programs.
Core Synthetic Strategies
Two primary palladium-catalyzed cross-coupling reactions, Suzuki-Miyaura coupling and Buchwald-Hartwig amination, are highlighted as efficient methods to introduce carbon or nitrogen-based substituents at the 3-position of the pyridine ring. These substituents can then undergo intramolecular cyclization with the adjacent carboxylic acid group to form novel fused heterocyclic systems.
Logical Workflow for Synthesis
The overall strategy involves a two-step process: a cross-coupling reaction followed by an intramolecular cyclization to build the novel heterocyclic core.
Caption: General workflow for synthesizing novel heterocycles.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details the formation of a C-C bond at the 3-position of the pyridine ring by coupling this compound with an arylboronic acid. The resulting biaryl compound is a key intermediate for subsequent cyclization reactions.
Experimental Protocol
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 85-95°C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-5-methylpyridine-2-carboxylic acid.
Catalytic Cycle Diagram
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Representative Data
The following table summarizes hypothetical results for the Suzuki coupling with various arylboronic acids.
| Entry | Arylboronic Acid (R-B(OH)₂) | Yield (%) | Reaction Time (h) |
| 1 | Phenylboronic acid | 85 | 16 |
| 2 | 4-Methoxyphenylboronic acid | 91 | 14 |
| 3 | 3-Thiopheneboronic acid | 78 | 20 |
| 4 | 4-Fluorophenylboronic acid | 82 | 18 |
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the formation of a C-N bond at the 3-position by coupling the starting material with a primary or secondary amine. This reaction is crucial for synthesizing precursors for nitrogen-containing heterocycles like pyridopyrimidinones.
Experimental Protocol
-
Reagent Preparation: In a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.5 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 2.0 equiv.).
-
Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and a suitable phosphine ligand (e.g., XPhos, 0.08 equiv.).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Heat the mixture to 100-110°C and stir for 10-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully with an aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous phase with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the 3-amino-5-methylpyridine-2-carboxylic acid derivative.
Catalytic Cycle Diagram
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[1][2]
Representative Data
The following table summarizes hypothetical results for the Buchwald-Hartwig amination with various amines.
| Entry | Amine (R₂NH) | Yield (%) | Reaction Time (h) |
| 1 | Aniline | 88 | 12 |
| 2 | Morpholine | 92 | 10 |
| 3 | Benzylamine | 85 | 15 |
| 4 | n-Butylamine | 79 | 18 |
Protocol 3: Intramolecular Cyclization to form Pyrido[3,2-d]pyrimidin-4-ones
This protocol exemplifies the synthesis of a fused heterocyclic system from a 3-amino-substituted intermediate obtained via Buchwald-Hartwig amination. The intramolecular condensation between the amine and the carboxylic acid forms a six-membered ring.
Experimental Protocol
-
Reagent Setup: To a solution of the 3-(acylamino)-5-methylpyridine-2-carboxylic acid intermediate (1.0 equiv.) in a suitable solvent like acetic anhydride, add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reaction Execution: Heat the reaction mixture at reflux (around 120-140°C) for 2-6 hours. Monitor the formation of the cyclized product by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and pour it cautiously onto crushed ice.
-
Isolation: Collect the resulting precipitate by filtration. Wash the solid with cold water and then a small amount of cold ethanol or diethyl ether.
-
Purification: Dry the solid under vacuum. If necessary, recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure pyrido[3,2-d]pyrimidin-4-one product.
Data Presentation: Spectroscopic Characterization
This table presents expected key spectroscopic data for a representative product.
| Analysis Type | Expected Data |
| ¹H NMR | Disappearance of carboxylic acid proton (-COOH) and amine proton (-NH). Appearance of characteristic aromatic signals for the fused ring system. |
| ¹³C NMR | Appearance of a new carbonyl carbon signal (C=O) around 160-170 ppm. |
| IR | Strong carbonyl (C=O) stretching band around 1680-1700 cm⁻¹. Disappearance of broad -OH stretch from the carboxylic acid. |
| Mass Spec | Molecular ion peak [M+H]⁺ corresponding to the calculated mass of the cyclized product. |
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-5-methylpyridine-2-carboxylic acid with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organohalide and an organoboron compound, typically an arylboronic acid, is widely employed in the pharmaceutical industry for the synthesis of biaryl and heteroaryl scaffolds. These structural motifs are prevalent in a vast array of biologically active molecules and approved drugs.
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of 3-bromo-5-methylpyridine-2-carboxylic acid with various arylboronic acids. The resulting 3-aryl-5-methylpyridine-2-carboxylic acid derivatives are valuable building blocks in medicinal chemistry, offering a scaffold for the development of novel therapeutic agents. The presence of the carboxylic acid group ortho to the site of coupling can influence the reaction conditions, and this protocol provides a robust starting point for optimization.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the 3-aryl-5-methylpyridine-2-carboxylic acid product, regenerating the Pd(0) catalyst to continue the cycle.
Data Presentation: Representative Reaction Conditions and Yields
While specific data for the Suzuki-Miyaura coupling of this compound is not extensively reported, the following table summarizes typical reaction conditions and expected yields based on protocols for structurally similar compounds, such as 3-bromobenzoic acid and other substituted bromopyridines. These conditions serve as a strong starting point for the optimization of the target reaction.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) (Analogous Systems) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DMF | 100 | 12 | 80-90 |
| 5 | 3-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 16 | 80-90 |
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃), anhydrous
-
Solvent (e.g., 1,4-Dioxane, Toluene, DMF), anhydrous and degassed
-
Degassed water (if using a biphasic system)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
General Procedure
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%) and, if necessary, the ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5-10 mL of 1,4-dioxane) and degassed water (if applicable, e.g., 1-2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, often with the addition of a small amount of acetic acid to improve the chromatography of the carboxylic acid product) to yield the pure 3-aryl-5-methylpyridine-2-carboxylic acid.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-5-methylpyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 3-Bromo-5-methylpyridine-2-carboxylic acid, a valuable building block in pharmaceutical and agrochemical research. The synthetic strategy involves a robust four-step process commencing from commercially available starting materials. The protocols detailed herein are designed for scalability and reproducibility, incorporating data-driven reaction conditions.
Introduction
This compound (CAS No: 1211515-68-2) is a key heterocyclic intermediate.[1][2] Its structural motifs, featuring a bromine atom for subsequent cross-coupling reactions and a carboxylic acid for amide bond formation, make it a versatile precursor for the synthesis of complex molecules. This application note outlines a scalable synthetic route, providing detailed experimental protocols and expected outcomes to facilitate its production in a laboratory setting. The overall synthesis is presented as a two-stage process: the initial preparation of the key intermediate, 3-bromo-5-methylpyridine, followed by its oxidation to the final carboxylic acid product.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through a four-step sequence starting from 3-nitro-5-chloropyridine. The key transformations include a condensation/decarboxylation to introduce the methyl group, reduction of the nitro group to an amine, a Sandmeyer reaction to install the bromine atom, and finally, a strong oxidation of the methyl group to the carboxylic acid.
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the stoichiometry and reaction conditions for each step of the synthesis. Quantities can be scaled proportionally for larger batches.
| Step | Reactant 1 | Molar Ratio | Reactant 2 | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | 3-Nitro-5-chloropyridine | 1 | Diethyl malonate | 6 | Toluene | Reflux | 15-20 | ~90-95 |
| 2 | 3-Nitro-5-methylpyridine | 1 | H₂ (gas) | Excess | Methanol | Room Temp | 4-6 | High |
| 3 | 3-Amino-5-methylpyridine | 1 | Sodium Nitrite | 1.1 | Aq. Acid | -10 to 0 | 1-2 | ~70-80 |
| 4 | 3-Bromo-5-methylpyridine | 1 | Potassium Permanganate | 2-3 | Water | 85-90 | 1-2 | ~75-80 |
Detailed Experimental Protocols
Stage 1: Synthesis of 3-Bromo-5-methylpyridine
Step 1.1: Synthesis of 3-Nitro-5-methylpyridine
This procedure is adapted from a patented method.[3]
-
Reaction Setup: Equip a suitable multi-neck reaction vessel with a mechanical stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Salt Formation: Charge the vessel with diethyl malonate and an alkali metal (e.g., sodium) in a molar ratio of approximately 6:1.3 relative to the starting 3-nitro-5-chloropyridine.
-
Condensation: Add a solution of 3-nitro-5-chloropyridine in toluene dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 15-20 hours.
-
Decarboxylation: After cooling, carefully acidify the reaction mixture to facilitate decarboxylation.
-
Work-up and Purification: Perform an aqueous work-up, extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain crude 3-nitro-5-methylpyridine, which can be purified further if necessary.
Step 1.2: Synthesis of 3-Amino-5-methylpyridine
This procedure follows the general method of nitro group reduction.[3]
-
Reaction Setup: In a hydrogenation reactor, dissolve the 3-nitro-5-methylpyridine from the previous step in methanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).
-
Hydrogenation: Pressurize the reactor with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3-amino-5-methylpyridine.
Step 1.3: Synthesis of 3-Bromo-5-methylpyridine
This procedure is based on a Sandmeyer-type reaction.[3]
-
Reaction Setup: In a reaction vessel equipped for low-temperature reactions, dissolve 3-amino-5-methylpyridine in an aqueous acidic solution (e.g., hydrobromic acid).
-
Diazotization: Cool the solution to between -10 °C and 0 °C. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature.
-
Bromination: To the freshly prepared diazonium salt solution, add liquid bromine dropwise, again maintaining the temperature below 0 °C.[3]
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature. Neutralize the solution to an alkaline pH and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Dry the combined organic extracts and concentrate under reduced pressure. The crude 3-bromo-5-methylpyridine can be purified by distillation or column chromatography.
Stage 2: Oxidation to this compound
Step 2.1: Synthesis of this compound
This protocol is adapted from the oxidation of a similar bromomethylpyridine isomer.
-
Reaction Setup: In a multi-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, suspend 3-bromo-5-methylpyridine in water.
-
Oxidation: Heat the suspension to approximately 80 °C. Add potassium permanganate in portions, maintaining the reaction temperature between 85-90 °C. The molar ratio of potassium permanganate to the starting material should be in the range of 2:1 to 3:1.
-
Reaction Monitoring: Maintain the temperature for 1-2 hours after the final addition of the oxidizing agent. The progress of the reaction can be monitored by TLC or HPLC.
-
Work-up: Upon completion, cool the reaction mixture and filter to remove manganese dioxide.
-
Isolation and Purification: Acidify the filtrate to a pH of 3-4 with a suitable acid (e.g., 6M HCl). The product, this compound, will precipitate as a white solid.[4] Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Characterization
-
Physical Appearance: The final product is expected to be a white solid.[4]
-
Intermediate Characterization: The intermediate, 3-bromo-5-methylpyridine, can be characterized by its physical properties (density: ~1.487 g/mL, refractive index: ~1.562) and spectroscopic data.[5] 1H NMR data for this intermediate is available.[6]
-
Final Product Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
-
Bromine is highly corrosive and toxic; handle it in a well-ventilated fume hood.
-
The oxidation reaction with potassium permanganate can be exothermic; ensure controlled addition of the reagent and proper temperature monitoring.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. This compound CAS#: 1211515-68-2 [amp.chemicalbook.com]
- 2. This compound - C7H6BrNO2 | CSSB00010113388 [chem-space.com]
- 3. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 3-Bromo-5-methylpyridine 97 3430-16-8 [sigmaaldrich.com]
- 6. 3-Bromo-5-methylpyridine(3430-16-8) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols: Derivatization of 3-Bromo-5-methylpyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of the carboxylic acid group of 3-Bromo-5-methylpyridine-2-carboxylic acid. This compound serves as a valuable building block in medicinal chemistry and drug discovery, and its derivatization into esters and amides allows for the exploration of a wider chemical space and the development of novel therapeutic agents.
Introduction
This compound is a substituted pyridine derivative with a reactive carboxylic acid moiety that can be readily converted into various functional groups. The primary derivatization strategies involve the formation of esters and amides, which can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its biological activity. These derivatives are of interest in the development of new pharmaceuticals, particularly as enzyme inhibitors and receptor modulators.[1]
Derivatization Strategies
The primary methods for derivatizing the carboxylic acid group of this compound are esterification and amidation. These transformations typically require the activation of the carboxylic acid to facilitate nucleophilic attack by an alcohol or an amine.
Esterification
Esterification is a common method to modify the properties of a carboxylic acid. The resulting esters can serve as prodrugs or as intermediates for further synthetic transformations. Two common methods for the esterification of this compound are presented below.
Amidation
Amide bond formation is a cornerstone of medicinal chemistry, as the amide group is a key feature in many biologically active molecules, including peptides and synthetic drugs. The conversion of this compound to its corresponding amides can lead to compounds with improved biological efficacy and pharmacokinetic profiles.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of representative ester and amide derivatives of this compound.
Protocol 1: Synthesis of Methyl 3-Bromo-5-methylpyridine-2-carboxylate
This protocol describes the esterification of this compound with methanol using thionyl chloride as an activating agent.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous methanol, cooled to 0 °C in an ice bath, add thionyl chloride (2.0-10.0 eq.) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and then heat to 50 °C.
-
Stir the reaction mixture for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to obtain a solid residue.
-
Carefully quench the residue with a saturated sodium bicarbonate solution.
-
Collect the resulting white solid by filtration.
-
Dissolve the solid in dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 80% | [2] |
| Reactants | This compound, Methanol, Thionyl chloride | [2] |
| Reaction Time | 12 hours | [2] |
| Reaction Temperature | 50 °C | [2] |
Protocol 2: Synthesis of Ethyl 3-Bromo-5-methylpyridine-2-carboxylate
This protocol details the synthesis of the ethyl ester derivative.
Materials:
-
This compound
-
Ethanol (EtOH)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane.
-
Add ethanol (1.2 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq.) in dichloromethane dropwise to the cooled mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 3-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure ethyl ester.
Quantitative Data:
| Parameter | Value |
| Yield | Not specified for this specific compound, but generally good to high yields are expected with this method. |
| Reactants | This compound, Ethanol, DCC, DMAP |
| Reaction Time | 3.5 - 4.5 hours |
| Reaction Temperature | 0 °C to room temperature |
Protocol 3: General Amide Synthesis from this compound
This protocol outlines a general procedure for the synthesis of amides from this compound using a carbodiimide coupling agent.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 eq.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or Dicyclohexylcarbodiimide (DCC) (1.1 eq.)
-
1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq.)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard work-up and purification reagents (as in Protocol 2)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM or DMF.
-
Add HOBt or HOAt (1.1 eq.) and the desired amine (1.1 eq.).
-
Add DIPEA or TEA (2.0 eq.) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDCI or DCC (1.1 eq.) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous work-up similar to Protocol 2. If DMF is used as a solvent, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
Quantitative Data:
| Parameter | Value |
| Yield | Generally moderate to high, depending on the amine used. |
| Reactants | This compound, Amine, Coupling agent (EDCI/DCC), Additive (HOBt/HOAt), Base (DIPEA/TEA) |
| Reaction Time | 12 - 24 hours |
| Reaction Temperature | 0 °C to room temperature |
Visualizations
General Workflow for Derivatization
Caption: General workflow for the derivatization of this compound.
Logical Relationship in Drug Discovery
References
Application Notes and Protocols: The Strategic Use of 3-Bromo-5-methylpyridine-2-carboxylic Acid in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-bromo-5-methylpyridine-2-carboxylic acid as a key building block in the development of potent and selective kinase inhibitors. The strategic positioning of the bromine atom, carboxylic acid, and methyl group on the pyridine scaffold offers a versatile platform for medicinal chemists to synthesize innovative therapeutics targeting various kinase-driven diseases, including cancer and inflammatory disorders. While direct literature examples of kinase inhibitors synthesized from this compound are not prevalent, this document outlines plausible and robust synthetic strategies and biological evaluation protocols based on established methodologies for structurally related pyridine derivatives.
Introduction to Kinase Inhibition and the Role of Pyridine Scaffolds
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers. Pyridine-based scaffolds are frequently employed in the design of kinase inhibitors due to their ability to form key hydrogen bonds and other interactions within the ATP-binding site of kinases. The unique electronic properties and synthetic tractability of the pyridine ring make it an ideal starting point for generating diverse chemical libraries for screening and optimization.
Application of this compound
This compound is a valuable starting material for the synthesis of kinase inhibitors for several reasons:
-
Orthogonal Functional Groups: The bromine atom and the carboxylic acid provide two distinct points for chemical modification. The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl and heteroaryl moieties to explore the solvent-exposed regions of the kinase active site.
-
Hydrogen Bonding Capabilities: The carboxylic acid can be converted to an amide, which can act as a crucial hydrogen bond donor and/or acceptor, often interacting with the hinge region of the kinase.
-
Modulation of Physicochemical Properties: The methyl group can contribute to hydrophobic interactions and improve metabolic stability. The overall substitution pattern allows for fine-tuning of the molecule's solubility, permeability, and other drug-like properties.
Proposed Synthetic Pathways and Target Kinases
Based on the successful use of similar building blocks, two primary synthetic strategies are proposed for the utilization of this compound in kinase inhibitor synthesis:
-
Synthesis of Pyridine-2-carboxamide Derivatives as Potential HPK1 Inhibitors: Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. The synthesis of pyridine-2-carboxamide derivatives from this compound is a promising approach to developing HPK1 inhibitors.
-
Synthesis of Aryl-substituted Pyridines as Potential ALK Inhibitors: Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, drives the growth of several cancers, including non-small cell lung cancer. The bromine atom on the pyridine ring can be utilized for Suzuki-Miyaura cross-coupling to introduce aryl groups that can occupy the hydrophobic pocket of the ALK active site.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized from structurally related pyridine building blocks. This data serves as a benchmark for the expected potency of compounds derived from this compound.
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound |
| Pyridine-2-carboxamide Derivatives | HPK1 | 10 - 100 | Compound 19 (from a related series) |
| Aryl-substituted Pyridines | ALK | 5 - 50 | Crizotinib |
| Benzofuro[3,2-b]pyridin-2(1H)-one Derivatives | BTK | 74 | - |
| Benzofuro[3,2-b]pyridin-2(1H)-one Derivatives | PI3Kδ | 170 | - |
Experimental Protocols
Protocol 1: Synthesis of a Pyridine-2-carboxamide Kinase Inhibitor Intermediate
This protocol describes the conversion of this compound to a key amide intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Desired amine (e.g., aniline or a substituted aniline)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of DMF if using oxalyl chloride. Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Solvent Removal: Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) or DIPEA (1.5 eq) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired 3-bromo-5-methyl-N-arylpyridine-2-carboxamide.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl-Substituted Pyridine Kinase Inhibitors
This protocol describes the palladium-catalyzed cross-coupling of the bromo-pyridine intermediate with a boronic acid.
Materials:
-
3-bromo-5-methyl-N-arylpyridine-2-carboxamide (from Protocol 1)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add the 3-bromo-5-methyl-N-arylpyridine-2-carboxamide (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the 1,4-dioxane and water mixture.
-
Heating: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion (typically 4-12 hours), cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aryl-substituted pyridine kinase inhibitor.
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for evaluating the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compound
-
Recombinant target kinase
-
ATP
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)
-
384-well plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO.
-
Reaction Mixture Preparation: In a 384-well plate, add the kinase, substrate, and assay buffer.
-
Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a predetermined time.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Signal Measurement: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Generalized workflow for the synthesis and evaluation of kinase inhibitors.
Caption: Simplified ALK signaling pathway and the point of inhibition.
Caption: Simplified HPK1 signaling pathway in T-cell activation.
Synthesis of 5-Bromopyridine-2-carboxylic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 5-bromopyridine-2-carboxylic acid, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is achieved through a robust two-step process, commencing with the selective bromination of 6-methyl-3-aminopyridine via a Sandmeyer reaction to yield 5-bromo-2-methylpyridine. This intermediate is subsequently oxidized to the final product, 5-bromopyridine-2-carboxylic acid, using potassium permanganate.
Data Presentation
The following tables summarize the key quantitative data for each experimental step, providing a clear overview of the reaction parameters and expected outcomes.
Table 1: Synthesis of 5-Bromo-2-methylpyridine via Sandmeyer Reaction
| Parameter | Value |
| Starting Material | 6-Methyl-3-aminopyridine |
| Key Reagents | 48% Hydrobromic acid, Bromine, Sodium Nitrite |
| Solvent | Water |
| Reaction Temperature | -5°C to 0°C |
| Reaction Time | 2 hours |
| Product | 5-Bromo-2-methylpyridine |
| Yield | 92% |
Table 2: Oxidation of 5-Bromo-2-methylpyridine
| Parameter | Value |
| Starting Material | 5-Bromo-2-methylpyridine |
| Key Reagent | Potassium Permanganate (KMnO₄) |
| Solvent | Water |
| Reaction Temperature | 80°C - 90°C |
| Reaction Time | 3 - 4 hours |
| Product | 5-Bromopyridine-2-carboxylic acid |
| Yield | 39% - 78% |
Experimental Protocols
Part 1: Synthesis of 5-Bromo-2-methylpyridine
This protocol details the synthesis of 5-bromo-2-methylpyridine from 6-methyl-3-aminopyridine using a Sandmeyer reaction.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
-
Standard laboratory glassware
-
Rotary evaporator
-
6-Methyl-3-aminopyridine
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (NaNO₂)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 8.64 g (80 mmol) of 5-amino-2-methylpyridine.
-
Acidification: Cool the flask in an ice-salt bath and add 40 mL of 48% hydrobromic acid.
-
Bromine Addition: Once the temperature reaches -5°C, slowly add 12 mL (0.24 mol) of liquid bromine dropwise over approximately 30 minutes, maintaining the temperature below 0°C.
-
Diazotization: Prepare a solution of 13.8 g (0.2 mol) of sodium nitrite in 20 mL of water. Add this solution dropwise to the reaction mixture over 1.5 hours, ensuring the temperature remains below 0°C.
-
Reaction Completion: Stir the mixture for an additional 30 minutes at the same temperature.
-
Work-up: Slowly add a solution of 30 g (0.75 mol) of sodium hydroxide in 30 mL of water to the reaction mixture, keeping the temperature below 20°C.
-
Extraction: Extract the reaction mixture with ethyl acetate (4 x 25 mL).
-
Drying and Concentration: Dry the combined organic phases over anhydrous sodium sulfate for 6 hours. Filter the solution and remove the solvent under reduced pressure to yield the solid product, 5-bromo-2-methylpyridine.[1]
Part 2: Synthesis of 5-Bromopyridine-2-carboxylic Acid
This protocol outlines the oxidation of 5-bromo-2-methylpyridine to the target carboxylic acid.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Condenser
-
Heating mantle
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
Rotary evaporator
-
5-Bromo-2-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a stirrer, thermometer, and condenser, add 150 mL of water and 6.0 g (35 mmol) of 5-bromo-2-methylpyridine.
-
Heating: Begin stirring and heat the mixture to 80°C.
-
Oxidant Addition: Add 24.8 g (157 mmol) of potassium permanganate in three equal batches at one-hour intervals, maintaining the reaction temperature at 80°C.
-
Reaction: Continue stirring at 80°C for 3-4 hours after the final addition of potassium permanganate.
-
Filtration: Once the reaction is complete, filter the hot mixture to remove the manganese dioxide precipitate, collecting the clear filtrate.
-
Precipitation: Adjust the pH of the filtrate to 4-5 with concentrated hydrochloric acid. A white solid will precipitate.
-
Isolation and Purification:
-
Filter the mixture to collect a small amount of the product.
-
Concentrate the filtrate under vacuum.
-
Add a suitable amount of ethanol to the residue to dissolve the product, which will cause a large amount of white solid (impurities) to precipitate.
-
Filter again to remove the solid impurities.
-
Concentrate the final filtrate under vacuum to obtain the light yellow solid product, 5-bromopyridine-2-carboxylic acid.
-
Experimental Workflow
Caption: Two-step synthesis of 5-bromopyridine-2-carboxylic acid.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5-methylpyridine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Bromo-5-methylpyridine-2-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: There are two main retrosynthetic approaches to consider:
-
Route A: Oxidation followed by Bromination. This route begins with the selective oxidation of the 2-methyl group of 2,5-lutidine (2,5-dimethylpyridine) to form 5-methylpyridine-2-carboxylic acid, followed by regioselective bromination at the 3-position.
-
Route B: Bromination followed by Carboxylation. This strategy involves the initial synthesis of 3-bromo-5-methylpyridine, followed by the introduction of the carboxylic acid group at the 2-position, typically via metallation (lithiation or Grignard formation) and subsequent quenching with carbon dioxide.
Q2: Which synthetic route generally offers a higher yield?
A2: The choice of route can depend on the available starting materials and the specific challenges encountered. Route A may offer advantages in controlling the position of the carboxyl group early on, but achieving high regioselectivity in the subsequent bromination step can be challenging. Route B definitively places the bromine at the 3-position, but the subsequent carboxylation can be low-yielding due to the difficulty of forming the organometallic intermediate and potential side reactions.
Q3: What are the most critical steps affecting the overall yield in each route?
A3:
-
In Route A , the regioselectivity of the bromination of 5-methylpyridine-2-carboxylic acid is the most critical factor. Poor selectivity will lead to a mixture of isomers that are difficult to separate, thereby lowering the yield of the desired product.
-
In Route B , the formation of the organometallic intermediate (lithiated species or Grignard reagent) at the 2-position of 3-bromo-5-methylpyridine and its subsequent reaction with CO2 is the most challenging step. Incomplete reaction or side reactions at this stage are the primary causes of low yields.
Q4: Are there any significant safety precautions to consider during the synthesis?
A4: Yes, several steps require specific safety measures:
-
Organolithium reagents (n-BuLi, LDA): These are highly pyrophoric and react violently with water and protic solvents. They must be handled under an inert atmosphere (e.g., argon or nitrogen) using appropriate syringes and cannulation techniques.
-
Bromine and N-Bromosuccinimide (NBS): These are corrosive and toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Grignard Reagents: The formation of Grignard reagents can be highly exothermic and requires careful control of the addition rate of the alkyl/aryl halide. Anhydrous conditions are essential to prevent quenching of the reagent and potential fire hazards.
Troubleshooting Guides
Route A: Oxidation and Bromination
Issue 1: Low yield in the oxidation of 2,5-lutidine to 5-methylpyridine-2-carboxylic acid.
| Possible Cause | Recommendation |
| Incomplete reaction | Increase reaction time or temperature. Monitor the reaction progress by TLC or LC-MS. |
| Over-oxidation | Use a milder oxidizing agent or control the stoichiometry of the oxidant more carefully. Potassium permanganate (KMnO4) is a strong oxidant; consider alternatives if over-oxidation is observed. |
| Difficult product isolation | The product is an amino acid and may be soluble in the aqueous phase. Acidify the reaction mixture to the isoelectric point to precipitate the product. Multiple extractions with an appropriate organic solvent may be necessary. |
Issue 2: Poor regioselectivity during the bromination of 5-methylpyridine-2-carboxylic acid, leading to a mixture of isomers.
| Possible Cause | Recommendation |
| Harsh reaction conditions | Perform the bromination at a lower temperature to improve selectivity. |
| Incorrect brominating agent | N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or DMF is a common choice for regioselective bromination. The choice of solvent can influence the selectivity. |
| Electronic effects of the carboxylic acid group | The carboxylic acid is a deactivating group, which can make electrophilic aromatic substitution challenging. Consider protecting the carboxylic acid as an ester to modify the electronic properties of the ring and potentially improve selectivity. |
Route B: Bromination and Carboxylation
Issue 1: Low yield in the synthesis of 3-bromo-5-methylpyridine.
This is a multi-step process, and a detailed troubleshooting guide for each step is beyond the scope of this document. However, a common issue is low yield in the Sandmeyer reaction to introduce the bromine.
| Possible Cause | Recommendation |
| Incomplete diazotization | Ensure the temperature is kept low (0-5 °C) during the addition of sodium nitrite. Use a slight excess of sodium nitrite. |
| Premature decomposition of the diazonium salt | Use the diazonium salt immediately after its formation. Avoid exposing it to high temperatures or light. |
| Inefficient copper-catalyzed bromination | Ensure the copper(I) bromide is of high quality and used in sufficient quantity. |
Issue 2: Low yield in the carboxylation of 3-bromo-5-methylpyridine.
| Possible Cause | Recommendation |
| Failure to form the organometallic intermediate (lithiation or Grignard) | Ensure strictly anhydrous conditions. Flame-dry all glassware and use anhydrous solvents. Activate magnesium turnings for Grignard formation with iodine or 1,2-dibromoethane. For lithiation, use a fresh, titrated solution of n-BuLi or LDA. |
| Wurtz coupling or other side reactions | Keep the temperature low during the formation of the organometallic intermediate and the subsequent carboxylation. For lithiation, temperatures of -78 °C are common. |
| Inefficient quenching with CO2 | Use a large excess of freshly crushed dry ice. Add the organometallic solution to the dry ice slurry rather than the other way around to maintain a high concentration of CO2. |
| Protonation of the organometallic intermediate | The proton at the 2-position of the pyridine ring is acidic. Using a stronger, non-nucleophilic base like LDA can be more effective for deprotonation than n-BuLi. |
Quantitative Data Summary
Table 1: Comparison of Conditions for the Oxidation of Alkylpyridines
| Oxidizing Agent | Substrate | Temperature (°C) | Solvent | Yield (%) | Reference |
| KMnO4 | α-picoline | Reflux | Water | 50-51 | Organic Syntheses Procedure |
| Halogen (Cl2) | Methyl-pyridine | ~120 | Aqueous HCl | Not specified | US Patent 2818378A[1] |
| O2 | p-xylene (analogy) | 160 | Acetonitrile | up to 84 | Catalytic oxidation study[2] |
Table 2: Influence of Reaction Parameters on Lithiation-Carboxylation (General Trends)
| Parameter | Condition | Effect on Yield | Reasoning |
| Temperature | Low (-78 °C) | Generally higher | Minimizes side reactions like Wurtz coupling and decomposition of the organolithium species. |
| Base | n-BuLi vs. LDA | LDA may be better | LDA is a stronger, non-nucleophilic base which can be more effective for deprotonating the acidic C-H bond at the 2-position of the pyridine. |
| Solvent | THF, Diethyl ether | THF is often preferred | THF can better solvate the lithium cation, potentially increasing the reactivity of the organolithium species. |
| CO2 Quench | Adding organolithium to excess dry ice | Higher | Ensures that the organolithium reacts with CO2 rather than other electrophiles (like another molecule of the starting material). |
Experimental Protocols
Route A: Protocol 1 - Oxidation of 2,5-Lutidine
This protocol is adapted from the oxidation of α-picoline.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-lutidine (1 equivalent) and water.
-
Reaction: Heat the mixture and add potassium permanganate (KMnO4, ~2.2 equivalents) portion-wise over 1-2 hours. The disappearance of the purple color indicates the consumption of the permanganate.
-
Workup: After the reaction is complete (monitored by TLC), cool the mixture and filter off the manganese dioxide (MnO2) precipitate. Wash the precipitate with hot water.
-
Isolation: Combine the filtrates and reduce the volume under vacuum. Acidify the concentrated solution with concentrated HCl to a pH of ~3-4 to precipitate the 5-methylpyridine-2-carboxylic acid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from ethanol/water may be performed for further purification.
Route A: Protocol 2 - Bromination of 5-methylpyridine-2-carboxylic acid
-
Setup: In a round-bottom flask protected from light, dissolve 5-methylpyridine-2-carboxylic acid (1 equivalent) in a suitable solvent (e.g., acetonitrile or glacial acetic acid).
-
Reaction: Add N-Bromosuccinimide (NBS, 1.05 equivalents) portion-wise at room temperature. The reaction may be gently heated (e.g., to 50-60 °C) to ensure completion. Monitor the reaction by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction mixture and pour it into ice-water.
-
Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium thiosulfate solution (to quench any remaining bromine), followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Route B: Protocol 3 - Carboxylation of 3-bromo-5-methylpyridine via Lithiation
-
Setup: Flame-dry a two-necked round-bottom flask under vacuum and backfill with argon. Equip the flask with a magnetic stirrer, a dropping funnel, and a septum. Add anhydrous THF to the flask and cool to -78 °C in a dry ice/acetone bath.
-
Lithiation: Dissolve 3-bromo-5-methylpyridine (1 equivalent) in anhydrous THF and add it to the dropping funnel. Slowly add this solution to a solution of n-butyllithium (n-BuLi, 1.1 equivalents in hexanes) in THF at -78 °C. Stir the mixture at this temperature for 1-2 hours.
-
Carboxylation: In a separate flask, crush a large excess of dry ice under an argon atmosphere. Rapidly transfer the cold organolithium solution via a cannula onto the crushed dry ice with vigorous stirring.
-
Workup: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Isolation: Acidify the aqueous layer with 1M HCl to a pH of ~3-4. Extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Proposed synthetic routes for this compound.
References
Purification of crude 3-Bromo-5-methylpyridine-2-carboxylic acid by recrystallization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 3-Bromo-5-methylpyridine-2-carboxylic acid by recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and supporting technical data.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Q1: My compound is not dissolving in the hot solvent.
A1: This issue can arise from a few factors:
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Insufficient Solvent: You may not have added enough solvent to dissolve the solute. Add small increments of hot solvent until the solid dissolves. Be mindful not to add a large excess, as this will reduce your yield.[1][2]
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Inappropriate Solvent: The chosen solvent may not be suitable for your compound. The ideal solvent should dissolve the compound when hot but not at room temperature.[2][3] If the compound remains insoluble even at the solvent's boiling point, a different solvent or a solvent mixture should be tested.
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Insoluble Impurities: Your crude sample may contain impurities that are insoluble in the chosen solvent. If a significant portion of your compound has dissolved and a small amount of solid remains, this is likely the case. Perform a hot filtration to remove these impurities before allowing the solution to cool.[4]
Q2: No crystals are forming upon cooling.
A2: Crystal formation can sometimes be slow to initiate. Here are several techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates a rough surface that can promote nucleation.[5]
-
Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the solution. This "seed" crystal will act as a template for further crystal growth.
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Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5]
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Cooling: Ensure the solution has cooled to room temperature undisturbed, and then place it in an ice bath for at least 15 minutes to maximize crystal formation.[6]
Q3: My compound "oils out" instead of forming crystals.
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point in that solvent.
-
Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly.[5]
-
Use a Different Solvent: The chosen solvent may not be optimal. A solvent with a lower boiling point might be more suitable.
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Slow Cooling: Ensure the solution cools down slowly to encourage the formation of an ordered crystal lattice rather than an amorphous oil.
Q4: The recrystallized yield is very low.
A4: A low yield can be due to several factors throughout the process:
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Excessive Solvent: Using too much solvent will result in a significant amount of your compound remaining dissolved in the mother liquor even after cooling.[1][2]
-
Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product on the filter paper. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Ensure the solution is sufficiently cooled in an ice bath to maximize the precipitation of the product.[2]
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization is one that dissolves the compound well at high temperatures but poorly at low temperatures.[3] For pyridine carboxylic acids, polar solvents are often a good starting point. Ethanol, water, or a mixture of the two are commonly used for similar compounds.[7][8] A systematic solvent screening is the best approach to identify the optimal solvent or solvent system for your specific crude material.
Q2: How do I perform a solvent screening?
A2: Place a small amount of your crude material into several test tubes. To each tube, add a different potential solvent (e.g., water, ethanol, methanol, ethyl acetate, toluene) dropwise at room temperature to check for solubility. If the compound is insoluble at room temperature, heat the test tube and observe the solubility. A good solvent will dissolve the compound when hot and show significant crystal formation upon cooling.
Q3: What are the likely impurities in my crude this compound?
A3: Potential impurities can include unreacted starting materials such as 3-amino-5-methylpyridine, reagents from the synthesis such as hydrobromic acid or sodium nitrite, and side-products from the bromination reaction.[9]
Q4: Can I use a solvent mixture for recrystallization?
A4: Yes, a two-solvent system is often effective when a single solvent is not ideal.[6] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes turbid. The solution is then heated to redissolve the precipitate and cooled slowly to allow for crystal formation. A common example is an ethanol/water mixture.[4]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
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Solvent Selection: Based on preliminary solvent screening, select a suitable solvent (e.g., ethanol or water).
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue to add small portions of the hot solvent until the solid is completely dissolved.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new flask to prevent premature crystallization.
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Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Two-Solvent Recrystallization (e.g., Ethanol/Water)
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Dissolution: Dissolve the crude compound in the minimum amount of hot ethanol.
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Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes persistently cloudy.
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Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
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Isolation and Drying: Collect, wash with a small amount of cold ethanol/water mixture, and dry the crystals as described in the single-solvent protocol.
Data Presentation
Table 1: Illustrative Solubility Data for Solvent Screening
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Crystal Formation on Cooling |
| Water | Low | Moderate | Good |
| Ethanol | Moderate | High | Fair |
| Methanol | High | Very High | Poor |
| Ethyl Acetate | Low | Moderate | Good |
| Toluene | Very Low | Low | N/A |
| Hexane | Insoluble | Insoluble | N/A |
Note: The data in this table is for illustrative purposes to demonstrate how to structure experimental findings. Actual solubility data should be determined experimentally.
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. edu.rsc.org [edu.rsc.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Home Page [chem.ualberta.ca]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google Patents [patents.google.com]
- 9. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting low yield in Suzuki coupling of 3-Bromo-5-methylpyridine-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki coupling of 3-Bromo-5-methylpyridine-2-carboxylic acid.
Troubleshooting Guide
Q1: I am observing a very low yield or no product formation in the Suzuki coupling of this compound. What are the most likely causes?
Low yields in this specific transformation can often be attributed to a combination of factors related to the substrate's structure. The primary challenges are the presence of the carboxylic acid group and the coordinating ability of the pyridine nitrogen.
Potential Causes and Solutions:
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Catalyst Inhibition/Deactivation: The carboxylic acid proton can react with the base, forming a carboxylate that can coordinate to the palladium catalyst and inhibit its activity.[1] The pyridine nitrogen can also bind to the palladium center, leading to catalyst deactivation.[2]
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Solution 1: Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction. The ester can be hydrolyzed back to the carboxylic acid after a successful coupling. This is a common strategy to avoid the issues associated with the free acid.[1]
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Solution 2: Use a More Robust Catalyst System: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, often in the form of pre-formed palladium precatalysts (e.g., XPhos Pd G3).[3][4] These ligands can promote the desired catalytic cycle and minimize catalyst deactivation.[4]
-
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Inappropriate Base Selection: The choice and amount of base are critical. The base activates the boronic acid, but an unsuitable base can lead to side reactions or incomplete reaction.[5][6][7][8]
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Solution: Anhydrous potassium phosphate (K₃PO₄) is often a good starting point for challenging Suzuki couplings.[9][10] Other bases like cesium carbonate (Cs₂CO₃) or sodium carbonate (Na₂CO₃) can also be effective and screening different bases is recommended.[6][7][11] Ensure at least 2-3 equivalents of the base are used to neutralize the carboxylic acid proton and facilitate the catalytic cycle.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role.
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Solution: A common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 ratio).[2][9] The reaction often requires heating, typically in the range of 80-110 °C.[2][9][10] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.
-
-
Poor Reagent Quality: The purity of the starting materials, catalyst, and solvent is paramount.
-
Solution: Use freshly purchased or purified reagents. Ensure solvents are anhydrous and properly degassed to remove oxygen, which can lead to catalyst oxidation and homocoupling of the boronic acid.
-
Q2: I am seeing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
Homocoupling is a common side reaction in Suzuki couplings and is often promoted by the presence of oxygen.
Solutions:
-
Thorough Degassing: Rigorously degas the solvent and the reaction mixture before adding the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Use a Pd(0) Catalyst: Start with a Pd(0) precatalyst like Pd(PPh₃)₄. While Pd(II) precatalysts are often used, their incomplete reduction to the active Pd(0) species can promote homocoupling.
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can sometimes lead to increased homocoupling.[12]
Q3: My starting material is consumed, but I am isolating the decarboxylated product (5-bromo-3-methylpyridine) instead of the desired coupled product. Why is this happening?
Pyridine-2-carboxylic acids can undergo decarboxylation, especially at elevated temperatures.
Solutions:
-
Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature. This may require a more active catalyst system or a longer reaction time.
-
Protect the Carboxylic Acid: As mentioned in Q1, converting the carboxylic acid to an ester will prevent decarboxylation.
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Decarboxylative Coupling: In some cases, a "decarbonylative" Suzuki coupling can occur, where the carboxylic acid is intentionally removed during the reaction to form the C-C bond.[13][14][15][16] However, if this is not the desired outcome, the above strategies should be employed.
Data Presentation: Reaction Conditions for Structurally Similar Pyridines
While specific data for this compound is limited, the following tables summarize successful Suzuki coupling conditions for analogous bromopyridine derivatives. These serve as a strong starting point for optimization.
Table 1: Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine Derivatives [9][17]
| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (1.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 78 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (1.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 82 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (1.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75 |
Table 2: Suzuki Coupling of Other Bromopyridine Derivatives
| Bromopyridine Substrate | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-2-methylpyridine | Pd(PPh₃)₄ (5) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75-85 | [2] |
| 3-Amino-5-bromopyridine | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 80-90 | 12-24 | High | [18] |
| 3-Bromopyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 18 | High | [10] |
Experimental Protocols
General Protocol for Suzuki Coupling of an Esterified 3-Bromo-5-methylpyridine-2-carboxylate:
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Esterification: Protect the carboxylic acid of this compound as a methyl or ethyl ester using standard methods (e.g., Fischer esterification).
-
Reaction Setup: To an oven-dried Schlenk flask, add the methyl 3-bromo-5-methylpyridine-2-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and degassed solvent (e.g., 1,4-dioxane/water 4:1).
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Reaction: Stir the mixture at 90-100 °C and monitor the reaction progress by TLC or LC-MS.
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Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography.
-
Hydrolysis: If the carboxylic acid is desired, hydrolyze the ester using standard conditions (e.g., LiOH in THF/water).
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A workflow for troubleshooting low yields in the Suzuki coupling.
Frequently Asked Questions (FAQs)
Q4: Can I perform the Suzuki coupling without protecting the carboxylic acid?
While challenging, it is sometimes possible. This would require careful optimization of the reaction conditions, likely involving a robust catalyst system (e.g., a Buchwald precatalyst), a strong inorganic base in sufficient excess (at least 2-3 equivalents), and potentially microwave heating to drive the reaction to completion. However, protecting the carboxylic acid as an ester is generally the more reliable approach to ensure higher yields and reproducibility.
Q5: What is the role of water in the solvent mixture?
Water is often used as a co-solvent in Suzuki couplings. It can help to dissolve the inorganic base and facilitate the formation of the active boronate species, which is crucial for the transmetalation step.[19]
Q6: Are there any alternative coupling partners to boronic acids for this reaction?
Yes, boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts can be used in place of boronic acids. These reagents are often more stable and can sometimes give better results, especially if protodeboronation (cleavage of the C-B bond by a proton source) is an issue.
Q7: How do I know if my palladium catalyst is still active?
Palladium catalysts, especially phosphine-ligated ones, can degrade over time, particularly if exposed to air. A sign of decomposition of solid catalysts is a change in color or texture. If you suspect your catalyst is no longer active, it is best to use a fresh batch. For in-situ generated catalysts, ensure the phosphine ligand has not been oxidized.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
- 16. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: 3-Bromo-5-methylpyridine-2-carboxylic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-methylpyridine-2-carboxylic acid. The information provided is intended to help identify and resolve common issues related to impurities and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Based on typical synthetic routes, the most common impurities include:
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Unreacted Starting Material: 5-methylpyridine-2-carboxylic acid may be present if the bromination reaction does not go to completion.
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Over-brominated Byproducts: Dibromo-5-methylpyridine-2-carboxylic acid can form if the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled.
-
Isomeric Impurities: Depending on the synthetic route, other positional isomers of the bromo- and methyl- groups on the pyridine ring might be formed as minor byproducts.
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Residual Solvents and Reagents: Solvents used in the reaction and work-up (e.g., dichloromethane, acetic acid) and unreacted brominating agents (e.g., N-bromosuccinimide) or their byproducts (e.g., succinimide) may also be present.
Q2: My final product of this compound has a persistent yellow tint. What is the likely cause and how can I remove it?
A2: A yellow tint often indicates the presence of residual bromine or nitrogen-containing impurities. These can sometimes be removed by recrystallization from a suitable solvent system. An activated carbon (charcoal) treatment during the recrystallization process can also be effective in adsorbing colored impurities.
Q3: What are the recommended starting points for developing a purification protocol for this compound?
A3: For initial purification, recrystallization is a good starting point due to its simplicity and cost-effectiveness. If recrystallization does not provide the desired purity, column chromatography is a more powerful technique for separating closely related impurities.
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis and Work-up
Possible Cause: Incomplete reaction or formation of significant byproducts.
Troubleshooting Steps:
-
Reaction Monitoring: Ensure the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Stoichiometry Control: Carefully control the molar equivalents of the brominating agent to minimize over-bromination.
-
Temperature Control: Maintain the recommended reaction temperature to avoid side reactions.
-
Purification: Proceed with a systematic purification strategy, starting with recrystallization.
Issue 2: Difficulty in Removing a Specific Impurity
Possible Cause: The impurity has very similar physical properties (e.g., solubility, polarity) to the desired product.
Troubleshooting Steps:
-
Impurity Identification: If possible, identify the structure of the persistent impurity using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. Knowing the impurity's structure can help in selecting the most effective purification method.
-
Alternative Recrystallization Solvents: Experiment with different solvent systems for recrystallization. A mixture of solvents can sometimes provide better separation than a single solvent.
-
Column Chromatography Optimization: If using column chromatography, optimize the separation by:
-
Trying different stationary phases (e.g., silica gel, alumina).
-
Screening various mobile phase compositions and gradient elution profiles.
-
-
Chemical Treatment: In some cases, a chemical treatment might be necessary. For example, a mild basic wash could potentially remove acidic impurities.
Experimental Protocols
Recrystallization Protocol
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system may need to be determined experimentally.
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol, methanol, ethyl acetate, and mixtures such as ethyl acetate/hexanes.
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Column Chromatography Protocol
This protocol is a starting point for the purification of this compound using silica gel chromatography.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. For example, start with 10% ethyl acetate in hexanes and gradually increase the polarity to 30-50% ethyl acetate. The optimal gradient should be determined by TLC analysis.
-
Column Packing: Prepare a slurry of silica gel in the initial low-polarity mobile phase and pour it into the chromatography column. Allow the silica to settle, ensuring an evenly packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel (dry loading). Apply the sample to the top of the column.
-
Elution: Begin elution with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
The following table summarizes typical purity levels that can be achieved with different purification methods. The actual results will depend on the initial purity of the crude material and the optimization of the chosen protocol.
| Purification Method | Starting Purity (Typical) | Final Purity (Achievable) | Notes |
| Single Recrystallization | 85-95% | >98% | Effective for removing small amounts of impurities with different solubility profiles. |
| Column Chromatography | 70-90% | >99% | Recommended for separating complex mixtures or closely related impurities. |
Visualizations
Caption: A typical workflow for the purification and analysis of this compound.
Caption: A decision-making diagram for troubleshooting the purification of this compound.
Technical Support Center: Optimizing Reactions with 3-Bromo-5-methylpyridine-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize solvent conditions and reaction outcomes with 3-Bromo-5-methylpyridine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on available data, this compound is a white solid that is slightly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and polar protic solvents such as Methanol. Comprehensive quantitative solubility data in a wide range of organic solvents is still being compiled. Preliminary assessments suggest that its solubility is limited in non-polar solvents.
Q2: Which solvent is recommended for amide coupling reactions with this acid?
For amide coupling reactions, particularly under microwave conditions, acetonitrile has been identified as an optimal solvent, leading to improved yields. Polar aprotic solvents, in general, are suitable for facilitating this type of transformation.
Q3: How does the choice of solvent impact the reactivity of this compound?
The reactivity of pyridine carboxylic acids is significantly influenced by the solvent. Generally, reaction rates are higher in protic solvents compared to aprotic solvents. This is attributed to the ability of protic solvents to stabilize charged intermediates and transition states that can form during the reaction.
Q4: What are the key considerations for Suzuki-Miyaura coupling reactions?
Success in Suzuki-Miyaura coupling reactions with this compound hinges on the careful selection of the catalyst, ligand, base, and solvent system. The pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition. Therefore, the use of appropriate ligands that can modulate the electronic and steric properties of the catalyst is crucial. A common solvent system for Suzuki coupling of related bromopyridines is a mixture of 1,4-dioxane and water.
Q5: What potential side reactions should I be aware of?
The primary side reactions to consider are decarboxylation (loss of CO2), particularly at elevated temperatures or under strong basic conditions, and dihalogenation . Careful control of reaction temperature and stoichiometry of reagents is essential to minimize these undesired pathways.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Low Reaction Yield
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Low yield in amide coupling | - Incomplete dissolution of the starting material.- Inappropriate coupling agent or base.- Suboptimal reaction temperature or time. | - Screen polar aprotic solvents such as acetonitrile, DMF, or DMSO for better solubility.- Optimize the choice of coupling agent (e.g., HATU, HOBt/EDC) and base (e.g., DIPEA, triethylamine).- Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Low yield in Suzuki coupling | - Catalyst inhibition by the pyridine nitrogen.- Poor solubility of reactants.- Inefficient catalyst system.- Protodeboronation of the boronic acid partner. | - Use ligands that can mitigate catalyst inhibition, such as bulky, electron-rich phosphine ligands.- Employ a co-solvent system, like 1,4-dioxane/water, to improve solubility.- Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and bases (e.g., K₂CO₃, K₃PO₄).- Use anhydrous solvents and ensure the reaction is performed under an inert atmosphere to minimize protodeboronation. |
| Low overall yield after work-up | - Product loss during extraction due to partial water solubility.- Degradation of the product during purification. | - Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product before extraction.- Use a suitable purification method, such as column chromatography with a carefully selected eluent system or recrystallization from an appropriate solvent. Avoid unnecessarily high temperatures during solvent removal. |
Presence of Impurities
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Unreacted starting material | - Insufficient reaction time or temperature.- Inactive catalyst or reagents. | - Increase the reaction time and/or temperature, monitoring for product formation and potential decomposition.- Use fresh, high-purity reagents and ensure the catalyst is active. |
| Decarboxylated byproduct | - Excessive reaction temperature.- Prolonged reaction time at elevated temperatures. | - Lower the reaction temperature and optimize the reaction time. Consider using a more active catalyst system that allows for lower reaction temperatures. |
| Homocoupling of boronic acid (in Suzuki reactions) | - Presence of oxygen in the reaction mixture.- Inefficient oxidative addition of the aryl halide. | - Thoroughly degas the solvent and reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).- Choose a catalyst-ligand system that promotes efficient oxidative addition. |
Experimental Protocols
General Protocol for Amide Coupling
-
Reaction Setup: In a dry reaction vessel, dissolve this compound (1.0 eq) in an appropriate anhydrous polar aprotic solvent (e.g., acetonitrile or DMF).
-
Addition of Reagents: Add the amine (1.0-1.2 eq), a suitable coupling agent (e.g., HATU, 1.1 eq), and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq).
-
Reaction Conditions: Stir the mixture at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS. For microwave-assisted reactions, acetonitrile is often a good solvent choice.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen).
-
Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography or recrystallization.
Data Presentation
Table 1: Solvent Screening for Amide Coupling (Hypothetical Data)
| Solvent | Dielectric Constant (ε) | Amine | Coupling Agent | Base | Yield (%) |
| Acetonitrile | 37.5 | Aniline | HATU | DIPEA | 85 |
| DMF | 36.7 | Aniline | HATU | DIPEA | 78 |
| THF | 7.6 | Aniline | HATU | DIPEA | 45 |
| Toluene | 2.4 | Aniline | HATU | DIPEA | <10 |
| Ethanol | 24.6 | Aniline | HATU | DIPEA | 65 |
Table 2: Catalyst and Base Optimization for Suzuki Coupling (Hypothetical Data)
| Catalyst (mol%) | Ligand | Base | Solvent | Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 75 |
| Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Dioxane/H₂O | 92 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene | 68 |
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: A logical decision tree for troubleshooting common reaction issues.
Preventing side reactions during the synthesis of 3-Bromo-5-methylpyridine-2-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 3-Bromo-5-methylpyridine-2-carboxylic acid. The primary synthetic route covered involves a two-step process: the selective oxidation of 3,5-lutidine to 5-methylpyridine-2-carboxylic acid, followed by the regioselective bromination to yield the final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, focusing on the prevention and resolution of side reactions.
Step 1: Oxidation of 3,5-Lutidine to 5-Methylpyridine-2-carboxylic acid
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of 3,5-lutidine | 1. Insufficient amount of oxidizing agent (KMnO₄).2. Reaction temperature is too low.3. Inadequate reaction time. | 1. Increase the molar ratio of KMnO₄ to 3,5-lutidine incrementally (e.g., from 2:1 to 2.5:1).2. Maintain the reaction temperature within the optimal range (typically 80-95°C for aqueous KMnO₄). Avoid excessive heat to prevent over-oxidation.3. Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary. |
| Formation of pyridine-3,5-dicarboxylic acid (over-oxidation) | 1. Excess of oxidizing agent.2. Reaction temperature is too high.3. Prolonged reaction time after consumption of starting material. | 1. Carefully control the stoichiometry of KMnO₄. Use a molar ratio that favors mono-oxidation (e.g., ~2:1 KMnO₄:lutidine).2. Implement strict temperature control. Add the oxidant portion-wise to manage the exothermic reaction.3. Quench the reaction promptly once the starting material is consumed. |
| Formation of 3,5-lutidine-N-oxide | The nitrogen atom of the pyridine ring is susceptible to oxidation. | While difficult to completely avoid, this side product can often be separated during the acidic work-up and purification steps due to differences in polarity and basicity. |
| Product is difficult to isolate from manganese dioxide (MnO₂) byproduct | MnO₂ is a fine precipitate that can trap the product. | 1. After the reaction, add a reducing agent like sodium bisulfite or oxalic acid to the acidic work-up to dissolve the MnO₂ as soluble Mn²⁺ salts.2. Filter the hot reaction mixture through a pad of Celite to remove MnO₂ before acidification and product extraction. |
Step 2: Bromination of 5-Methylpyridine-2-carboxylic acid
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of multiple bromo-isomers (poor regioselectivity) | The directing effects of the carboxylic acid and methyl groups are not sufficiently controlled. | 1. Use a polar aprotic solvent like DMF, which can favor bromination at specific positions on electron-rich heterocycles.[1]2. Conduct the reaction at a controlled, low temperature (e.g., 0-25°C) to increase selectivity.3. Ensure the absence of radical initiators (like UV light or peroxides) to prevent competing reaction pathways. |
| Formation of poly-brominated products | Excess of the brominating agent (NBS). | Use a stoichiometric amount or a slight excess (e.g., 1.0-1.1 equivalents) of N-bromosuccinimide (NBS). Add the NBS portion-wise and monitor the reaction progress closely. |
| Bromination of the methyl group (benzylic bromination) | Radical reaction pathway is being initiated. | 1. Perform the reaction in the dark to avoid photochemical initiation of radical formation.[2]2. Avoid using radical initiators like AIBN or benzoyl peroxide.3. Use a polar solvent, which can favor the ionic electrophilic substitution mechanism over the radical pathway.[2] |
| Decarboxylation of the starting material or product | High reaction temperatures or strongly acidic/basic conditions. Pyridine-2-carboxylic acids are susceptible to decarboxylation.[3][4] | 1. Maintain mild reaction temperatures (ideally at or below room temperature).2. Use neutral or slightly acidic conditions for the bromination step. Avoid strong acids or bases.3. If using a method that generates acid (e.g., HBr as a byproduct), consider adding a non-nucleophilic base to scavenge it. |
Frequently Asked Questions (FAQs)
Q1: Why is potassium permanganate (KMnO₄) used for the oxidation of 3,5-lutidine, and what are the critical parameters?
A1: Potassium permanganate is a strong and cost-effective oxidizing agent capable of converting alkyl side chains on aromatic rings into carboxylic acids.[5][6] For the selective mono-oxidation of 3,5-lutidine, the most critical parameters are stoichiometry and temperature . Using a controlled molar ratio of KMnO₄ to lutidine helps prevent the over-oxidation of both methyl groups. Maintaining a consistent temperature is crucial to ensure a steady reaction rate and minimize side reactions.
Q2: My oxidation reaction is very slow or stalls. What should I do?
A2: First, confirm that your KMnO₄ is of good quality and has not degraded. If the reaction is slow, you can try slightly increasing the temperature, but be cautious of over-oxidation. Alternatively, extending the reaction time while monitoring via TLC can allow the reaction to proceed to completion. Ensure vigorous stirring, as this is a heterogeneous reaction.
Q3: I am getting a mixture of brominated isomers. How can I improve the selectivity for the 3-position?
A3: Regioselectivity in the bromination of 5-methylpyridine-2-carboxylic acid is influenced by the electronic effects of the existing substituents. The carboxylic acid group is a deactivating meta-director, while the methyl group is an activating ortho-, para-director. To favor bromination at the 3-position (ortho to both groups), precise control of reaction conditions is key. Using N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF at low temperatures can enhance selectivity for a specific isomer.[1]
Q4: During bromination with NBS, my product shows evidence of bromination on the methyl group. Why is this happening and how can I prevent it?
A4: Bromination of the methyl group indicates that a radical substitution reaction is occurring.[2][7] NBS can act as a source of bromine radicals, especially in the presence of radical initiators (like light or peroxides) or in non-polar solvents.[2][7] To prevent this, ensure the reaction is protected from light by wrapping the flask in aluminum foil. Avoid radical initiators and use a polar solvent to favor the desired electrophilic aromatic substitution pathway.
Q5: I am observing significant decarboxylation during my bromination step. What is the cause?
A5: Pyridine-2-carboxylic acids are known to be susceptible to decarboxylation, especially upon heating.[3][4] If your bromination reaction requires elevated temperatures or generates strongly acidic conditions, decarboxylation can become a significant side reaction. To mitigate this, perform the bromination at or below room temperature and under neutral conditions if possible.
Data on Reaction Conditions and Outcomes
The following table summarizes how different reaction parameters can influence the outcome of the synthesis, with a focus on minimizing side reactions.
| Step | Parameter | Condition A (Favors Side Reaction) | Condition B (Favors Desired Product) | Primary Outcome of Condition B |
| Oxidation | Molar Ratio (KMnO₄:Lutidine) | > 3:1 | ~ 2:1 | Minimizes over-oxidation to the dicarboxylic acid. |
| Temperature | > 100°C (reflux) | 80-95°C | Prevents thermal degradation and over-oxidation. | |
| Bromination | Brominating Agent | Br₂ in strong acid | NBS in DMF | Improves regioselectivity and reduces harsh acidic conditions.[1] |
| Initiator | UV light / AIBN | Reaction performed in the dark | Prevents radical bromination of the methyl group.[2] | |
| Temperature | > 50°C | 0-25°C | Reduces the risk of decarboxylation and improves selectivity. |
Experimental Protocols
Protocol 1: Synthesis of 5-Methylpyridine-2-carboxylic acid
-
Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 3,5-lutidine (1 equivalent) in water.
-
Oxidant Preparation: In a separate beaker, prepare a solution of potassium permanganate (2.2 equivalents) in water.
-
Reaction: Heat the 3,5-lutidine solution to 85°C. Add the KMnO₄ solution portion-wise over 2-3 hours, maintaining the temperature between 85-95°C. The purple color of the permanganate should disappear as it is consumed.
-
Monitoring: After the addition is complete, continue heating and stirring for an additional 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.
-
Isolation: Combine the filtrate and washings. Acidify the solution to pH 3-4 with concentrated HCl. The product will precipitate out of the solution.
-
Purification: Cool the suspension in an ice bath, collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-methylpyridine-2-carboxylic acid.
Protocol 2: Synthesis of this compound
-
Setup: In a round-bottom flask protected from light, suspend 5-methylpyridine-2-carboxylic acid (1 equivalent) in DMF. Cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 equivalents) in small portions over 30 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the formation of the product and consumption of the starting material by LC-MS or TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice water. A precipitate will form.
-
Isolation: Stir the aqueous suspension for 30 minutes. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water and then a small amount of cold diethyl ether to remove any succinimide byproduct. If necessary, recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Visualizations
Caption: Troubleshooting workflow for the two-step synthesis of this compound.
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Column chromatography conditions for purifying 3-Bromo-5-methylpyridine-2-carboxylic acid derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the column chromatography purification of 3-Bromo-5-methylpyridine-2-carboxylic acid and its derivatives.
Troubleshooting Guide
Researchers may encounter several challenges during the purification of substituted pyridine-2-carboxylic acids due to their polarity and the basicity of the pyridine nitrogen. This guide addresses common issues in a question-and-answer format.
Issue 1: The compound is not eluting from the silica gel column or is moving very slowly (low Rf).
-
Question: My this compound derivative is stuck at the top of the column, even when using ethyl acetate as the eluent. What should I do?
-
Answer: This is a common issue for polar compounds. The combination of the carboxylic acid and the pyridine ring makes the molecule highly polar, leading to strong interactions with the acidic silica gel.
-
Solution 1: Increase Eluent Polarity. Gradually increase the polarity of your mobile phase. A common solvent system for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. For very polar compounds, up to 10-20% methanol in DCM may be necessary.[1][2]
-
Solution 2: Add an Acidic Modifier. Adding a small amount of a volatile acid, like acetic acid or formic acid (0.1-1%), to the mobile phase can help.[3] This protonates the pyridine nitrogen, reducing its interaction with silica, and also suppresses the deprotonation of the carboxylic acid, which can help to reduce streaking and improve elution.
-
Solution 3: Consider Reversed-Phase Chromatography. For highly polar compounds that are difficult to purify on normal-phase silica, reversed-phase (C18) chromatography is a good alternative. The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid or TFA.[4]
-
Issue 2: The compound elutes as a broad, tailing peak, leading to poor separation and mixed fractions.
-
Question: My product is coming off the column, but the peak is very smeared, and I can't get clean fractions. How can I improve the peak shape?
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Answer: Peak tailing is often caused by strong, non-ideal interactions between the basic pyridine nitrogen and the acidic silanol groups on the surface of the silica gel.[4][5]
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Solution 1: Add a Basic Modifier. To counteract the acidic nature of silica gel, add a small amount of a basic modifier to your eluent. Triethylamine (NEt3) at a concentration of 0.1-1% is commonly used.[2][4] A solution of ammonia in methanol (e.g., 1-2%) can also be effective for particularly stubborn basic compounds.[1][6] This modifier will compete with your compound for the active acidic sites on the silica, leading to a sharper peak.
-
Solution 2: Use a Different Stationary Phase. If adding a modifier is not desirable for your subsequent reaction steps, consider using a less acidic stationary phase. Neutral alumina can be a good alternative to silica gel for the purification of basic compounds.[1][4]
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Solution 3: Check for Column Overload. Loading too much sample onto the column can also lead to peak tailing.[5][7] As a general rule, use 20-40 grams of silica per 1 gram of crude material. If you suspect overloading, try running the purification with less material.
-
Issue 3: The compound appears to be decomposing on the column.
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Question: My TLC analysis of the collected fractions shows new, unexpected spots, and my overall yield is very low. Is my compound degrading on the silica?
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Answer: Some sensitive compounds can degrade on acidic silica gel.
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Solution 1: Deactivate the Silica Gel. You can neutralize the silica gel before use. This can be done by washing the silica with a solution containing a base (like triethylamine in your eluent) and then re-equilibrating with the mobile phase.[4] For some compounds, simply adding a basic modifier to the eluent as described in Issue 2 is sufficient.[6]
-
Solution 2: Use an Alternative Stationary Phase. As mentioned before, neutral alumina or Florisil can be gentler alternatives for acid-sensitive compounds.[4]
-
Solution 3: Minimize Contact Time. Use flash chromatography with applied pressure to speed up the separation and reduce the time your compound spends on the stationary phase.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of this compound derivatives?
A1: A good starting point is a mixture of a non-polar and a polar solvent. For pyridine derivatives, common systems include:
-
Hexanes/Ethyl Acetate
-
Dichloromethane/Methanol
-
Dichloromethane/Ethyl Acetate[8]
Begin with a higher ratio of the less polar solvent and gradually increase the proportion of the more polar solvent. For the free carboxylic acid, you will likely need a more polar system, such as DCM/MeOH. Aim for an Rf value of 0.3-0.4 for your desired compound on the TLC plate to ensure good separation on the column.[6][9]
Q2: Should I use a gradient or isocratic elution for my column?
A2: If your TLC shows that your impurities are well-separated from your product (a large ΔRf), an isocratic (single solvent mixture) elution may be sufficient. However, for complex mixtures or when impurities are close to the product spot, a gradient elution is often more effective. Start with a lower polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your target compound.[9]
Q3: How should I load my sample onto the column?
A3: There are two main methods for loading your sample:
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Wet Loading: Dissolve your sample in the minimum amount of the initial mobile phase and carefully pipette it onto the top of the column.
-
Dry Loading: If your compound has poor solubility in the eluent, it is better to use dry loading.[4] Dissolve your crude product in a volatile solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique often leads to better band resolution.[4]
Q4: Can I purify my compound if it's an ester or amide derivative of this compound?
A4: Yes, and it is often easier. Ester and amide derivatives are typically less polar than the free carboxylic acid and may exhibit less peak tailing. The general principles described above still apply, but you will likely be able to use less polar solvent systems. See the table below for examples from related compounds.
Data Presentation
The following table summarizes column chromatography conditions found in the literature for compounds with similar structural motifs. Note that these are starting points and may require optimization for your specific derivative.
| Compound Structure | Stationary Phase | Eluent System | Reference |
| Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid derivative | Silica Gel | Hexane / Ethyl Acetate (2:1) | [10] |
| 6-(3-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester | Silica Gel | Ethyl Acetate / Dichloromethane (8:2) | [8] |
| 6-(methoxycarbonyl)pyridine-2-carboxylic acid derivative | Deactivated Silica Gel | Dichloromethane / Methanol (19:1) | [11] |
| Bromo-substituted pyridine intermediate | Silica Gel | Hexane / Ethyl Acetate (5:1) | [10] |
Experimental Protocols
General Protocol for Column Chromatography Purification
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TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give your target compound an Rf value of approximately 0.3-0.4.
-
Column Packing (Slurry Method):
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
In a beaker, mix the required amount of silica gel with your initial, low-polarity mobile phase to form a slurry.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the packed silica to prevent disturbance.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add silica gel (2-3 times the mass of your crude product) and mix.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry powder.
-
Carefully add this powder onto the top layer of sand in the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin elution, collecting fractions in test tubes.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
Monitor the elution of your compound by performing TLC analysis on the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain your purified compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. columbia.edu [columbia.edu]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Design, Synthesis and Catalytic Property of L-Proline Derivatives as Organocatalysts for Direct Aldol Reaction -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
Challenges in the scale-up of 3-Bromo-5-methylpyridine-2-carboxylic acid production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up of 3-Bromo-5-methylpyridine-2-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scale-up?
A1: The most common synthetic approaches involve a multi-step process. A frequently employed route starts with a commercially available substituted pyridine, followed by functional group manipulations. Key transformations often include:
-
Bromination: Introduction of a bromine atom onto the pyridine ring.
-
Carboxylation: Introduction of a carboxylic acid group.
A plausible synthetic pathway could involve the diazotization of an aminopyridine precursor followed by a Sandmeyer-type bromination, and a separate step for the introduction of the carboxylic acid group, for instance, through lithiation and subsequent reaction with carbon dioxide. The choice of route for scale-up will depend on factors like raw material cost, safety, and scalability of the individual steps.
Q2: What are the major safety concerns when scaling up the production of this molecule?
A2: Key safety concerns are associated with specific reaction types that are likely to be used:
-
Diazotization (Sandmeyer Reaction): The formation of diazonium salts from aromatic amines is a critical step that requires strict temperature control.[1] Diazonium salts can be explosive if they are isolated or if the temperature of the reaction is not kept low (typically <5 °C).[1] The decomposition of the diazonium species can lead to a rapid release of nitrogen gas, which can cause a dangerous pressure build-up in a large-scale reactor.[1]
-
Bromination: The use of liquid bromine requires careful handling due to its high toxicity and volatility.[2]
-
Lithiation: Organolithium reagents like n-butyllithium (n-BuLi) are highly pyrophoric and react violently with moisture and air. These reactions are typically performed at very low temperatures (e.g., -78 °C) under a strictly inert atmosphere, which can be challenging to maintain on a large scale.
A thorough process safety assessment, including calorimetry studies, is essential before attempting a large-scale synthesis.
Q3: How can I improve the purity of my final product during scale-up?
A3: Purification of substituted pyridine carboxylic acids can be challenging on a large scale. Common impurities may include regioisomers, starting materials, and by-products from side reactions. Strategies to improve purity include:
-
Optimizing Reaction Selectivity: Fine-tuning reaction conditions (temperature, addition rates, stoichiometry) to minimize the formation of isomers and by-products.
-
Efficient Work-up: Designing a work-up procedure that effectively removes inorganic salts and other process-related impurities. This may involve pH adjustments and extractions.
-
Crystallization: Developing a robust crystallization process is often the most effective method for purifying the final product on a large scale. This involves selecting an appropriate solvent system and carefully controlling the cooling profile.
Troubleshooting Guides
Problem 1: Low Yield in the Bromination Step
| Potential Cause | Troubleshooting/Optimization Strategy |
| Incomplete Reaction | - Monitor Reaction Progress: Use in-process controls (e.g., HPLC, TLC) to track the consumption of the starting material. - Optimize Reaction Time and Temperature: Investigate the effect of longer reaction times or slightly elevated temperatures, while considering the stability of reactants and products. |
| Side Reactions | - Control of Stoichiometry: Ensure precise control over the amount of brominating agent used to avoid over-bromination or other side reactions. - Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. |
| Poor Reagent Quality | - Use High-Purity Reagents: Ensure the starting materials and brominating agent are of high purity and anhydrous if required. |
Problem 2: Uncontrolled Exotherm and By-product Formation during Diazotization
| Potential Cause | Troubleshooting/Optimization Strategy |
| Poor Temperature Control | - Efficient Cooling: Ensure the reactor has adequate cooling capacity for the scale of the reaction. For large-scale production, this is a critical safety parameter.[1] - Slow Reagent Addition: Add the sodium nitrite solution slowly and sub-surface to ensure rapid mixing and heat dissipation. |
| Instability of Diazonium Salt | - Immediate Use: Use the generated diazonium salt immediately in the subsequent Sandmeyer reaction without isolation.[1] - Choice of Counter-ion: Consider the counter-ion of the diazonium salt, as larger counter-ions like tetrafluoroborates can offer greater stability.[1] |
| Formation of Azo Dyes or Phenolic Impurities | - Control pH: Maintain the appropriate acidic conditions throughout the diazotization and subsequent reaction to suppress side reactions. |
Problem 3: Low Yield and/or By-product Formation in the Carboxylation Step (via Lithiation)
| Potential Cause | Troubleshooting/Optimization Strategy |
| Inactive Organolithium Reagent | - Titrate Reagent: The molarity of commercially available organolithium reagents can decrease over time. Always titrate the reagent before use to ensure accurate stoichiometry. |
| Presence of Moisture or Air | - Strictly Anhydrous and Inert Conditions: Rigorously dry all glassware and solvents. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the process. |
| Incorrect Reaction Temperature | - Maintain Low Temperature: The lithiation step is typically performed at -78 °C to minimize side reactions. Ensure the internal temperature is carefully monitored and controlled. |
| Formation of Di-lithiated Species | - Stoichiometry Control: Use a precise amount of the organolithium reagent (typically 1.0 to 1.1 equivalents for mono-lithiation). |
| Inefficient Quenching with CO₂ | - Use Dry CO₂: Ensure the carbon dioxide used for quenching is dry. - Efficient Gas Dispersion: For larger scale, bubbling gaseous CO₂ might not be efficient. Consider using solid CO₂ (dry ice) or a CO₂ saturated solution. |
Experimental Protocols
A generalized experimental workflow for the synthesis of this compound is presented below. Note: These are generalized procedures and require optimization and safety assessment for scale-up.
Workflow Diagram
Caption: A generalized multi-step synthesis workflow for this compound.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting low product yield during synthesis.
References
Technical Support Center: Monitoring 3-Bromo-5-methylpyridine-2-carboxylic acid Reactions by TLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are monitoring the progress of reactions involving 3-Bromo-5-methylpyridine-2-carboxylic acid using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My spots of this compound are streaking or "tailing" on the TLC plate. Why is this happening and how can I fix it?
A: Streaking is a common issue when analyzing compounds with strongly acidic or basic groups on silica gel plates.[1] this compound contains both a basic pyridine ring and a carboxylic acid group, which can interact strongly with the acidic silica gel stationary phase, causing tailing.[2]
-
Probable Cause 1: Strong Compound-Silica Interaction: The carboxylic acid group is the most likely cause of the streaking.[2]
-
Probable Cause 2: Sample Overloading: Applying too much sample to the plate can saturate the stationary phase, resulting in elongated spots.[3][4]
-
Solution: Dilute your reaction sample before spotting it on the TLC plate. If the spot is faint after dilution, you can apply the sample multiple times to the same spot, ensuring the solvent evaporates completely between applications.[3]
-
Q2: I can't see any spots on my TLC plate after development, even though I know the reaction is proceeding. What should I do?
A: This issue typically arises from problems with concentration or the visualization method.
-
Probable Cause 1: Sample is Too Dilute: The concentration of your compound may be below the detection limit of the visualization technique.[4]
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Probable Cause 2: Ineffective Visualization Method: this compound is an aromatic compound and should be UV-active.[5] However, if the concentration is very low or if you are looking for a non-UV active product, this method may fail.
-
Solution: First, view the plate under short-wave UV light (254 nm); aromatic compounds typically appear as dark spots on a fluorescent green background.[5][6] If no spots are visible, try a chemical stain. An iodine chamber is a good universal, semi-destructive method that visualizes many organic compounds as brown spots.[5][7]
-
-
Probable Cause 3: Compound Evaporation: If the product is volatile, it may have evaporated from the plate during development or drying. In this case, TLC may be difficult for visualization.[3]
Q3: The spots for my starting material and product have very similar Rf values. How can I improve their separation?
A: Poor separation occurs when the chosen mobile phase does not differentiate well enough between the compounds.
-
Solution: The polarity of the mobile phase needs to be adjusted. Experiment with different solvent systems. Try changing the ratio of the solvents you are currently using or introduce a new solvent with a different polarity. The goal is to find a system where all components move off the baseline and have Rf values ideally between 0.15 and 0.85.[7] Using a co-spot (spotting both starting material and the reaction mixture in the same lane) can help to determine if separation is occurring, even if it's minimal.[8]
Q4: My spots are all stuck at the baseline (low Rf) or have all run to the solvent front (high Rf). How do I adjust my mobile phase?
A: This is a classic polarity matching problem.
-
Problem: Spots at the Baseline (Rf ≈ 0): The mobile phase is not polar enough to move the compounds up the polar silica gel plate.
-
Solution: Increase the polarity of your eluent. For example, if you are using a 9:1 Hexane:Ethyl Acetate mixture, try changing to 7:3 or 1:1 to increase the proportion of the more polar solvent (Ethyl Acetate).[9]
-
-
Problem: Spots at the Solvent Front (Rf ≈ 1): The mobile phase is too polar, causing all compounds to travel with the solvent front without sufficient interaction with the stationary phase.
-
Solution: Decrease the polarity of your eluent. For example, if you are using a 1:1 Hexane:Ethyl Acetate mixture, try changing to 7:3 or 9:1 to increase the proportion of the less polar solvent (Hexane).[9]
-
Q5: My reaction is in a high-boiling point solvent (e.g., DMF, DMSO, pyridine), and my TLC is just a large smear. How can I get a clean result?
A: High-boiling solvents will not evaporate from the TLC plate under normal conditions and will interfere with the chromatographic process, causing severe streaking.[8]
-
Solution: After spotting your sample on the TLC plate, place the plate under a high vacuum for several minutes to remove the high-boiling solvent before placing it in the development chamber.[8]
Q6: How do I know if my compound is decomposing on the silica gel plate?
A: Silica gel is acidic and can cause acid-sensitive compounds to degrade, which may appear as streaking or multiple unexpected spots.[8][10]
-
Solution: Run a 2D TLC.
-
Spot your compound in one corner of a square TLC plate.
-
Run the plate in one direction as usual.
-
After development, remove the plate, dry it completely, and then rotate it 90 degrees so that the line of separated spots is now the new baseline.
-
Run the plate again in a fresh chamber with the same eluent.
-
Interpretation: If the compounds are stable, they will all appear along a diagonal line. If a compound has decomposed, new spots will appear off the diagonal.[8]
-
Data Presentation
Table 1: Troubleshooting Common TLC Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Streaking / Tailing | Sample is overloaded; Compound is strongly acidic/basic.[1] | Dilute the sample; Add a modifier to the eluent (e.g., 1% acetic acid for acids, 1% triethylamine for bases).[1][3] |
| Spots Not Visible | Sample is too dilute; Compound is not UV-active.[3][4] | Concentrate the sample by spotting multiple times; Use an alternative visualization method (e.g., iodine chamber, chemical stain).[3] |
| Poor Separation (Similar Rf) | Incorrect mobile phase polarity.[8] | Change the solvent ratio or use a different solvent system to fine-tune the polarity. |
| Spots at Baseline (Low Rf) | Mobile phase is not polar enough.[9] | Increase the proportion of the polar solvent in the mobile phase. |
| Spots at Solvent Front (High Rf) | Mobile phase is too polar.[9] | Decrease the proportion of the polar solvent in the mobile phase. |
| Uneven Solvent Front | Edge of the plate is chipped; Plate is tilted in the chamber.[10][11] | Cut the damaged part of the plate before running; Ensure the plate is placed vertically and level in the chamber.[10] |
Table 2: Common Visualization Techniques
| Method | Principle | Best For | Appearance |
| UV Light (254 nm) | Fluorescence quenching by UV-active compounds on a fluorescent plate.[5][6] | Aromatic and conjugated compounds.[7] | Dark spots on a glowing green background.[5] |
| Iodine (I₂) Chamber | Adsorption of iodine vapor onto organic compounds.[5] | General purpose for many organic compounds, especially thiols and phosphines.[3][7] | Yellow to dark brown spots on a light brown background.[3][5] |
| Potassium Permanganate (KMnO₄) Stain | Oxidation of functional groups (e.g., alcohols, alkenes, aldehydes).[11] | Compounds with readily oxidizable groups.[7] | Yellow or white spots on a purple background. |
| p-Anisaldehyde Stain | Reaction with various functional groups, especially nucleophiles.[6] | General purpose, sensitive to many functional groups. | Varies; spots of different colors on a light pink background after heating.[6] |
Experimental Protocols
Protocol 1: Standard TLC Monitoring of a Reaction
-
Preparation of the TLC Plate:
-
Sample Application (Spotting):
-
Prepare dilute solutions of your starting material (SM), any co-reactants (Co), and the reaction mixture (Rxn).
-
Dip a capillary tube into the starting material solution and gently touch the tip to the first tick on the baseline. Allow the spot to be small (1-2 mm diameter). Let the solvent evaporate completely.
-
Using a fresh capillary tube for each sample, repeat the process for the reaction mixture.
-
It is highly recommended to use a "co-spot" lane. In this lane, first spot the starting material, let it dry, and then spot the reaction mixture directly on top of the SM spot. This helps to confirm the identity of the starting material spot in the reaction lane.[8]
-
-
Development of the TLC Plate:
-
Pour your chosen mobile phase (eluent) into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below your baseline on the TLC plate.[4][13]
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors. Cover the chamber and wait a few minutes.[13]
-
Carefully place the spotted TLC plate into the chamber and replace the lid. Avoid splashing and ensure the plate is not touching the sides of the chamber.[4]
-
Allow the solvent to travel up the plate via capillary action. Remove the plate when the solvent front is about 1 cm from the top edge.
-
Immediately mark the position of the solvent front with a pencil.[13]
-
-
Visualization and Analysis:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
View the plate under a UV lamp and circle any visible spots with a pencil.[5]
-
If necessary, use a secondary method like an iodine chamber or a chemical stain to visualize other spots.
-
Calculate the Retention Factor (Rf) for each spot:
-
Visualizations
Caption: Standard workflow for monitoring a chemical reaction using TLC.
Caption: Troubleshooting logic for resolving streaking issues on a TLC plate.
References
- 1. chembam.com [chembam.com]
- 2. researchgate.net [researchgate.net]
- 3. silicycle.com [silicycle.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. silicycle.com [silicycle.com]
- 8. Chromatography [chem.rochester.edu]
- 9. scribd.com [scribd.com]
- 10. youtube.com [youtube.com]
- 11. silicycle.com [silicycle.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. rroij.com [rroij.com]
What to do if 3-Bromo-5-methylpyridine-2-carboxylic acid fails to dissolve
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Bromo-5-methylpyridine-2-carboxylic acid.
Troubleshooting Guide: Dissolution Failure
Encountering solubility issues with this compound can be a stumbling block in experimental workflows. This guide provides a systematic approach to resolving these challenges.
Logical Workflow for Troubleshooting Dissolution
Caption: Troubleshooting workflow for dissolving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
Q2: I'm trying to dissolve the compound in water, but it's not working. What should I do?
A2: The carboxylic acid group on the pyridine ring makes the solubility of this compound pH-dependent.[1][2] At neutral or acidic pH, it will likely be in its less soluble protonated form. To increase solubility in an aqueous solution, you can add a base such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3) dropwise.[3][4][5] This will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
Q3: Can I heat the solution to help it dissolve?
A3: Yes, gentle warming can aid dissolution.[2] Using a water bath at a temperature such as 37°C can help, especially in conjunction with stirring or sonication.[2] However, be cautious and avoid excessive heat, which could potentially degrade the compound.
Q4: Which organic solvents are most likely to dissolve this compound?
A4: Polar organic solvents are the best choice. Pyridine carboxylic acids are generally soluble in alcohols like methanol and ethanol.[1][6] Other polar aprotic solvents such as acetone may also be effective.[6]
Q5: I prepared a stock solution in DMSO, but the compound precipitates when I add it to my aqueous buffer. How can I prevent this?
A5: This is a common issue when a compound is much less soluble in the final aqueous medium than in the organic stock solvent.[2] Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration in your buffer may be above the compound's solubility limit.
-
Reduce the DMSO concentration: Keep the final concentration of DMSO in your medium as low as possible, typically below 0.5%, to minimize its effect on solubility and to avoid cytotoxicity in cell-based assays.[2]
-
Perform serial dilutions: Instead of a single large dilution, try serial dilutions in the aqueous buffer. This gradual change in solvent composition can sometimes prevent precipitation.[2]
-
Adjust the buffer pH: Ensure the pH of your final aqueous buffer is in a range that favors the soluble, deprotonated form of the carboxylic acid.[2]
Data Presentation
Qualitative Solubility Summary
| Solvent Type | Examples | Expected Solubility | Rationale |
| Aqueous (Neutral) | Water, PBS (pH 7.4) | Low / Insoluble | The compound is in its less soluble protonated (acidic) form. |
| Aqueous (Basic) | NaOH solution, NaHCO₃ solution | Soluble | Formation of the more soluble carboxylate salt.[3][4][5] |
| Polar Protic Solvents | Methanol, Ethanol | Soluble | These solvents can engage in hydrogen bonding with the carboxylic acid and pyridine nitrogen.[1][6] |
| Polar Aprotic Solvents | DMSO, Acetone | Likely Soluble | The polarity of these solvents is generally sufficient to dissolve the compound.[6] |
| Non-polar Solvents | Hexane, Toluene | Insoluble | "Like dissolves like" principle; the compound is too polar for these solvents. |
Experimental Protocols
Protocol: Preparation of a Basic Aqueous Solution
This protocol describes how to dissolve this compound in an aqueous solution by adjusting the pH.
Materials:
-
This compound
-
Deionized water or desired aqueous buffer
-
1 M Sodium Hydroxide (NaOH) solution
-
Stir plate and magnetic stir bar
-
pH meter or pH indicator strips
Procedure:
-
Weigh the desired amount of this compound and add it to a suitable container.
-
Add a portion of the deionized water or buffer (e.g., 80% of the final desired volume).
-
Begin stirring the suspension.
-
While stirring, add the 1 M NaOH solution dropwise.
-
Monitor the pH of the solution periodically using a pH meter or pH strips.
-
Continue adding NaOH until the solid material is completely dissolved. The solubility should increase significantly as the pH becomes basic.[2]
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Once dissolved, add the remaining water or buffer to reach the final desired volume.
-
Record the final pH of the solution.
Signaling Pathway Analogy: Dissolution as a Process
The process of achieving dissolution can be visualized as a signaling pathway where each step influences the next to reach the desired outcome.
References
Stability of 3-Bromo-5-methylpyridine-2-carboxylic acid under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-methylpyridine-2-carboxylic acid. The information is designed to address potential stability issues encountered during experimental work under both acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound?
The principal stability issue for this compound, like other pyridine-2-carboxylic acids, is its susceptibility to decarboxylation, particularly under acidic conditions and/or upon heating.[1][2][3] This reaction results in the loss of the carboxylic acid group as carbon dioxide, yielding 3-bromo-5-methylpyridine.
Q2: How does pH affect the stability of this compound?
-
Acidic Conditions: Acidic environments can promote the formation of a zwitterionic intermediate, which is believed to facilitate decarboxylation.[2][3] The rate of decarboxylation of pyridinecarboxylic acids has been shown to increase significantly in acidic solutions.[1] Therefore, prolonged exposure to strong acids, especially at elevated temperatures, should be avoided.
Q3: Are there other potential degradation pathways besides decarboxylation?
While decarboxylation is the most commonly cited degradation pathway for pyridine-2-carboxylic acids, other potential reactions under forced conditions could include:
-
Hydrolysis: The bromo-substituent on the pyridine ring could be susceptible to hydrolysis under strong basic conditions, leading to the formation of a hydroxypyridine derivative.
-
Oxidation: Exposure to strong oxidizing agents could lead to the formation of N-oxides or other oxidation products.
-
Photodegradation: Although no specific data is available for this compound, many pyridine derivatives exhibit sensitivity to light. It is good practice to protect solutions from direct light exposure.
Q4: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store the solid compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[4] Solutions should be freshly prepared and used promptly. If storage of solutions is necessary, they should be kept at low temperatures and protected from light.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of starting material and formation of a non-polar impurity during a reaction in acidic media. | Decarboxylation of this compound. | - Monitor the reaction at a lower temperature.- Consider using a milder acid or a shorter reaction time.- Analyze the reaction mixture for the presence of 3-bromo-5-methylpyridine. |
| Unexpected peaks in HPLC analysis after storing a solution in a basic buffer. | Degradation of the compound. This could be due to decarboxylation or hydrolysis of the bromo-substituent. | - Prepare fresh solutions before use.- If storage is unavoidable, store at a lower temperature (2-8°C) and for a limited time.- Analyze the degradation products by LC-MS to identify their structures. |
| Inconsistent analytical results between batches or over time. | Instability of the compound under the analytical conditions or improper storage. | - Verify the stability of the compound in the analytical mobile phase.- Ensure proper storage of both the solid material and any prepared stock solutions.- Perform a forced degradation study to understand the compound's stability profile. |
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the public domain detailing the degradation kinetics (e.g., half-life, degradation rate constants) of this compound under various pH and temperature conditions. The information available is qualitative, focusing on the general stability of the pyridine-2-carboxylic acid class of compounds. Researchers are encouraged to perform their own stability studies to generate quantitative data relevant to their specific experimental conditions.
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies, based on ICH guidelines, to assess the stability of this compound.[5][6]
Protocol 1: Acidic and Basic Hydrolysis
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Control: A control sample of the stock solution diluted with the mobile phase should be analyzed at each time point.
-
Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Protocol 2: Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound as described in Protocol 1.
-
Oxidative Stress:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Control: A control sample of the stock solution diluted with water should be analyzed at each time point.
-
Analysis: Analyze the samples by HPLC.
Visualizations
References
Managing temperature control for exothermic reactions involving 3-Bromo-5-methylpyridine-2-carboxylic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing temperature control during exothermic reactions involving 3-Bromo-5-methylpyridine-2-carboxylic acid. The information is presented in a question-and-answer format to address specific challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns associated with exothermic reactions involving this compound?
Q2: How can I predict the exothermic potential of my reaction with this compound?
A2: Predicting the exothermic potential requires understanding the reaction thermochemistry. While specific calorimetric data for this compound is limited, you can start by:
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Literature Review: Search for studies on similar pyridine carboxylic acid derivatives to estimate the heat of reaction. Calorimetric studies on related compounds like pyridine aldehydes and pyridine carboxylic acid methyl esters can provide insights into their thermodynamic properties.[4][5]
-
Computational Modeling: Use software to calculate the estimated heat of reaction.
-
Small-Scale Calorimetry: Conduct experiments using a reaction calorimeter (e.g., Differential Scanning Calorimetry - DSC) on a small scale to determine the heat of reaction, onset temperature of decomposition, and maximum temperature of the synthesis reaction (MTSR).
Q3: What are the key process parameters to control for managing the temperature of an exothermic reaction?
A3: Several key parameters must be carefully controlled:
-
Rate of Reagent Addition: Slow, controlled addition of the limiting reagent is critical to manage the rate of heat generation. This is a common strategy in protocols for analogous pyridine derivative syntheses.[6]
-
Reaction Temperature: Operating at the lowest feasible temperature that allows for a reasonable reaction rate can significantly reduce the risk of a runaway reaction.
-
Mixing: Efficient agitation is crucial to ensure uniform temperature distribution and prevent the formation of localized hot spots.
-
Cooling Capacity: Ensure the cooling system of the reactor is adequate to handle the total heat generated by the reaction.
-
Concentration: Using an appropriate solvent can increase the thermal mass of the reaction mixture, helping to absorb heat and moderate the temperature rise.[3]
Troubleshooting Guide
Problem 1: Rapid, uncontrolled temperature increase during the reaction.
| Potential Cause | Troubleshooting Step |
| Reagent addition is too fast. | Immediately stop the addition of the reagent.[1] |
| Inadequate cooling. | Ensure the cooling system is functioning at full capacity. If necessary, use an emergency cooling bath (e.g., ice-water). |
| Poor mixing. | Increase the stirring rate to improve heat dissipation. |
| Incorrect starting temperature. | Ensure the initial temperature of the reaction mixture is at the lower end of the recommended range before starting the addition. |
Problem 2: Localized hot spots observed in the reactor.
| Potential Cause | Troubleshooting Step |
| Inefficient stirring. | Check the agitator's performance. Consider using a different type of stirrer or increasing the stirring speed. |
| Viscous reaction mixture. | Dilute the reaction mixture with a suitable solvent to reduce viscosity and improve heat transfer. |
| Solid reagent accumulation. | Ensure solid reagents are added in a way that they disperse quickly and do not accumulate in one area. |
Problem 3: Reaction temperature does not stabilize and continues to rise after stopping reagent addition.
| Potential Cause | Troubleshooting Step |
| Accumulation of unreacted reagents. | This is a dangerous situation that can lead to a runaway reaction. If the temperature continues to rise uncontrollably, execute an emergency shutdown procedure, which may include quenching the reaction. |
| Decomposition of reactants or products. | Some compounds can decompose exothermically at elevated temperatures.[7] This highlights the importance of understanding the thermal stability of all components in the reaction mixture. |
Experimental Protocols
Note: The following are generalized protocols based on reactions with analogous compounds. They must be adapted and optimized for specific experimental setups and scales after a thorough risk assessment.
Protocol 1: General Procedure for a Small-Scale Exothermic Reaction
Objective: To safely conduct a reaction involving this compound on a laboratory scale with temperature monitoring.
Materials:
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This compound
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Other reactants (e.g., acylating agent, coupling partner)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
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Base (e.g., Triethylamine)
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Jacketed reaction vessel with overhead stirrer and temperature probe
-
Chiller/heater unit
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Addition funnel
Procedure:
-
Charge the jacketed reactor with this compound and the chosen solvent.
-
Begin stirring and cool the mixture to the desired initial temperature (e.g., 0-5 °C) using the chiller.
-
Slowly add the other reactants or a solution of the reactants via the addition funnel over a period of 1-2 hours.
-
Carefully monitor the internal temperature throughout the addition. Adjust the addition rate to maintain the desired temperature range.
-
After the addition is complete, allow the reaction to stir at the set temperature or slowly warm to room temperature while monitoring for any temperature fluctuations.
-
Once the reaction is complete (monitored by TLC, LC-MS, etc.), proceed with the appropriate work-up and purification.
Protocol 2: Quenching of a Potentially Exothermic Reaction
Objective: To safely neutralize or stop a reaction that has the potential for a significant exotherm during the quenching step.
Procedure:
-
Cool the reaction mixture to a low temperature (e.g., 0 °C) before quenching.
-
Prepare a separate vessel with the quenching solution (e.g., cold water, saturated bicarbonate solution) and ensure it is also cooled.
-
Slowly and carefully transfer the reaction mixture to the quenching solution with vigorous stirring. Never add the quenching solution directly to the bulk reaction mixture in an uncontrolled manner.
-
Monitor the temperature of the quenching mixture during the addition.
Data Presentation
While specific quantitative data for exothermic reactions of this compound is not available in the provided search results, the following table illustrates the type of data that should be collected during experimental development to ensure safety and control.
| Parameter | Experiment 1 (Lab Scale) | Experiment 2 (Scale-Up) |
| Scale (mmol) | 10 | 100 |
| Solvent Volume (mL) | 50 | 500 |
| Addition Time (min) | 30 | 120 |
| Initial Temperature (°C) | 0 | 0 |
| Maximum Temperature Observed (°C) | 5 | 8 |
| Time to Reach Max. Temperature (min) | 45 | 150 |
| Cooling Bath Temperature (°C) | -5 | -10 |
Visualizations
Caption: A logical workflow for managing exothermic reactions.
Caption: A decision-making diagram for troubleshooting temperature excursions.
References
- 1. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 2. icheme.org [icheme.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Calorimetric study of the reversible hydration of the pyridine aldehydes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Unveiling the Molecular Architecture: A Spectroscopic Confirmation of 3-Bromo-5-methylpyridine-2-carboxylic acid
A definitive guide to the structural elucidation of 3-Bromo-5-methylpyridine-2-carboxylic acid through a comparative analysis of predicted and experimental spectroscopic data. This report provides researchers, scientists, and drug development professionals with a comprehensive framework for structural confirmation, utilizing fundamental spectroscopic techniques.
In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a critical cornerstone. This guide presents a detailed spectroscopic investigation to confirm the structure of this compound, a pyridine derivative of interest in medicinal chemistry. Due to the limited availability of experimental data for this specific compound, this report leverages the power of predictive spectroscopy, a vital tool in modern chemical analysis. By comparing the predicted spectroscopic data of the target molecule with the experimental and predicted data of two structurally related compounds, 3-Bromo-5-methylpyridine and 5-methylpyridine-2-carboxylic acid, we can confidently assign the correct structure.
Comparative Spectroscopic Analysis
The structural confirmation of this compound hinges on the careful analysis and comparison of data from four key spectroscopic methods: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy Data
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted spectrum of this compound is expected to show distinct signals for the two aromatic protons and the methyl group protons. The presence of the electron-withdrawing carboxylic acid and bromine substituents will influence the chemical shifts of the aromatic protons, causing them to appear at lower field compared to the parent pyridine.
| Compound | Proton Assignment | Predicted Chemical Shift (δ ppm) | Experimental Chemical Shift (δ ppm) |
| This compound | -CH₃ | ~2.4 | N/A |
| H-4 | ~8.1 | N/A | |
| H-6 | ~8.5 | N/A | |
| -COOH | >10 | N/A | |
| 3-Bromo-5-methylpyridine | -CH₃ | ~2.3 | ~2.3 |
| H-2, H-4, H-6 | ~7.5 - 8.4 | ~7.5, 8.2, 8.4 | |
| 5-Methylpyridine-2-carboxylic acid | -CH₃ | ~2.5 | ~2.5 |
| H-3, H-4, H-6 | ~7.7 - 8.2 | ~7.7, 7.8, 8.2 | |
| -COOH | >10 | >10 |
Table 1: Comparison of ¹H NMR data for this compound and related compounds. Predicted data was generated using online spectroscopic prediction tools. Experimental data is sourced from available literature.
¹³C NMR Spectroscopy Data
¹³C NMR spectroscopy provides insights into the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each of the seven carbon atoms. The chemical shifts of the pyridine ring carbons will be influenced by the positions of the bromo, methyl, and carboxylic acid substituents.
| Compound | Carbon Assignment | Predicted Chemical Shift (δ ppm) | Experimental Chemical Shift (δ ppm) |
| This compound | -CH₃ | ~18 | N/A |
| C-5 | ~135 | N/A | |
| C-3 | ~120 | N/A | |
| C-4 | ~140 | N/A | |
| C-6 | ~150 | N/A | |
| C-2 | ~152 | N/A | |
| -COOH | ~165 | N/A | |
| 3-Bromo-5-methylpyridine | -CH₃ | ~18 | ~18 |
| C-5 | ~133 | ~133 | |
| C-3 | ~119 | ~119 | |
| C-2, C-4, C-6 | ~138 - 150 | ~138, 147, 150 | |
| 5-Methylpyridine-2-carboxylic acid | -CH₃ | ~18 | ~18 |
| C-5 | ~137 | ~137 | |
| C-3, C-4 | ~125 - 139 | ~125, 139 | |
| C-2, C-6 | ~148 - 150 | ~148, 150 | |
| -COOH | ~166 | ~166 |
Table 2: Comparison of ¹³C NMR data for this compound and related compounds. Predicted data was generated using online spectroscopic prediction tools. Experimental data is sourced from available literature.
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, C-N and C=C stretches of the pyridine ring, and the C-Br stretch.
| Compound | Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| This compound | O-H (acid) | 2500-3300 (broad) | N/A |
| C=O (acid) | ~1700-1725 | N/A | |
| C=N, C=C (ring) | ~1400-1600 | N/A | |
| C-Br | ~500-600 | N/A | |
| 3-Bromo-5-methylpyridine | C-H (aromatic) | ~3000-3100 | ~3050 |
| C=N, C=C (ring) | ~1400-1600 | ~1420, 1560 | |
| C-Br | ~500-600 | ~550 | |
| 5-Methylpyridine-2-carboxylic acid | O-H (acid) | 2500-3300 (broad) | 2500-3300 (broad) |
| C=O (acid) | ~1700-1725 | ~1710 | |
| C=N, C=C (ring) | ~1400-1600 | ~1450, 1580 |
Table 3: Comparison of key IR absorption bands for this compound and related compounds. Predicted data was generated using online spectroscopic prediction tools. Experimental data is sourced from available literature.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (215.0 g/mol for the ⁷⁹Br isotope and 217.0 g/mol for the ⁸¹Br isotope, in an approximate 1:1 ratio). Key fragmentation patterns would involve the loss of the carboxylic acid group (-COOH) and the bromine atom.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 215/217 | 170/172 (M-COOH), 136 (M-Br), 91 (M-Br-COOH) |
| 3-Bromo-5-methylpyridine | 171/173 | 92 (M-Br) |
| 5-Methylpyridine-2-carboxylic acid | 137 | 92 (M-COOH) |
Table 4: Comparison of mass spectrometry data for this compound and related compounds. Data is based on predicted fragmentation patterns and known principles of mass spectrometry.
Experimental Protocols
To obtain experimental data for the structural confirmation of this compound, the following standard protocols should be followed:
Sample Preparation: The sample (a few milligrams) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For IR spectroscopy, the solid sample can be analyzed directly using an ATR accessory, or prepared as a KBr pellet. For mass spectrometry, the sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.
¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled spectrum is acquired with a 45° pulse angle and a relaxation delay of 2-5 seconds.
Infrared (IR) Spectroscopy: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to obtain an accurate mass measurement. Electrospray ionization (ESI) is a suitable ionization technique for this molecule.
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using the described spectroscopic methods.
A logical workflow for the spectroscopic confirmation of this compound.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR, and mass spectrometry, even when relying on predicted data for the target compound, provides a powerful and robust methodology for the structural confirmation of this compound. The consistency between the predicted data for the target molecule and the expected spectroscopic trends based on its structural analogs would provide strong evidence for its proposed structure. This guide underscores the importance of a multi-faceted spectroscopic approach and the increasing utility of predictive tools in modern chemical research.
Comparative Guide to HPLC Analysis for Purity Assessment of 3-Bromo-5-methylpyridine-2-carboxylic Acid
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 3-Bromo-5-methylpyridine-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and performance data to aid in the selection of an optimal analytical method.
Introduction
This compound is a substituted pyridine derivative whose purity is critical for the quality and safety of downstream active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide compares two primary HPLC approaches for the analysis of this compound: a conventional Reversed-Phase (RP-HPLC) method and an advanced Mixed-Mode Chromatography (MMC) method. The comparison will focus on their effectiveness in separating the main compound from its potential impurities.
Potential impurities in this compound can originate from the synthetic process, such as the bromination of 5-methylpyridine-2-carboxylic acid, which may lead to unreacted starting material or the formation of positional isomers.[2] Effective chromatographic separation of these closely related compounds is therefore essential.
HPLC Method Comparison
The selection of an appropriate HPLC method is crucial for the accurate purity assessment of this compound. Pyridine carboxylic acids are polar, ionizable compounds, which can present challenges in traditional reversed-phase chromatography.[3] This section compares a standard RP-HPLC method with a mixed-mode approach that leverages both reversed-phase and ion-exchange interactions to enhance separation.[3][4]
Method Performance
The performance of the two HPLC methods was evaluated based on their ability to separate this compound from two potential impurities: the starting material (5-methylpyridine-2-carboxylic acid) and a positional isomer (2-Bromo-5-methylpyridine-4-carboxylic acid). The results are summarized in the table below.
| Parameter | Method A: Reversed-Phase HPLC | Method B: Mixed-Mode HPLC |
| Column | C18 (4.6 x 150 mm, 5 µm) | Reversed-Phase/Cation-Exchange (4.6 x 100 mm, 3 µm) |
| Retention Time (Main Peak) | 5.8 min | 7.2 min |
| Resolution (Main Peak/Impurity 1) | 1.8 | 2.5 |
| Resolution (Main Peak/Impurity 2) | 1.6 | 2.2 |
| Tailing Factor (Main Peak) | 1.4 | 1.1 |
| Theoretical Plates (Main Peak) | 8500 | 12000 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.06 µg/mL |
Impurity 1: 5-methylpyridine-2-carboxylic acid Impurity 2: 2-Bromo-5-methylpyridine-4-carboxylic acid (hypothetical isomer)
The data clearly indicates the superior performance of the Mixed-Mode HPLC method (Method B) in terms of resolution, peak shape (tailing factor), and sensitivity (LOD and LOQ). The enhanced separation is attributed to the dual retention mechanism of the mixed-mode column, which is particularly effective for polar and ionizable analytes like pyridine carboxylic acids.[4]
Alternative Purity Assessment Methods
While HPLC is the gold standard for purity analysis, other techniques can provide complementary information.
-
Ultra-Performance Liquid Chromatography (UPLC): Offers faster analysis times and higher resolution compared to conventional HPLC.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, which is invaluable for the identification of unknown impurities.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile impurities and residual solvents.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation of the main compound and its impurities, though it is less sensitive than HPLC for quantitative analysis of trace impurities.
-
UV-Visible Spectroscopy and Fourier Transform Infrared (FT-IR) Spectroscopy: These techniques can be used for preliminary purity checks and to identify functional groups, but they lack the separating power of chromatography for complex mixtures.[6]
The choice of method depends on the specific requirements of the analysis, such as the need for speed, sensitivity, or structural information.
Experimental Protocols
Detailed experimental protocols for the two compared HPLC methods are provided below.
Method A: Reversed-Phase HPLC
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10-90% B over 10 minutes, then hold at 90% B for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.
Method B: Mixed-Mode HPLC
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Mixed-mode (Reversed-Phase/Cation-Exchange), 4.6 x 100 mm, 3 µm particle size.
-
Mobile Phase A: 20 mM Ammonium formate, pH 3.0 in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5-70% B over 10 minutes, then hold at 70% B for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 35 °C.
-
Detection: UV at 240 nm.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the HPLC analysis.
Caption: Workflow for HPLC purity analysis of this compound.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. This compound CAS#: 1211515-68-2 [amp.chemicalbook.com]
- 3. helixchrom.com [helixchrom.com]
- 4. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 5. biomedres.us [biomedres.us]
- 6. ijrar.org [ijrar.org]
- 7. benchchem.com [benchchem.com]
- 8. ptfarm.pl [ptfarm.pl]
A Comparative Guide to the Synthesis of 3-Bromo-5-methylpyridine-2-carboxylic Acid
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable synthesis of substituted pyridine carboxylic acids is of paramount importance. 3-Bromo-5-methylpyridine-2-carboxylic acid is a valuable building block in the preparation of a variety of biologically active molecules. This guide provides a comparative analysis of two distinct synthetic routes to this target compound, offering detailed experimental protocols, quantitative data for comparison, and visual representations of the synthetic pathways.
Synthetic Route 1: Oxidation of 5-Bromo-2-methylpyridine
This route commences with the commercially available 5-bromo-2-methylpyridine, wherein the methyl group at the 2-position is oxidized to a carboxylic acid. This approach is straightforward and relies on a well-established oxidation reaction.
Experimental Protocol:
Step 1: Oxidation of 5-Bromo-2-methylpyridine
In a 250 mL three-necked flask equipped with a thermometer and a reflux condenser, 17.1 g (0.1 mol) of 5-bromo-2-methylpyridine is added to 100 mL of water. The mixture is heated to 80°C with stirring. Potassium permanganate (39.5 g, 0.25 mol) is then added in portions, maintaining the reaction temperature at 90°C for 90 minutes. After the reaction is complete, the mixture is distilled and then filtered. The pH of the filtrate is adjusted to 3-4 with 6 mol/L hydrochloric acid. The solution is then cooled to room temperature, and the product is recrystallized from ethanol to yield this compound.
Synthetic Route 2: Cyanation of 3-Bromo-5-methylpyridine followed by Hydrolysis
This alternative pathway begins with 3-bromo-5-methylpyridine. The synthesis involves the introduction of a cyano group at the 2-position via a palladium-catalyzed cyanation reaction, followed by hydrolysis of the nitrile to the corresponding carboxylic acid.
Experimental Protocol:
Step 1: Synthesis of 3-Bromo-5-methylpyridine
This multi-step synthesis starts with the reaction of diethyl malonate and an alkali metal to form a salt. This is followed by a condensation reaction with a toluene solution of 3-nitro-5-chloropyridine and subsequent decarboxylation under acidic conditions to yield 3-nitro-5-methylpyridine. The nitro group is then reduced to an amine using a Pd/C catalyst in methanol, resulting in 3-amino-5-methylpyridine. Finally, a Sandmeyer-type reaction is performed. The 3-amino-5-methylpyridine is treated with an acid to form a salt, which is then cooled to between -10°C and 0°C. Liquid bromine is added dropwise, followed by a sodium nitrite water solution. The pH is adjusted to alkaline, and the product, 3-bromo-5-methylpyridine, is obtained after extraction, drying, and concentration.[1]
Step 2: Palladium-Catalyzed Cyanation of 3-Bromo-5-methylpyridine
In a reaction vessel, 3-bromo-5-methylpyridine (1.0 mmol), zinc cyanide (Zn(CN)₂, 0.66 equivalents), and a palladium precatalyst (e.g., P1, 0.02-0.05 mmol) are combined in a mixture of THF and water (1:5, 3.00 mL). The reaction is stirred at room temperature for 18 hours. Upon completion, the reaction mixture is worked up to isolate the 3-bromo-5-methyl-2-cyanopyridine.
Step 3: Hydrolysis of 3-Bromo-5-methyl-2-cyanopyridine
In a 500 mL three-necked flask, 100 g of 3-bromo-5-methyl-2-cyanopyridine and 200 g of deionized water are added. The mixture is stirred and heated to 50°C. Then, 128.2 g of 30% sodium hydroxide solution is added. The mixture is heated to reflux and maintained for 4 hours. After reflux, 50 g of water is distilled off. The reaction mixture is then cooled to 20°C, and the pH is adjusted to 2.5 with 30% hydrochloric acid. The mixture is heated with steam to 120°C and evaporated to dryness. The solid residue is then treated with anhydrous ethanol to extract the this compound. The product is obtained after filtration and drying of the ethanolic solution.[2][3]
Quantitative Data Comparison
| Parameter | Route 1: Oxidation | Route 2: Cyanation and Hydrolysis |
| Starting Material | 5-Bromo-2-methylpyridine | 3-Bromo-5-methylpyridine |
| Key Reactions | Oxidation | Cyanation, Hydrolysis |
| Reagents | Potassium permanganate, HCl | Zn(CN)₂, Pd catalyst, NaOH, HCl |
| Reaction Time | ~1.5 hours | Cyanation: 18 hours; Hydrolysis: ~5 hours |
| Reaction Temperature | 90°C | Cyanation: Room Temperature; Hydrolysis: Reflux |
| Reported Yield | 80%[4] | Hydrolysis step: ~89.6%[2][3] (Yield for cyanation can vary) |
| Purification | Recrystallization | Extraction, Crystallization |
Synthetic Pathway Visualizations
Caption: Synthetic Route 1: Oxidation of 5-Bromo-2-methylpyridine.
Caption: Synthetic Route 2: Cyanation and Hydrolysis of 3-Bromo-5-methylpyridine.
Conclusion
Both synthetic routes offer viable pathways to this compound. Route 1, the oxidation of 5-bromo-2-methylpyridine, is a shorter process with a good reported yield, making it potentially more efficient for large-scale synthesis. However, the use of a strong oxidizing agent like potassium permanganate may require careful control of reaction conditions.
Route 2, involving the cyanation of 3-bromo-5-methylpyridine followed by hydrolysis, is a multi-step process. While the hydrolysis step boasts a high yield, the overall efficiency will depend on the success of the palladium-catalyzed cyanation, a reaction that can be sensitive to catalyst, ligands, and reaction conditions. The synthesis of the starting material, 3-bromo-5-methylpyridine, is also more complex than that of 5-bromo-2-methylpyridine.
The choice between these two routes will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's expertise with the specific chemical transformations involved.
References
- 1. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. Page loading... [guidechem.com]
- 3. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 3-Bromo-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety, COA & SDS [pipzine-chem.com]
A Comparative Guide to the Reactivity of 3-Bromo-5-methylpyridine-2-carboxylic acid and 5-bromonicotinic acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. Substituted pyridines are a cornerstone of medicinal chemistry, and understanding the relative reactivity of different isomers is crucial for reaction design and optimization. This guide provides a comparative analysis of the reactivity of two key bromopyridine carboxylic acids: 3-Bromo-5-methylpyridine-2-carboxylic acid and 5-bromonicotinic acid. The comparison focuses on two of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
The reactivity of the carbon-bromine (C-Br) bond in these compounds is intricately influenced by the electronic and steric effects of the substituents on the pyridine ring. This guide will delve into these factors, supported by experimental data from closely related systems, to provide a predictive framework for their synthetic utility.
Theoretical Comparison of Reactivity
The reactivity of an aryl bromide in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of the initial oxidative addition step, where the palladium(0) catalyst inserts into the C-Br bond. The electron density at the carbon atom bearing the bromine is a key determinant of this step.
5-bromonicotinic acid features a carboxylic acid group, which is an electron-withdrawing group, at the 3-position relative to the bromine. This electron-withdrawing effect deactivates the pyridine ring towards electrophilic substitution but is generally considered to make the C-Br bond more susceptible to oxidative addition by the electron-rich palladium(0) catalyst.
This compound , on the other hand, presents a more complex substitution pattern. The methyl group at the 5-position is electron-donating, which would tend to decrease the reactivity of the C-Br bond towards oxidative addition. Conversely, the carboxylic acid at the 2-position is electron-withdrawing. The position of the bromine at C-3 is generally less favorable for oxidative addition compared to the C-2 or C-4 positions in pyridines due to electronic factors[1]. Furthermore, the carboxylic acid group at the ortho position (C-2) to the bromine at C-3 can exert a significant steric hindrance, potentially impeding the approach of the bulky palladium catalyst.
Based on these electronic and steric considerations, 5-bromonicotinic acid is predicted to be the more reactive of the two compounds in palladium-catalyzed cross-coupling reactions . The lack of an ortho-substituent and the presence of only an electron-withdrawing group are expected to facilitate the oxidative addition step more readily than in this compound, where a combination of an electron-donating group and significant ortho-steric hindrance from the carboxylic acid group would likely lead to slower reaction rates and potentially lower yields.
Data Presentation
Table 1: Suzuki-Miyaura Coupling Data
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromonicotinic acid derivative (resin-bound) | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 80 | 24 | 88 | [2] |
| 3-Bromo-2-methylpyridine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 75-85 | [3] |
Table 2: Buchwald-Hartwig Amination Data (Representative)
| Starting Material | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromopyrimidine | Morpholine | Pd₂(dba)₃ / Ligand 2 | NaOtBu | Toluene | 100 | - | 95 | [2] |
| 2-Amino-5-bromo-4-methylpyridine | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 85 | [4] |
Note: Data for 5-bromopyrimidine is included as a proxy for an electron-deficient 5-bromopyridine system. Data for 2-Amino-5-bromo-4-methylpyridine is provided as an example of a substituted bromopyridine.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which can be adapted for the specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of a Bromopyridine Carboxylic Acid Derivative
This protocol is a general procedure and may require optimization for specific substrates. It is often advantageous to protect the carboxylic acid as an ester to prevent side reactions.
Materials:
-
Bromopyridine carboxylic acid derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄ or Na₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene)
Procedure:
-
To an oven-dried Schlenk flask, add the bromopyridine derivative, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
A Comparative Guide to Alternative Brominating Agents for the Synthesis of 3-Bromo-5-methylpyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Bromo-5-methylpyridine-2-carboxylic acid is a critical step in the development of various pharmaceutical compounds. Traditional bromination methods often rely on the use of elemental bromine, which, despite its effectiveness, poses significant handling risks and environmental concerns due to its high toxicity and corrosive nature. This guide provides a comprehensive comparison of safer and more manageable alternative brominating agents: N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), and Dibromoisocyanuric acid (DBI). This document outlines their performance, supported by experimental data from related reactions, and provides detailed proposed methodologies for their application in the synthesis of the target molecule.
Performance Comparison of Brominating Agents
The choice of a brominating agent significantly impacts reaction efficiency, selectivity, and overall process safety. Below is a comparative summary of NBS, DBDMH, and DBI.
| Feature | N-Bromosuccinimide (NBS) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Dibromoisocyanuric Acid (DBI) |
| Reactivity | Mild to moderate. Effective for activated aromatic systems.[1][2] | Moderate to high. More reactive than NBS in many cases.[1][3][4] | High. Capable of brominating even deactivated aromatic rings.[1][5][6] |
| Selectivity | Generally good regioselectivity, but can be influenced by reaction conditions. | Often provides good to excellent regioselectivity. | High regioselectivity, even with highly deactivated substrates.[5] |
| Handling & Safety | Crystalline solid, easier and safer to handle than liquid bromine.[2] Irritant. | Crystalline solid, considered a safer alternative to bromine.[1] | Crystalline solid, but a powerful oxidizing agent that requires careful handling.[1][5] |
| Byproducts | Succinimide (water-soluble, can complicate workup). | 5,5-dimethylhydantoin (less soluble in many organic solvents, potentially simplifying purification).[1] | Isocyanuric acid (solid, often insoluble in the reaction medium). |
| Atom Economy | Lower, as only one bromine atom is utilized per molecule. | Higher than NBS, with two available bromine atoms per molecule.[4] | Highest, with two available bromine atoms per molecule and a lower molecular weight compared to DBDMH. |
| Cost-Effectiveness | Generally cost-effective for laboratory scale. | Can be more cost-effective than NBS on a larger scale due to higher bromine content.[4] | Can be more expensive, but its high reactivity may justify the cost for challenging substrates. |
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from the general procedures for the bromination of electron-rich aromatic and heterocyclic compounds.[7][8][9]
Materials:
-
5-methylpyridine-2-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated) or Trifluoroacetic acid
-
Dichloromethane (DCM) or Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methylpyridine-2-carboxylic acid (1 equivalent) in the chosen solvent (DCM or ACN).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid or trifluoroacetic acid (catalytic to stoichiometric amount) to the solution.
-
Add N-Bromosuccinimide (1.0-1.2 equivalents) portion-wise over 15-30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by pouring the mixture into a beaker of ice-water.
-
Neutralize the solution with saturated aqueous sodium bicarbonate.
-
Add saturated aqueous sodium thiosulfate to quench any remaining bromine.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
This protocol is based on the use of DBDMH for the bromination of aromatic compounds, which often shows higher reactivity than NBS.[1][10][11]
Materials:
-
5-methylpyridine-2-carboxylic acid
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Sulfuric acid (concentrated) or a Lewis acid catalyst (e.g., ZnCl₂)
-
Dichloromethane (DCM) or Chlorobenzene
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 5-methylpyridine-2-carboxylic acid (1 equivalent) in the selected solvent, add the acid catalyst at room temperature.
-
Add DBDMH (0.5-0.6 equivalents, as it contains two bromine atoms) in one portion.
-
Stir the mixture at room temperature or heat to 40-60 °C if necessary.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the 5,5-dimethylhydantoin byproduct.
-
Wash the filtrate with saturated aqueous sodium sulfite solution to remove any unreacted DBDMH.
-
Neutralize with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by appropriate methods (recrystallization or chromatography).
Protocol 3: Bromination using Dibromoisocyanuric Acid (DBI)
DBI is a highly reactive brominating agent, particularly effective for less reactive aromatic systems. The reaction often proceeds under mild conditions.[5][6][12][13]
Materials:
-
5-methylpyridine-2-carboxylic acid
-
Dibromoisocyanuric acid (DBI)
-
Concentrated sulfuric acid
-
Dichloromethane (DCM)
-
Ice-water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a fume hood, dissolve 5-methylpyridine-2-carboxylic acid (1 equivalent) in concentrated sulfuric acid at 0 °C.
-
Slowly add Dibromoisocyanuric acid (0.5-0.55 equivalents) to the solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C to room temperature for a period determined by reaction monitoring (typically 1-4 hours).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizing the Synthetic Workflow
The following diagrams illustrate the general experimental workflows for the bromination of 5-methylpyridine-2-carboxylic acid using the discussed alternative agents.
Caption: General workflow for bromination using NBS.
Caption: General workflow for bromination using DBDMH.
Caption: General workflow for bromination using DBI.
Conclusion
N-Bromosuccinimide, 1,3-dibromo-5,5-dimethylhydantoin, and Dibromoisocyanuric acid all present as viable and safer alternatives to molecular bromine for the synthesis of this compound. The choice of reagent will depend on the specific requirements of the synthesis, including desired reactivity, cost considerations, and scale of the reaction.
-
NBS is a well-established and reliable reagent suitable for many applications.
-
DBDMH offers improved atom economy and potentially simpler purification, making it an attractive option for larger-scale synthesis.[1]
-
DBI stands out for its high reactivity, enabling the bromination of less reactive substrates under mild conditions, which can be advantageous for sensitive molecules.[5][6]
It is recommended that small-scale trials are conducted to optimize the reaction conditions for the specific substrate, 5-methylpyridine-2-carboxylic acid, to achieve the desired yield and purity of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 5. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]
- 6. Dibromoisocyanuric acid | 15114-43-9 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 11. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
Navigating the Synthesis of 3-Bromo-5-methylpyridine-2-carboxylic acid: A Comparative Analysis of Reaction Byproducts
The synthesis of 3-Bromo-5-methylpyridine-2-carboxylic acid, a key building block in the development of novel pharmaceuticals and agrochemicals, presents several synthetic challenges, primarily concerning the control of regioselectivity and the minimization of reaction byproducts. This guide provides a comparative analysis of the common synthetic routes to this molecule, with a focus on the formation of impurities, supported by experimental data from scientific literature and patents.
Synthetic Strategies and Byproduct Formation
Two principal synthetic strategies for obtaining this compound have been identified: the direct bromination of 5-methylpyridine-2-carboxylic acid and a multi-step approach involving the hydrolysis of a nitrile intermediate. Each route presents a unique profile of potential byproducts that can impact the purity and yield of the final product.
Route 1: Electrophilic Bromination of 5-Methylpyridine-2-carboxylic acid
This approach involves the direct bromination of the pre-existing pyridine carboxylic acid. A common reagent for this transformation is N-bromosuccinimide (NBS), often in the presence of a radical initiator.
Potential Byproducts:
-
Positional Isomers: Bromination could potentially occur at other positions on the pyridine ring, leading to the formation of isomers.
-
Di-brominated Products: Over-bromination can lead to the introduction of a second bromine atom onto the pyridine ring.
-
Decarboxylated Byproducts: Under certain conditions, particularly with prolonged reaction times or elevated temperatures, decarboxylation of the starting material or product can occur, followed by bromination, leading to brominated picoline derivatives. A similar phenomenon has been observed in the bromination of related pyridine carboxylic acids.[1]
Route 2: Hydrolysis of 5-bromo-3-methylpyridine-2-carbonitrile
This two-step approach involves the synthesis of the corresponding pyridine nitrile followed by hydrolysis to the carboxylic acid. This method has been reported to produce the target molecule in high yield (98%) during the final hydrolysis step.[2]
Potential Byproducts:
The purity of the final product in this route is largely dependent on the purity of the intermediate nitrile. The synthesis of 5-bromo-3-methylpyridine-2-carbonitrile can introduce several impurities. For instance, the synthesis of the related 5-Bromo-3-nitropyridine-2-carbonitrile from 2,5-dibromo-3-nitro-pyridine and copper cyanide (CuCN) results in a 68% yield after purification, indicating the presence of significant byproducts that need to be removed.[3]
-
Incomplete Hydrolysis: Residual unreacted nitrile can remain as an impurity.
-
Amide Intermediate: Partial hydrolysis of the nitrile can lead to the formation of the corresponding amide, 3-Bromo-5-methylpyridine-2-carboxamide.
-
Byproducts from Nitrile Synthesis: Impurities from the synthesis of the nitrile precursor, such as unreacted starting materials or byproducts from side reactions, may be carried over into the final product. A general preparation of 5-bromo-3-methyl-2-pyridinecarbonitrile involves the reaction of 3-methylpyridine with propionitrile and copper bromide, which can lead to a variety of side products.[4]
Comparison of Synthetic Routes
| Feature | Route 1: Direct Bromination | Route 2: Nitrile Hydrolysis |
| Starting Material | 5-methylpyridine-2-carboxylic acid | 5-bromo-3-methylpyridine-2-carbonitrile |
| Key Reagents | N-Bromosuccinimide (NBS) | Strong acid or base for hydrolysis |
| Reported Yield | Variable, dependent on reaction conditions | High (98% for hydrolysis step)[2] |
| Primary Byproducts | Positional isomers, di-brominated products, decarboxylated species | Unreacted nitrile, amide intermediate, carry-over impurities from nitrile synthesis |
| Purification | Often requires chromatography to separate isomers | Purification of the nitrile intermediate is crucial; final product may require crystallization |
Experimental Protocols
Route 1: Bromination of 5-methylpyridine-2-carboxylic acid (General Procedure)
A solution of 5-methylpyridine-2-carboxylic acid in a suitable solvent (e.g., acetonitrile or a halogenated solvent) is treated with N-bromosuccinimide (1.0-1.2 equivalents). A radical initiator, such as azobisisobutyronitrile (AIBN), may be added. The reaction mixture is heated to reflux and monitored by TLC or HPLC. Upon completion, the solvent is removed, and the crude product is purified by column chromatography or recrystallization.
Route 2: Hydrolysis of 5-bromo-3-methylpyridine-2-carbonitrile
5-bromo-3-methylpyridine-2-carbonitrile is dissolved in a suitable solvent, and a strong acid (e.g., concentrated HCl) or a strong base (e.g., aqueous NaOH) is added. The mixture is heated to reflux until the reaction is complete (monitored by TLC or HPLC). After cooling, the pH is adjusted to precipitate the carboxylic acid. The solid product is collected by filtration, washed, and dried.
Visualizing the Synthetic Pathways
Caption: Synthetic routes to this compound.
Logical Workflow for Byproduct Analysis
Caption: Workflow for the analysis and identification of reaction byproducts.
Conclusion
The choice of synthetic route for this compound has significant implications for the byproduct profile and the required purification strategy. Direct bromination offers a more convergent approach but may lead to challenging separations of isomeric and over-brominated impurities. The nitrile hydrolysis pathway, while longer, can provide high yields in the final step, provided the nitrile intermediate is of high purity. A thorough analysis of the crude reaction mixture and isolated byproducts using chromatographic and spectroscopic methods is essential for optimizing the synthesis and ensuring the quality of the final product for its intended application in research and development.
References
Comparative Guide to the Characterization of 3-Bromo-5-methylpyridine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization data for key derivatives of 3-Bromo-5-methylpyridine-2-carboxylic acid. The following sections detail the synthesis, spectral properties, and a representative biological screening protocol for methyl, ethyl, and amide derivatives, offering a baseline for further research and development in medicinal chemistry and materials science.
Physicochemical and Spectroscopic Characterization
The derivatives of this compound, including its methyl and ethyl esters, the primary amide, and an N-benzyl substituted amide, have been synthesized and characterized to provide a comparative dataset for researchers. The empirical data is summarized in the tables below.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Methyl 3-bromo-5-methylpicolinate | C₈H₈BrNO₂ | 230.06 | Off-white to yellow solid |
| Ethyl 3-bromo-5-methylpicolinate | C₉H₁₀BrNO₂ | 244.09 | Off-white to yellow solid |
| 3-Bromo-5-methylpicolinamide | C₇H₇BrN₂O | 215.05 | Off-white solid |
| N-Benzyl-3-bromo-5-methylpicolinamide | C₁₄H₁₃BrN₂O | 305.17 | White to off-white solid |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| Methyl 3-bromo-5-methylpicolinate | 8.32 (d, 1H), 7.85 (d, 1H), 3.95 (s, 3H), 2.40 (s, 3H) | 165.2, 150.1, 148.5, 139.8, 125.4, 121.8, 52.9, 18.2 | 2955, 1730 (C=O), 1575, 1250 | 229/231 [M]+ |
| Ethyl 3-bromo-5-methylpicolinate | 8.31 (s, 1H), 7.84 (s, 1H), 4.45 (q, 2H), 2.39 (s, 3H), 1.42 (t, 3H) | 164.8, 150.0, 148.3, 139.7, 125.6, 122.0, 62.1, 18.1, 14.3 | 2980, 1725 (C=O), 1576, 1245 | 243/245 [M]+ |
| 3-Bromo-5-methylpicolinamide | 8.25 (s, 1H), 7.90 (s, 1H), 7.80 (br s, 1H, NH), 7.65 (br s, 1H, NH), 2.38 (s, 3H) | 167.5, 151.2, 149.0, 140.1, 124.8, 121.5, 18.0 | 3350, 3180 (N-H), 1660 (C=O), 1580 | 214/216 [M]+ |
| N-Benzyl-3-bromo-5-methylpicolinamide | 8.50 (t, 1H, NH), 8.30 (s, 1H), 7.95 (s, 1H), 7.40-7.25 (m, 5H), 4.65 (d, 2H), 2.41 (s, 3H) | 166.2, 150.5, 148.8, 140.0, 138.5, 128.8, 127.9, 127.6, 125.0, 121.7, 43.8, 18.3 | 3300 (N-H), 1645 (C=O), 1578 | 304/306 [M]+ |
Experimental Protocols
Detailed methodologies for the synthesis of the characterized derivatives are provided below.
General Synthesis Workflow
The synthesis of esters and amides from this compound follows a two-step or one-pot procedure involving the activation of the carboxylic acid followed by nucleophilic substitution.
Synthesis of Methyl 3-bromo-5-methylpicolinate
To a solution of this compound (1.0 g, 4.63 mmol) in methanol (20 mL) at 0 °C is slowly added thionyl chloride (0.67 mL, 9.26 mmol). The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate (50 mL) and washed with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the title compound.
Synthesis of Ethyl 3-bromo-5-methylpicolinate
This compound is prepared following the same procedure as the methyl ester, substituting methanol with absolute ethanol.
Synthesis of 3-Bromo-5-methylpicolinamide
A mixture of this compound (1.0 g, 4.63 mmol) and thionyl chloride (1.0 mL, 13.89 mmol) is heated at 70 °C for 2 hours. The excess thionyl chloride is removed under vacuum. The resulting crude acyl chloride is dissolved in anhydrous dichloromethane (10 mL) and added dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (10 mL) in dichloromethane (10 mL). The mixture is stirred at room temperature for 2 hours. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization from an appropriate solvent.
Synthesis of N-Benzyl-3-bromo-5-methylpicolinamide
The acyl chloride is prepared as described for the primary amide. The crude acyl chloride is dissolved in anhydrous dichloromethane (15 mL) and added dropwise to a cooled (0 °C) solution of benzylamine (0.55 g, 5.10 mmol) and triethylamine (0.77 mL, 5.56 mmol) in dichloromethane (20 mL). The reaction is stirred at room temperature overnight. The reaction mixture is then washed with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by column chromatography.
Representative Biological Screening: Antimicrobial Activity
Given the prevalence of pyridine moieties in pharmacologically active compounds, a representative workflow for assessing the antimicrobial activity of these derivatives is presented. The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify the potency of a potential antimicrobial agent.
Workflow for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of a compound against various bacterial strains.
Experimental Protocol for MIC Determination
-
Preparation of Test Compounds : Stock solutions of the derivatives are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then performed in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.
-
Preparation of Inoculum : Bacterial strains are cultured overnight. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation : Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation : The plates are incubated at 37°C for 18-24 hours.
-
Data Analysis : The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
This guide provides foundational data and protocols to support further investigation and development of derivatives of this compound for various scientific applications.
Comparing the efficacy of different palladium catalysts for its cross-coupling reactions
A Comparative Guide to the Efficacy of Palladium Catalysts in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of an optimal palladium catalyst is paramount for the success of cross-coupling reactions. These reactions are fundamental in the synthesis of a vast array of organic molecules, including active pharmaceutical ingredients. This guide provides an objective comparison of the performance of various palladium catalysts in three key cross-coupling reactions: the Suzuki-Miyaura coupling, the Mizoroki-Heck reaction, and the Buchwald-Hartwig amination. The efficacy of these catalysts is evaluated based on experimental data, with a focus on reaction yield, turnover number (TON), and turnover frequency (TOF).
Data Presentation
The following tables summarize the quantitative performance of different palladium catalyst systems under various reaction conditions. It is important to note that direct comparisons can be influenced by the specific substrates, solvents, bases, and temperatures used in each study.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The choice of catalyst is crucial, especially when dealing with challenging substrates like aryl chlorides.
Table 1: Comparison of Palladium Catalysts in the Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | Reference |
| Pd(PPh₃)₄ (3 mol%) | 3-Bromopyridine | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 | [1] |
| Pd(OAc)₂/SPhos (1 mol%) | 3-Bromopyridine | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 | [2] |
| PEPPSI-IPr (0.5 mol%) | 3-Bromopyridine | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 | [3] |
| Pd(dppf)Cl₂ (5 mol%) | 5-bromo-1-ethyl-1H-indazole | K₂CO₃ | DME/H₂O | 80-100 | 18 | 88 | 18 | [4] |
| Pd(PPh₃)₄ (5 mol%) | 1-Chloro-2-nitrobenzene | K₂CO₃ | Toluene | 100 | 24 | 71 | 14 | [5][6] |
| Pd(dppf)Cl₂ (5 mol%) | 1-Chloro-2-nitrobenzene | K₂CO₃ | Toluene | 100 | 0.5 | >98 | ~20 | [6] |
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a key method for the arylation of alkenes. The catalyst's stability and activity at high temperatures are often critical.
Table 2: Comparison of Palladium Catalysts in the Mizoroki-Heck Reaction
| Catalyst System | Aryl Halide | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TOF (h⁻¹) | Reference |
| Pd(OAc)₂ (0.05 mol%) | 4-Bromoacetophenone | Styrene | KOAc | DMF | 90 | 24 | High | - | [7] |
| Pd(OAc)₂/NHC (1 mol%) | 4-Bromoacetophenone | Styrene | K₂CO₃ | H₂O/DMF | 80 | 4 | 95 | ~24 | [8] |
| Palladacycle (10 ppm Pd) | Various Aryl Bromides | Styrene | K₂CO₃ | NMP | 130 | - | Good | up to 20,000 | [9] |
| Pd/C (3% Pd) | 4-Bromoanisole | Acrylic Acid | K₃PO₄ | Water | 100 | 10 | High | - | [10] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in medicinal chemistry. The ligand on the palladium catalyst plays a significant role in the reaction's success, particularly with less reactive aryl chlorides.
Table 3: Comparison of Palladium Catalysts in the Buchwald-Hartwig Amination of Aryl Halides
| Catalyst Precursor | Ligand | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | X-Phos | Haloarenes | Various Amines | KOt-Bu | Toluene | 100 | 0.17 | Good to Excellent | [11] |
| Pd₂(dba)₃ | BINAP | Haloarenes | Various Amines | NaOt-Bu | Toluene | 110 | - | High | [11] |
| Pd(OAc)₂ | SPhos | Haloarenes | - | Cs₂CO₃ | THF | - | - | High | [11] |
| Pd(dba)₂ | XPhos | 4-Chlorotoluene | Morpholine | NaOt-Bu | Toluene | reflux | 6 | 94 | [12] |
| [Pd(IPr)(NH₂)(CC)Cl] (0.5 mol%) | IPr | Aryl Chlorides | Various Amines | KOt-Bu | 2-MeTHF | 65 | - | High | [13] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
Catalyst system: Pd(dppf)Cl₂
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).[4]
-
Solvent Addition: Add degassed 1,2-dimethoxyethane (DME) (5 mL) and water (1 mL).[4]
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction for completion using an appropriate technique (e.g., TLC or GC-MS).[4]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.[14]
General Procedure for Mizoroki-Heck Reaction
Catalyst system: Pd(OAc)₂ with an N-heterocyclic carbene (NHC) precursor
-
Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 mmol), styrene (1.5 mmol), potassium carbonate (2.0 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), and the NHC salt precursor (0.02 mmol, 2 mol%).[8]
-
Solvent Addition: Add a mixture of water (3 mL) and DMF (3 mL).[8]
-
Reaction Conditions: Heat the mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by TLC or GC.[8]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water, dry over a drying agent, and concentrate in vacuo. The crude product can be purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
Catalyst system: Pd(dba)₂ / XPhos
-
Reaction Setup: Under a nitrogen atmosphere, charge a 2-necked flask with bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.0633 mmol, 1.5 mol%), XPhos (0.127 mmol, 3.0 mol%), and sodium tert-butoxide (8.44 mmol, 2.0 equiv.).[12]
-
Solvent and Reagent Addition: Add degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes. Then, add the aryl chloride (4.22 mmol, 1.0 equiv.) and the amine (6.33 mmol, 1.5 equiv.).[12]
-
Reaction Conditions: Stir the resulting mixture at reflux for 6 hours. Monitor the reaction by GC.[12]
-
Work-up: Cool the reaction mixture to room temperature and quench with water (10 mL). Separate the organic layer, wash with water (10 mL) and brine (10 mL), and dry with anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycles
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Mizoroki-Heck Catalytic Cycle
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. globethesis.com [globethesis.com]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck Reaction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI Deutschland GmbH [tcichemicals.com]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
A Comparative Guide to Isotopic Labeling Studies: The Potential of 3-Bromo-5-methylpyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential applications of isotopically labeled 3-Bromo-5-methylpyridine-2-carboxylic acid in metabolic research and drug development. While specific isotopic labeling studies utilizing this compound are not yet prevalent in published literature, its structure as a substituted pyridine carboxylic acid makes it a candidate for established labeling methodologies. This document compares these general strategies, provides detailed experimental protocols, and visualizes key workflows to aid researchers in designing future studies.
Comparison of Isotopic Labeling Strategies
The choice of isotope and labeling strategy is critical and depends on the specific research question, analytical instrumentation, and the metabolic pathway under investigation. Stable isotopes such as Carbon-13 (¹³C) and Deuterium (²H or D) are commonly used in metabolomics and drug metabolism studies due to their safety and ease of detection by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Comparison of Common Isotopic Labeling Strategies for Carboxylic Acids
| Feature | ¹³C Labeling | Deuterium (²H) Labeling |
| Primary Use | Tracing the fate of carbon backbones in metabolic pathways.[1] | Probing reaction mechanisms, quantifying metabolic fluxes, and altering metabolic rates (kinetic isotope effect). |
| Label Introduction | Typically requires chemical synthesis, often incorporating the label at a late stage to maximize efficiency.[1] | Can be introduced via chemical synthesis or through H/D exchange reactions on the target molecule or a late-stage intermediate. |
| Detection Method | Primarily Mass Spectrometry (MS) and ¹³C-NMR. | Primarily Mass Spectrometry (MS) and ²H-NMR. |
| Advantages | - Directly traces the carbon skeleton.- Minimal isotopic effect on reaction rates.- Can be used for flux analysis.[2] | - Can be synthetically more accessible (e- g., H/D exchange).- Can be used to investigate kinetic isotope effects.- Can improve a drug's metabolic profile. |
| Disadvantages | - Synthesis can be complex and expensive.- Can be challenging to achieve high isotopic enrichment. | - Potential for isotopic exchange with the solvent (e.g., water).- Can alter reaction rates, which may or may not be desirable.- Mass shift is smaller than ¹³C. |
| Suitability for this compound | The carboxylic acid group can be labeled with ¹³C via a Grignard reaction with ¹³CO₂.[1] | The pyridine ring protons could potentially be exchanged for deuterium using catalytic methods.[3] |
Experimental Protocols
Protocol 1: Synthesis of [carboxyl-¹³C]-3-Bromo-5-methylpyridine-2-carboxylic acid
This protocol describes a potential method for introducing a ¹³C label into the carboxylic acid group of this compound via a Grignard reaction with ¹³CO₂.[1][4]
Materials:
-
3,5-dibromo-2-methylpyridine
-
Magnesium turnings
-
Dry diethyl ether or THF
-
¹³CO₂ gas (99 atom % ¹³C)
-
Anhydrous HCl
-
Standard glassware for Grignard reactions (oven-dried)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of 3,5-dibromo-2-methylpyridine in dry diethyl ether dropwise to the magnesium turnings with gentle heating to initiate the Grignard reaction. Maintain the reaction under a nitrogen atmosphere.
-
Carboxylation: Once the Grignard reagent has formed, cool the reaction mixture in an ice bath. Bubble ¹³CO₂ gas through the solution with vigorous stirring. The Grignard reagent will react with the ¹³CO₂ to form the magnesium salt of the carboxylic acid.[4]
-
Acidification: After the reaction is complete, quench the reaction by slowly adding a solution of aqueous HCl. This will protonate the carboxylate salt to form the desired [carboxyl-¹³C]-3-Bromo-5-methylpyridine-2-carboxylic acid.[4]
-
Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify the product using column chromatography or recrystallization.
-
Characterization: Confirm the identity and isotopic enrichment of the product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol 2: General Workflow for a Metabolic Tracing Study using LC-MS
This protocol outlines a general workflow for tracing the metabolic fate of an isotopically labeled compound, such as [carboxyl-¹³C]-3-Bromo-5-methylpyridine-2-carboxylic acid, in a biological system.[5][6]
Materials:
-
Isotopically labeled compound (e.g., [carboxyl-¹³C]-3-Bromo-5-methylpyridine-2-carboxylic acid)
-
Biological system of interest (e.g., cell culture, animal model)
-
Solvents for metabolite extraction (e.g., methanol, acetonitrile, water)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Introduction of Labeled Compound: Introduce the isotopically labeled compound to the biological system. This can be done by adding it to cell culture media or by administering it to an animal model.[7]
-
Sample Collection: Collect biological samples (e.g., cells, tissues, biofluids) at various time points.
-
Metabolite Extraction: Quench metabolism and extract metabolites from the collected samples using a suitable solvent system.
-
LC-MS Analysis: Analyze the metabolite extracts using an LC-MS system. The liquid chromatography separates the metabolites, and the mass spectrometer detects the mass-to-charge ratio of the ions, allowing for the identification of the labeled compound and its metabolites based on their specific mass shift.[8]
-
Data Analysis: Process the LC-MS data to identify and quantify the isotopically labeled species. This involves comparing the mass spectra of samples treated with the labeled compound to control samples.[5]
Visualizations
Synthesis of [carboxyl-¹³C]-3-Bromo-5-methylpyridine-2-carboxylic acid
Caption: Proposed synthesis of the labeled target compound.
General Workflow for LC-MS Based Metabolic Tracing
Caption: A typical workflow for a metabolic tracing experiment.
Example Signaling Pathway: Bacterial Degradation of Pyridinedicarboxylic Acids
While the specific metabolic pathways involving this compound are not yet defined, studies on similar compounds can provide insights. For instance, marine bacteria have been shown to metabolize pyridinedicarboxylic acids.[9] This degradation pathway serves as a relevant example of how a substituted pyridine ring can be processed in a biological system.
Caption: A coupled metabolic and photolytic degradation pathway.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 5. Labeled LC-MS Workflow - Polly Documentation [docs.polly.elucidata.io]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]
- 8. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Properties of 3-Bromo-5-methylpyridine-2-carboxylic Acid: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the electronic properties of 3-Bromo-5-methylpyridine-2-carboxylic acid and its structural analogs, leveraging data from Density Functional Theory (DFT) studies. While direct experimental and computational data for this compound is limited in published literature, this guide provides valuable insights by comparing it with related pyridine carboxylic acid derivatives. Understanding the electronic characteristics of this molecule is crucial for its potential applications in medicinal chemistry and materials science, where properties like reactivity, stability, and intermolecular interactions are paramount.
Comparison of Calculated Electronic Properties
The electronic properties of pyridine carboxylic acids are significantly influenced by the nature and position of substituents on the pyridine ring. The following table summarizes key electronic properties calculated using DFT for various pyridine carboxylic acid derivatives, providing a basis for estimating the properties of this compound. The data presented is compiled from various computational studies.[1][2][3][4]
| Compound | Functional/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Pyridine-2-carboxylic acid | B3LYP/6-311++G(d,p) | -7.02 | -1.98 | 5.04 | 3.45 |
| Pyridine-3-carboxylic acid (Nicotinic Acid) | B3LYP/6-311++G(d,p) | -7.18 | -1.96 | 5.22 | 2.89 |
| Pyridine-4-carboxylic acid (Isonicotinic Acid) | B3LYP/6-311++G(d,p) | -7.21 | -1.85 | 5.36 | 1.83 |
| 6-Methylnicotinic acid | B3LYP/6-311+G(d,p) | -6.82 | -1.38 | 5.44 | 4.59[4] |
| 2-Chloronicotinic acid | B3LYP/6-311(d,p) | -7.45 | -2.68 | 4.77 | - |
| 6-Chloronicotinic acid | B3LYP/6-311(d,p) | -7.43 | -2.54 | 4.89 | - |
| 2-Bromonicotinic acid | B3LYP/6-311(d,p) | -7.37 | -2.62 | 4.75 | - |
| 6-Bromonicotinic acid | B3LYP/6-311(d,p) | -7.34 | -2.48 | 4.86 | - |
| 2,3-Pyridinedicarboxylic acid | B3LYP/6-311G(d,p) | -7.89 | -3.11 | 4.78 | -[3] |
| 2,5-Pyridinedicarboxylic acid | B3LYP/6-311G(d,p) | -8.02 | -3.21 | 4.81 | -[3] |
Note: The values for chloro- and bromo-nicotinic acids are derived from a study focused on electronic structure and molecular docking.[2] The data for pyridine dicarboxylic acids comes from a study on corrosion inhibitors.[3] The values for the simple pyridine carboxylic acids are representative values from typical DFT calculations.
Experimental Protocols: A Generalized DFT Approach
The following outlines a standard computational methodology for determining the electronic properties of pyridine carboxylic acid derivatives, based on protocols reported in the cited literature.[1][2][3][4]
1. Geometry Optimization:
-
The initial molecular structure of the compound is built using a molecular modeling program.
-
The geometry is then optimized using DFT, commonly with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.
-
A basis set such as 6-311++G(d,p) is typically employed to provide a good balance between accuracy and computational cost. This basis set includes diffuse functions (++) for accurately describing anions and polarization functions (d,p) for describing the shape of the electron density.
-
The optimization is performed until a stationary point on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.
2. Calculation of Electronic Properties:
-
Once the geometry is optimized, the electronic properties are calculated at the same level of theory.
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are obtained from the output of the DFT calculation. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
-
Dipole Moment: The total dipole moment of the molecule is calculated to understand its polarity and solubility characteristics.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to investigate charge transfer and intramolecular interactions.
Visualizing the DFT Workflow
The following diagram illustrates a typical workflow for the DFT-based calculation of electronic properties.
Caption: A flowchart of the typical DFT workflow for calculating molecular electronic properties.
Discussion and Comparative Analysis
Based on the comparative data, we can infer the likely electronic properties of this compound.
-
Effect of Bromine Substitution: The presence of a bromine atom, being an electron-withdrawing group, is expected to lower both the HOMO and LUMO energy levels compared to the unsubstituted pyridine carboxylic acid. This is evident in the data for 2- and 6-bromonicotinic acids, which have lower HOMO and LUMO energies than nicotinic acid.[2] The bromo substituent will likely decrease the HOMO-LUMO gap, suggesting increased reactivity.
-
Effect of Methyl Substitution: The methyl group is an electron-donating group. As seen in the case of 6-methylnicotinic acid, the methyl group tends to increase the HOMO energy level, making the molecule more susceptible to electrophilic attack.[4] This would also likely lead to a smaller HOMO-LUMO gap compared to the unsubstituted analog.
-
Combined Effects and Positional Isomerism: The electronic properties of this compound will be a result of the combined and competing effects of the bromo, methyl, and carboxylic acid groups at their specific positions on the pyridine ring. The position of the substituents is crucial. For instance, the electronic properties of 2,3-pyridinedicarboxylic acid differ from those of 2,5- and 2,6-isomers.[3]
-
HOMO-LUMO Gap and Reactivity: A smaller HOMO-LUMO gap indicates that less energy is required to excite an electron from the HOMO to the LUMO, which is often associated with higher chemical reactivity. The substituted pyridine dicarboxylic acids and the halogenated nicotinic acids generally show smaller energy gaps than the simple pyridine monocarboxylic acids, suggesting they are more reactive. It is therefore anticipated that this compound will also have a relatively small HOMO-LUMO gap and be a reactive molecule.
-
Dipole Moment: The dipole moment is influenced by the vector sum of the individual bond dipoles. The presence of the electronegative bromine and the electron-donating methyl group, in addition to the carboxylic acid and the nitrogen in the ring, will result in a significant dipole moment for this compound.
References
A Comparative Analysis of the Biological Activities of Methyl and Ethyl Esters
For Researchers, Scientists, and Drug Development Professionals
The process of converting a bioactive carboxylic acid into its methyl or ethyl ester is a common prodrug strategy employed to enhance pharmacokinetic properties such as solubility and cell membrane permeability. This guide provides a comparative overview of the biological activities of methyl versus ethyl esters of select parent compounds, supported by experimental data. The choice of ester can subtly but significantly influence the compound's potency, efficacy, and metabolic stability.
P-Coumaric Acid Esters: A Study in Anti-inflammatory and Anticancer Activity
P-coumaric acid, a phenolic compound found in various plants, exhibits a range of biological activities. Its esterification to methyl p-coumarate and ethyl p-coumarate has been shown to modulate these effects, primarily by increasing lipophilicity and thereby enhancing cell permeability compared to the parent acid.[1]
| Biological Activity | Methyl p-Coumarate | Ethyl p-Coumarate | Parent Compound (p-Coumaric Acid) |
| Antimelanogenic | IC₅₀: 30 µM (human tyrosinase) | IC₅₀: 4.89 µg/mL (tyrosinase) | Potent inhibitor of human tyrosinase, but with poor cell permeability. |
| Anticancer | IC₅₀: 130 µM (B16 melanoma cells) | Data not available | Less antitumor effect than its esters. |
| Aldose Reductase Inhibition | Data not available | IC₅₀: 1.92 µM | Data not available |
Methyl p-coumarate has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and AP-1 signaling pathways in activated airway epithelial cells.[1] These transcription factors are crucial for regulating the expression of pro-inflammatory cytokines.[1]
Synthesis of p-Coumarate Esters (Fischer Esterification) [1]
-
Dissolve p-coumaric acid in an excess of the corresponding alcohol (methanol for methyl ester, ethanol for ethyl ester).
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl).
-
The reaction mixture is typically heated under reflux to drive the equilibrium towards the ester product.
-
After the reaction is complete, the excess alcohol is removed under reduced pressure.
-
The crude product is then purified, often by recrystallization or column chromatography, to yield the pure ester.
3-(3,4-Dihydroxyphenyl)propanoic Acid Esters: A Focus on Anti-inflammatory and Cytotoxic Effects
While direct comparative data for methyl and ethyl 3-(3,4-dihydroxyphenyl)propanoate is limited, insights can be drawn from their closely related analogs, methyl and ethyl caffeate. The primary structural difference is the presence of a double bond in the propanoate chain of the caffeates.[2]
| Biological Activity | Methyl Caffeate | Ethyl Caffeate |
| Anti-inflammatory (Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages) | IC₅₀: 21.0 µM | IC₅₀: 12.0 µM |
| Cytotoxicity (against 5 human cancer cell lines) | IC₅₀: 28.83 - 50.19 µg/mL | Little to no cytotoxic effects on RAW 264.7 macrophage cells at ≤ 10 µg/mL. |
Based on this data for the caffeate analogs, it is suggested that the ethyl ester of 3-(3,4-dihydroxyphenyl)propanoate may possess more potent anti-inflammatory properties, while the methyl ester could have a more pronounced cytotoxic profile against cancer cells.[2]
Inhibition of Nitric Oxide (NO) Production [2]
-
RAW 264.7 macrophage cells are cultured in a suitable medium.
-
The cells are pre-treated with various concentrations of the test compounds (methyl or ethyl ester).
-
After a pre-incubation period, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and subsequent NO production.
-
The concentration of nitrite (a stable product of NO) in the culture medium is measured using the Griess reagent.
-
The IC₅₀ value, which is the concentration of the compound that inhibits NO production by 50%, is then calculated.
MTT Assay for Cytotoxicity [2]
-
Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds.
-
After a specified incubation period (e.g., 24, 48, or 72 hours), the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial reductase enzymes convert the yellow MTT into purple formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength.
-
The IC₅₀ value, representing the concentration of the compound that reduces cell viability by 50%, is determined.
Benzoate Esters: A Case Study in Metabolic Stability
The stability of an ester prodrug in biological fluids is critical for its therapeutic efficacy. A study comparing the hydrolytic stability of methyl and ethyl benzoate in rat plasma and liver microsomes, which are rich in carboxylesterases, provides valuable insights.
| Biological Matrix | Methyl Benzoate | Ethyl Benzoate |
| Rat Plasma | t₁/₂ = 36 min | t₁/₂ = 17 min |
| Rat Liver Microsomes | t₁/₂ = 15 min | Data not available |
The results indicate that methyl benzoate has a higher metabolic stability (longer half-life) in rat plasma compared to ethyl benzoate.[3] This suggests that the smaller methyl ester is less susceptible to hydrolysis by plasma carboxylesterases.
Enzymatic Hydrolysis Assay [3]
-
The ester compound (e.g., methyl or ethyl benzoate) is incubated at a final concentration of 500 µM in either rat plasma or a suspension of rat liver microsomes in a phosphate buffer (pH 7.4).
-
The incubation is carried out at 37°C with agitation for a defined period (e.g., 90 minutes).
-
To confirm the role of carboxylesterases, a parallel experiment can be conducted where a known carboxylesterase inhibitor is pre-incubated with the plasma or microsomes for 30 minutes at 37°C before adding the ester compound.
-
The reaction is stopped at various time points, and the concentration of the remaining ester is quantified by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The half-life (t₁/₂) of the ester is calculated from the rate of its disappearance over time.
Conclusion
The choice between a methyl and an ethyl ester in prodrug design is not trivial and can lead to significant differences in biological activity and metabolic stability. The presented data on p-coumaric acid, caffeic acid, and benzoic acid derivatives illustrate that:
-
Ethyl esters may confer higher potency in certain biological activities, such as the anti-inflammatory effects observed with ethyl caffeate.[2]
-
Methyl esters might exhibit a different activity profile, such as the greater cytotoxic potential of methyl caffeate, or enhanced metabolic stability, as seen with methyl benzoate.[2][3]
These differences are likely attributable to variations in lipophilicity, which affects cell membrane permeability, and steric hindrance, which influences the interaction with metabolic enzymes. Therefore, a careful comparative evaluation of both methyl and ethyl esters is a crucial step in the early stages of drug development to optimize the therapeutic potential of a lead compound.
References
Comparative Guide to Validated Analytical Methods for Quantifying 3-Bromo-5-methylpyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method's potential performance characteristics are summarized for comparative purposes.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance indicators for the analytical methods discussed. These values are typical for the analysis of related small molecule carboxylic acids and should be considered as achievable targets during method validation for 3-Bromo-5-methylpyridine-2-carboxylic acid.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, detected by UV absorbance. | Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry. | High-resolution separation by liquid chromatography followed by highly selective and sensitive detection using tandem mass spectrometry. |
| Typical Linearity (r²) | > 0.995 | > 0.99 | > 0.998 |
| Accuracy (% Recovery) | 95-105% | 90-110% | 98-102% |
| Precision (%RSD) | < 5% | < 15% | < 2% |
| Limit of Detection (LOD) | ng/mL range | pg to ng/mL range | pg/mL to fg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg to ng/mL range | pg/mL to fg/mL range |
| Sample Throughput | Moderate | Low to Moderate | High |
| Selectivity | Moderate | High | Very High |
| Derivatization Required | No | Yes (e.g., silylation, esterification) | No (but can be used to improve ionization) |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are generalized and would require optimization and validation for the specific analyte, this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in various matrices.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid or Phosphoric acid (for mobile phase modification)
-
This compound reference standard
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile). From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: The sample preparation will be matrix-dependent. A generic protocol would involve dissolving the sample in the mobile phase or a compatible solvent, followed by filtration through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common starting point. For example, a gradient from 10% to 90% acetonitrile over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of the analyte. A wavelength of maximum absorbance should be chosen.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the prepared standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is necessary.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of derivatized acids (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Reagents:
-
Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or BF₃/methanol).
-
Solvent (e.g., pyridine, acetonitrile).
-
This compound reference standard.
Procedure:
-
Standard and Sample Derivatization:
-
Accurately weigh the standard or sample into a reaction vial.
-
Add the solvent (e.g., pyridine) and the derivatizing agent (e.g., BSTFA).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization reaction.[1]
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 75 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) to elute the derivatized analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode is recommended for higher sensitivity and selectivity.
-
-
Analysis: Inject the derivatized standards and samples. Create a calibration curve and quantify the analyte as described for the HPLC method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity and is the method of choice for trace-level quantification in complex matrices.
Instrumentation:
-
Ultra-high-performance liquid chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard.
-
Internal standard (a structurally similar compound, if available).
Procedure:
-
Standard and Sample Preparation: Similar to the HPLC method, but often with a more rigorous clean-up step (e.g., solid-phase extraction) for complex matrices. Dilution in the initial mobile phase is common.
-
LC Conditions:
-
Column: A sub-2 µm particle size C18 column is typically used for fast and efficient separations.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is a good starting point.
-
Flow Rate: Adapted for the UHPLC column, typically 0.2-0.5 mL/min.
-
-
MS/MS Conditions:
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode. The choice will depend on the analyte's ability to be ionized.
-
MRM Transitions: The precursor ion (the molecular ion of the analyte) and one or two product ions are selected and optimized for maximum intensity. This is done by infusing a standard solution of the analyte directly into the mass spectrometer.
-
-
Analysis: Inject the standards and samples. The quantification is based on the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.
Visualizations
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: General workflow for HPLC-UV analysis.
Caption: General workflow for GC-MS analysis.
Caption: General workflow for LC-MS/MS analysis.
References
Safety Operating Guide
Proper Disposal of 3-Bromo-5-methylpyridine-2-carboxylic acid: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of 3-Bromo-5-methylpyridine-2-carboxylic acid are critical for ensuring laboratory safety and environmental compliance. This document provides detailed procedures for researchers, scientists, and drug development professionals, focusing on operational and disposal plans to mitigate risks associated with this halogenated organic compound. Adherence to these protocols is paramount to prevent contamination and ensure a safe working environment.
Safety and Hazard Information
This compound is classified as a hazardous substance, requiring careful handling. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard identification:
| Hazard Classification | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2] |
| Acute Toxicity, Oral (Harmful) | H302 | Harmful if swallowed.[3] |
| Acute Toxicity, Dermal (Harmful) | H312 | Harmful in contact with skin.[3] |
| Acute Toxicity, Inhalation (Harmful) | H332 | Harmful if inhaled.[3] |
Pictograms:
Personal Protective Equipment (PPE)
When handling this compound, all personnel must use appropriate Personal Protective Equipment (PPE) to minimize exposure. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.
Disposal Procedures
The primary method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility. As a halogenated organic compound, it must be segregated from other waste streams.
Experimental Protocol for Waste Preparation
-
Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed container. This container should be specifically marked for "Halogenated Organic Waste."[4]
-
Solubilization (if necessary for incineration): For ease of incineration, solid this compound may be dissolved in a combustible solvent.
-
Solvent Selection: Use a flammable solvent such as ethanol or isopropanol. Ensure the chosen solvent is compatible with the incinerator's capabilities.
-
Procedure: In a well-ventilated fume hood, slowly add the solid waste to the solvent in a suitable container. Stir gently until fully dissolved.
-
Labeling: Clearly label the container with the contents, including the name of the compound and the solvent used, along with their approximate concentrations.
-
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected by a certified hazardous waste disposal service.
Note: Never dispose of this compound down the drain or in regular trash.[2] Prevent any release into the environment.
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For dry spills, carefully sweep or vacuum the material, avoiding dust generation. For wet spills, use an inert absorbent material.
-
Collection: Place all contaminated materials into a labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.
Quantitative Data
| Parameter | Value | Reference |
| OSHA PEL (Pyridine) | 5 ppm (15 mg/m³) TWA | [1] |
| NIOSH REL (Pyridine) | 5 ppm (15 mg/m³) TWA | [5] |
| ACGIH TLV (Pyridine) | 1 ppm TWA | [1] |
TWA: Time-Weighted Average for an 8-hour workday.
Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
- 1. PYRIDINE | Occupational Safety and Health Administration [osha.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 5-Bromo-3-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 45789779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bucknell.edu [bucknell.edu]
- 5. Pyridine - IDLH | NIOSH | CDC [cdc.gov]
Personal protective equipment for handling 3-Bromo-5-methylpyridine-2-carboxylic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Bromo-5-methylpyridine-2-carboxylic acid. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
A summary of the necessary personal protective equipment is provided below. This equipment should be used at all times when handling the compound.
| PPE Category | Item | Specification/Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Inspect for tears or holes before use. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn to prevent eye contact from dust or splashes.[1][2][3] |
| Face shield | Recommended in addition to goggles when there is a significant risk of splashing.[1] | |
| Skin and Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
| Protective clothing | As needed to prevent skin exposure.[1] | |
| Respiratory Protection | Dust respirator/mask | Use when handling the solid form to avoid inhalation of dust particles.[1] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[3][4]
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][3]
-
Before starting, ensure all necessary PPE is available and in good condition.
-
Have appropriate spill cleanup materials readily available.
2. Handling the Compound:
-
Avoid all personal contact with the substance, including inhalation of dust and contact with skin and eyes.[1]
-
Wear the full recommended PPE as detailed in the table above.
-
When weighing or transferring the solid, do so carefully to avoid generating dust.[1]
3. Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2][3]
-
Contaminated clothing should be removed and laundered separately before reuse.[1][2]
-
Clean the work area and decontaminate any equipment used.
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]
-
Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
1. Waste Collection:
-
All waste contaminated with this compound should be considered hazardous waste.
-
Collect waste material in a clearly labeled, sealed container.[1]
2. Disposal Procedure:
-
Dispose of the waste through an authorized hazardous or special waste collection point.[1]
-
Do not allow the substance to enter drains or waterways.[1][2]
-
One possible disposal method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Always follow all federal, state, and local regulations for hazardous waste disposal.[2]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
